molecular formula C6H5ClN4O2S B6601078 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide CAS No. 2060045-98-7

5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide

Cat. No.: B6601078
CAS No.: 2060045-98-7
M. Wt: 232.65 g/mol
InChI Key: CKAAMVXVCWYVMN-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide (CAS 2060045-98-7) is a high-value chemical scaffold recognized for its significant potential in pharmaceutical research and development, particularly in the field of oncology . This compound features a molecular formula of C 6 H 5 ClN 4 O 2 S and a molecular weight of 232.65 g/mol . The pyrazolo[1,5-a]pyrimidine core is a privileged structure in medicinal chemistry, and its functionalization with a chlorosubstituent and a sulfonamide group enhances its utility as a versatile building block for constructing novel bioactive molecules . The sulfonamide moiety is a key pharmacophore known to inhibit metalloenzymes like carbonic anhydrase, which is a validated target for anticancer drug discovery . Recent scientific progress highlights the therapeutic promise of pyrimidine-sulfonamide hybrids, which can act on multiple targets in cancer cells simultaneously to exert potent antiproliferative effects . The growing demand for this compound is driven by innovations in drug discovery for areas such as cancer and neurological disorders . This product is offered for research applications and is listed with a CAS Number, molecular formula, and SMILES string (NS(C1=C2N(C=CC(=N2)Cl)N=C1)(=O)=O) to ensure precise identification . It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN4O2S/c7-5-1-2-11-6(10-5)4(3-9-11)14(8,12)13/h1-3H,(H2,8,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAAMVXVCWYVMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

In-Depth Technical Guide: Chemical Properties and Synthetic Utility of 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the pyrazolo[1,5-a]pyrimidine scaffold has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors. Among its functionalized derivatives, 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide stands out as a highly versatile, bifunctional building block.

This technical guide dissects the physicochemical properties, structural causality, and synthetic workflows associated with this compound. By leveraging the highly electrophilic 5-chloro position for late-stage diversification and utilizing the 3-sulfonamide group as a critical hydrogen-bond donor/acceptor, researchers can efficiently generate libraries of potent inhibitors targeting kinases such as CSNK2, TRK, and Pim-1.

Physicochemical Profiling & Structural Elucidation

Understanding the baseline quantitative metrics of this compound is the first step in predicting its behavior in both synthetic environments and biological assays. The data below summarizes its core parameters , 1.

PropertyValue
Chemical Name This compound
CAS Number 2060045-98-7
Molecular Formula C₆H₅ClN₄O₂S
Molecular Weight 232.65 g/mol
Monoisotopic Mass 231.98218 Da
SMILES C1=CN2C(=C(C=N2)S(=O)(=O)N)N=C1Cl
InChIKey CKAAMVXVCWYVMN-UHFFFAOYSA-N
Electronic Causality & Reactivity

The pyrazolo[1,5-a]pyrimidine fused bicyclic system is inherently electron-deficient. The bridgehead nitrogen and the pyrimidine nitrogens exert strong inductive and mesomeric electron-withdrawing effects. The C5 position is para-like to the bridgehead nitrogen and ortho-like to the pyrimidine nitrogen, rendering it highly electrophilic.

The integration of the 3-sulfonamide group—a potent electron-withdrawing moiety via both induction and resonance—further drains electron density from the fused system. This specific electronic configuration drastically lowers the activation energy required to form a Meisenheimer intermediate, making the 5-chloro substituent exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) under mild conditions 2.

Mechanistic Insights: Kinase Binding & Pharmacophore Role

The structural geometry of the pyrazolo[1,5-a]pyrimidine core perfectly mimics the purine ring of ATP, allowing it to anchor deeply within the ATP-binding pocket of various kinases.

  • Hinge Region Anchoring: The N1 atom and the exocyclic NH (introduced via SNAr at C5 or C7) form critical bidentate hydrogen bonds with the backbone of the hinge region (e.g., Val116 in CSNK2) 3.

  • The 3-Sulfonamide Bioisostere: Traditionally, carbonitriles or amides occupy the C3 position to interact with conserved water molecules or lysine residues (e.g., Lys68). The 3-sulfonamide acts as an advanced bioisostere. While it alters the solubility and metabolic stability profile, it successfully maintains the essential hydrogen-bonding network required for target inhibition, often restoring or enhancing antiviral potency against targets like SARS-CoV-2 and MHV 3, 4.

G A Pyrazolo[1,5-a]pyrimidine Core B N1 & Exocyclic NH A->B presents C 3-Sulfonamide Group A->C presents D 5-Position Substituent A->D presents E ATP Hinge Region (Val116) B->E H-Bonding F Conserved Water / Lys68 C->F H-Bonding / Bioisostere G Solvent Exposed Region D->G Hydrophobic/Steric Fit

Logical model of this compound derivatives binding to kinase ATP pockets.

Synthetic Workflows & Experimental Protocols

To utilize this compound effectively, one must understand both how the core is generated and how it is functionalized.

Protocol 1: De Novo Synthesis of the Core Scaffold

This protocol outlines the generation of the functionalized core prior to late-stage diversification 5.

  • Cyclocondensation: React 3-aminopyrazole with ethyl 3-ethoxyacrylate in the presence of a base (e.g., Cs₂CO₃) in DMF at 110°C. This forms the intermediate pyrazolo[1,5-a]pyrimidin-5-ol.

  • Chlorination (Causality Check): Dissolve the intermediate in neat Phosphorus Oxychloride (POCl₃) and heat to 120°C for 2 hours.

    • Causality: POCl₃ acts as both solvent and reagent, activating the tautomeric lactam oxygen by converting it into a highly reactive phosphorodichloridate leaving group. Subsequent nucleophilic attack by chloride ions yields 5-chloropyrazolo[1,5-a]pyrimidine.

  • Quenching: Carefully quench the reaction by pouring it over crushed ice.

    • Causality: Immediate temperature reduction prevents the aqueous hydrolysis of the newly formed, highly reactive 5-chloro bond back to the hydroxyl tautomer.

  • Chlorosulfonation & Amination: Treat the core with chlorosulfonic acid (electrophilic aromatic substitution at the electron-rich C3 position of the pyrazole), followed by exposure to ammonia gas or ammonium hydroxide to yield the final this compound.

G Step1 3-Aminopyrazole + Ethyl 3-ethoxyacrylate Step2 Cyclocondensation (Base, Heat) Step1->Step2 Step3 Pyrazolo[1,5-a]pyrimidin-5-ol Step2->Step3 Step4 Chlorination (POCl3, 120°C) Step3->Step4 Converts OH to Cl Step5 5-Chloropyrazolo[1,5-a]pyrimidine Step4->Step5 Step6 Chlorosulfonation & Amination Step5->Step6 Electrophilic Aromatic Substitution Step7 This compound Step6->Step7 Yields Target Scaffold

Step-by-step synthetic workflow for generating the this compound core.

Protocol 2: SNAr Diversification (Self-Validating System)

To synthesize a kinase inhibitor library, the 5-chloro position is displaced with various aliphatic or aromatic amines (e.g., trans-4-aminocyclohexanol) 2.

  • Reaction Setup: Dissolve this compound (1.0 eq) in a polar aprotic solvent such as Acetonitrile or DMF.

    • Causality: Polar aprotic solvents stabilize the negatively charged Meisenheimer complex transition state, accelerating the SNAr reaction.

  • Reagent Addition: Add the desired amine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 2.0 eq).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, preventing the protonation of the nucleophilic amine without competing for the electrophilic C5 position.

  • Execution: Heat the mixture to 80°C for 4–16 hours.

  • Self-Validating Monitoring: The reaction is intrinsically monitored via Thin-Layer Chromatography (TLC). The starting material possesses a highly electronegative chlorine atom, rendering it relatively non-polar (higher Rf). Upon successful SNAr, the replacement of chlorine with an amine introduces a polar hydrogen-bond donor, significantly reducing the Rf value. The complete disappearance of the high-Rf spot validates the total conversion of the electrophile, confirming mechanistic completion prior to aqueous workup.

  • Workup: Concentrate in vacuo, partition between Ethyl Acetate and water, dry the organic layer over MgSO₄, and purify via flash chromatography.

Conclusion

This compound is a cornerstone intermediate for modern drug discovery. By understanding the electronic causality that drives its high SNAr reactivity and the spatial geometry that allows its 3-sulfonamide group to act as a superior bioisostere in ATP-binding pockets, researchers can rationally design and synthesize highly selective kinase inhibitors with optimized pharmacokinetic profiles.

References

  • PubChemLite. this compound (C6H5ClN4O2S) - PubChemLite. [Link]

  • National Institutes of Health (PMC). More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. [Link]

  • National Institutes of Health (PMC). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.[Link]

  • National Institutes of Health (PMC). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • bioRxiv. Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor.[Link]

Sources

molecular weight and SMILES string for 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide , a critical scaffold in medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors.

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in drug discovery, recognized as a bioisostere of the purine core found in ATP. This structural similarity allows derivatives to function as potent inhibitors for a wide array of kinases, including Cyclin-Dependent Kinases (CDKs) , Tropomyosin Receptor Kinases (Trk) , and Phosphoinositide 3-kinases (PI3K) .

The specific derivative This compound represents a high-value intermediate. The C5-chloro position serves as an electrophilic handle for Nucleophilic Aromatic Substitution (


), while the C3-sulfonamide moiety provides hydrogen bond donor/acceptor interactions critical for binding affinity within the kinase hinge region or specificity pockets.

Physicochemical Identity

The following data establishes the core identity of the molecule. The molecular weight and formula are calculated based on the standard isotopic abundance of the constituent atoms.

Table 1: Chemical Specification
PropertyValue
Chemical Name This compound
Molecular Formula

Molecular Weight 232.65 g/mol
Exact Mass 231.9822
Canonical SMILES NS(=O)(=O)c1c2nc(Cl)ccc2nn1
InChI Key (Generated from Structure) XZQOIXWJ...[1][2] (Hypothetical)
Core Scaffold Pyrazolo[1,5-a]pyrimidine
Key Substituents 5-Chloro (Electrophile), 3-Sulfonamide (Polar/H-bonding)

Structural Analysis & Numbering Logic

Understanding the regiochemistry is vital for derivatization. The pyrazolo[1,5-a]pyrimidine system is numbered starting from the bridgehead nitrogen.

  • Position 3 (C3): The most nucleophilic carbon on the pyrazole ring. This is the preferred site for electrophilic aromatic substitution (e.g., sulfonation, halogenation).

  • Position 5 (C5): Located on the pyrimidine ring.[3][4][5] When substituted with a leaving group (like chlorine), this position becomes highly susceptible to nucleophilic attack (

    
    ) by amines or alkoxides.
    
  • Position 7 (C7): Also electrophilic, but regioselectivity between C5 and C7 is controlled by steric hindrance and electronic effects during synthesis.

Diagram 1: Structural Logic & Reactivity Map

This diagram visualizes the core scaffold and the functional roles of the substituents.

G Core Pyrazolo[1,5-a]pyrimidine Core Scaffold Pos3 Position 3 (Nucleophilic Site) Core->Pos3 Fused Ring Junction Pos5 Position 5 (Electrophilic Site) Core->Pos5 Pyrimidine Ring Sulf Sulfonamide (-SO2NH2) H-Bond Donor/Acceptor Pos3->Sulf Functionalization Chloro Chlorine (-Cl) Leaving Group (SnAr) Pos5->Chloro Functionalization

Caption: Reactivity map highlighting the nucleophilic C3 position (sulfonamide attachment) and electrophilic C5 position (chlorine handle).

Synthesis Protocol

The synthesis of This compound typically follows a convergent route. The protocol below is designed for high purity and regioselectivity.

Phase A: Construction of the Core

The core is synthesized via the condensation of 3-aminopyrazole with a 1,3-dielectrophile. To install the chlorine at C5, the precursor is often 5-hydroxypyrazolo[1,5-a]pyrimidine , which is subsequently chlorinated.

Phase B: Functionalization (Chlorosulfonation)

Direct chlorosulfonation is the most efficient method to introduce the sulfonamide moiety at the C3 position.

Step-by-Step Methodology

Reagents: 5-chloropyrazolo[1,5-a]pyrimidine, Chlorosulfonic acid (


), Thionyl chloride (

), Ammonium hydroxide (

).[1][3][6][7]
  • Chlorosulfonation:

    • Setup: Charge a dry flask with chlorosulfonic acid (5–10 eq) and cool to 0°C under

      
      .
      
    • Addition: Slowly add 5-chloropyrazolo[1,5-a]pyrimidine portion-wise. The reaction is exothermic; maintain temperature <5°C.

    • Reaction: Heat the mixture to 60–80°C for 2–4 hours. Monitor by TLC or LCMS for the formation of the sulfonyl chloride intermediate.

    • Quench: Pour the reaction mixture carefully onto crushed ice. The sulfonyl chloride will precipitate as a solid. Filter and dry under vacuum.

  • Amidation:

    • Solvent: Dissolve the crude sulfonyl chloride in anhydrous THF or DCM.

    • Amination: Cool to 0°C and treat with excess ammonium hydroxide (or ammonia in dioxane).

    • Workup: Stir at room temperature for 1 hour. Evaporate solvent or dilute with water to precipitate the target sulfonamide.

    • Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (MeOH/DCM gradient).

Diagram 2: Synthesis Workflow

Synthesis Start Start: 5-chloropyrazolo[1,5-a]pyrimidine Step1 Step 1: Chlorosulfonation (ClSO3H, 60°C) Start->Step1 Electrophilic Subst. Inter Intermediate: 3-sulfonyl chloride Step1->Inter Precipitation on Ice Step2 Step 2: Amidation (NH4OH, THF, 0°C) Inter->Step2 Nucleophilic Attack Final Target: This compound Step2->Final Isolation

Caption: Convergent synthesis route via chlorosulfonation of the 5-chloro core followed by amidation.

Biological Context & Applications

This molecule is rarely a final drug but serves as a critical building block .

  • Kinase Selectivity: The sulfonamide group can interact with the "gatekeeper" residue or the catalytic lysine in the ATP-binding pocket of kinases.

  • Library Generation: The C5-chloro group allows for the rapid generation of libraries via

    
     reactions with various amines (e.g., morpholines, piperazines). This is extensively used to tune solubility and pharmacokinetic properties.
    
  • Target Classes:

    • PI3K Inhibitors: Derivatives have shown selectivity for PI3K

      
      , relevant in autoimmune diseases [1].[5]
      
    • Trk Inhibitors: Used in targeting NTRK fusion cancers [2].[8]

    • CDK2 Inhibitors: Potential antiproliferative agents in cancer therapy [3].[9]

References

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 2022.

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors. Molecules, 2024.[8]

  • Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases. MDPI, 2024.

  • Synthesis and Anticancer Evaluation of Novel Pyrazolo[1,5-a]pyrimidines. BYU ScholarsArchive, 2022.

Sources

An In-Depth Technical Guide to the Kinase Inhibitor Potential of 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The relentless pursuit of targeted therapies in oncology and immunology has identified protein kinases as a pivotal class of drug targets. Within this landscape, heterocyclic scaffolds serve as the backbone for a multitude of approved and investigational inhibitors. The pyrazolo[1,5-a]pyrimidine core, in particular, has emerged as a "privileged" scaffold, prized for its structural versatility and its proven success in yielding potent, selective kinase inhibitors. This guide provides a comprehensive technical analysis of a novel, yet uncharacterized, derivative: 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide . While this specific molecule is not extensively documented in public literature, this paper will, from a first-principles perspective, delineate its significant potential. We will cover its rational design, a proposed synthetic pathway, its hypothesized mechanism of action, a full suite of protocols for its biological evaluation, and a forward-looking strategy for its optimization into a clinical candidate.

The Pyrazolo[1,5-a]pyrimidine Scaffold: A Foundation for Potent Kinase Inhibition

The pyrazolo[1,5-a]pyrimidine framework is a fused heterocyclic system that has garnered immense interest in medicinal chemistry. Its structure is adept at mimicking the purine core of adenosine triphosphate (ATP), enabling it to function as an ATP-competitive inhibitor for a wide array of protein kinases.[1][2] This scaffold's value is demonstrated by its presence in inhibitors targeting a diverse set of kinases, including Cyclin-Dependent Kinases (CDKs), Tropomyosin Receptor Kinases (Trks), Phosphoinositide 3-Kinases (PI3Ks), and Threonine Tyrosine Kinase (TTK), among others.[3][4][5][6]

The strategic placement of substituents on the pyrazolo[1,5-a]pyrimidine ring system is critical for modulating potency, selectivity, and pharmacokinetic properties.[2] Modifications at the 3-, 5-, and 7-positions have been shown to significantly influence binding affinity and the overall pharmacological profile of these compounds.[2] Our focus molecule, this compound, incorporates two key features at these strategic positions, forming the basis of its therapeutic potential.

Rationale and Hypothesized Mechanism of Action

We hypothesize that this compound acts as a Type I ATP-competitive kinase inhibitor . This classification is based on the well-established roles of its constituent chemical motifs.

  • Pyrazolo[1,5-a]pyrimidine Core : This planar, nitrogen-rich scaffold is designed to occupy the adenine-binding region of the kinase ATP pocket.

  • 3-Sulfonamide Moiety : The sulfonamide group is a classic "hinge-binder." We predict it will form one or more critical hydrogen bonds with the backbone amide residues of the kinase hinge region, which is the flexible loop connecting the N- and C-lobes of the kinase domain. This interaction is a hallmark of potent ATP-competitive inhibitors and is crucial for anchoring the molecule within the active site.

  • 5-Chloro Substituent : The chlorine atom at the 5-position serves a dual purpose. Firstly, it modulates the electronic character of the pyrimidine ring, potentially enhancing binding affinity. Secondly, and more importantly, it acts as a synthetic handle. The 5-position in this scaffold is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the late-stage introduction of various chemical groups to probe deeper pockets within the active site and optimize selectivity and drug-like properties.[3][7]

G cluster_0 Kinase ATP-Binding Pocket cluster_1 Inhibition Mechanism atp ATP kinase Kinase Active Site atp->kinase Binds no_binding ATP Binding Blocked atp->no_binding substrate Substrate Protein kinase->substrate Phosphorylates kinase->substrate kinase->no_binding phospho_substrate Phosphorylated Substrate (Signal Propagation) substrate->phospho_substrate no_phosphorylation No Phosphorylation (Signal Blocked) substrate->no_phosphorylation inhibitor This compound inhibitor->kinase Competitively Binds

Figure 1: Mechanism of ATP-Competitive Kinase Inhibition.

Proposed Synthesis and Characterization

A robust and scalable synthesis is paramount for any drug discovery program. We propose a logical, multi-step synthetic route to obtain this compound, leveraging established chemical transformations for this scaffold.

G start 3-Aminopyrazole + β-Ketoester step1 Step 1: Cyclocondensation start->step1 intermediate1 Pyrazolo[1,5-a]pyrimidin-5-ol Intermediate step1->intermediate1 step2 Step 2: Chlorination (e.g., POCl₃) intermediate1->step2 intermediate2 5-Chloropyrazolo[1,5-a]pyrimidine step2->intermediate2 step3 Step 3: Sulfochlorination (e.g., ClSO₃H) intermediate2->step3 intermediate3 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride step3->intermediate3 step4 Step 4: Amination (e.g., NH₄OH) intermediate3->step4 final_product Target Compound: This compound step4->final_product

Figure 2: Proposed Synthetic Workflow.
Detailed Synthetic Protocol:
  • Step 1: Synthesis of Pyrazolo[1,5-a]pyrimidin-5-ol.

    • A mixture of a 3-aminopyrazole and a suitable β-dicarbonyl compound (or its synthetic equivalent) is subjected to a cyclocondensation reaction.[1] This is a foundational method for creating the fused pyrimidine ring.

  • Step 2: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine.

    • The pyrazolo[1,5-a]pyrimidin-5-ol intermediate (1.0 eq) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), typically with gentle heating (e.g., reflux at 85°C).[8]

    • Upon reaction completion, the excess reagent is removed under reduced pressure. The crude product is then worked up, often involving careful quenching with an ice-water mixture and extraction with an organic solvent like dichloromethane (DCM).

    • Purification is achieved via column chromatography on silica gel.

  • Step 3: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride.

    • The 5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq) is carefully added to an excess of chlorosulfonic acid (ClSO₃H) at 0°C.

    • The reaction mixture is allowed to stir at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

    • The mixture is then quenched by pouring it onto crushed ice, causing the sulfonyl chloride product to precipitate. The solid is collected by filtration, washed with cold water, and dried under vacuum.

  • Step 4: Synthesis of this compound.

    • The crude 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonyl chloride (1.0 eq) is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran, THF).

    • The solution is cooled to 0°C, and an excess of aqueous ammonium hydroxide (NH₄OH) is added dropwise.

    • The reaction is stirred for several hours at room temperature. The solvent is then removed in vacuo, and the resulting crude solid is purified by recrystallization or column chromatography to yield the final target compound.

Required Characterization:
  • ¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

  • LC-MS: To verify the molecular weight and assess purity.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact molecular formula.

  • Melting Point & Elemental Analysis: To further establish purity and composition.

Experimental Protocols for Biological Evaluation

A tiered approach to biological testing is essential to efficiently validate the compound's potential. The workflow progresses from broad, high-throughput biochemical screens to more complex, physiologically relevant cellular assays.

G start Synthesized & Characterized Compound protocol1 Protocol 1: Biochemical Kinase Screen (e.g., ADP-Glo™) start->protocol1 decision1 Identify Potent Hits? (IC₅₀ < 1 µM) protocol1->decision1 protocol2 Protocol 2: Cellular Target Engagement (e.g., NanoBRET™) decision1->protocol2 Yes no_hits End Point: Compound Inactive decision1->no_hits No decision2 Confirm On-Target Activity in Cells? protocol2->decision2 protocol3 Protocol 3: Cellular Anti-Proliferative Assay (e.g., CellTiter-Glo®) decision2->protocol3 Yes decision2->no_hits No end Lead Candidate for Optimization & In Vivo Studies protocol3->end

Figure 3: Tiered Experimental Evaluation Workflow.
Protocol 1: In Vitro Biochemical Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a broad panel of recombinant protein kinases.

Methodology:

  • Plate Preparation: Prepare a serial dilution of this compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 100 µM.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the kinase reaction buffer containing the specific recombinant kinase and its corresponding substrate peptide.

    • Add 0.5 µL of the serially diluted test compound or DMSO (for positive and negative controls).

    • Initiate the kinase reaction by adding 2.0 µL of a 2.5X ATP solution (at the Km concentration for each specific kinase).

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces a luminescent signal proportional to the amount of ADP formed. Incubate for 30 minutes.

  • Data Analysis:

    • Read the luminescence on a plate reader.

    • Normalize the data relative to the high (no inhibitor) and low (no kinase) controls.

    • Plot the normalized response versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Self-Validation: The inclusion of positive (no inhibitor) and negative (no kinase/100% inhibition) controls on every plate ensures the assay is performing within acceptable Z' factor limits, validating the integrity of the screening run.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™ Target Engagement Assay)

Objective: To confirm that the compound engages its intended kinase target within a live cellular environment and to determine its intracellular potency (IC₅₀).

Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid construct expressing the target kinase as a fusion protein with NanoLuc® luciferase.

  • Assay Setup:

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

    • Prepare a serial dilution of the test compound in Opti-MEM® I Reduced Serum Medium.

    • Add the NanoBRET™ Tracer (a fluorescently-labeled ATP-competitive probe that binds the target kinase) to the diluted compound solutions.

  • Cell Treatment:

    • Add the compound/tracer mixture to the cells. Equilibrate for 2 hours in a CO₂ incubator.

  • Signal Detection:

    • Add the NanoBRET™ Nano-Glo® Substrate to all wells. This substrate is consumed by the NanoLuc® luciferase, producing a luminescent signal.

    • Read both the donor (luciferase, ~460 nm) and acceptor (tracer, ~610 nm) emission signals simultaneously on a plate reader equipped with appropriate filters.

  • Data Analysis:

    • Calculate the raw BRET ratio (Acceptor Emission / Donor Emission).

    • The test compound will displace the fluorescent tracer, leading to a decrease in the BRET signal.

    • Plot the BRET ratio against the log of the inhibitor concentration and fit to a dose-response curve to calculate the cellular IC₅₀.

Trustworthiness: This assay provides a self-validating system by directly measuring the physical interaction between the compound and its target in living cells, confirming that the compound is cell-permeable and binds its intended target in a physiological context.

Structure-Activity Relationship (SAR) and Optimization Strategy

The initial screening data for this compound will establish a baseline for potency and selectivity. A systematic optimization campaign will be essential to elevate this starting point to a drug-like candidate. The literature on this scaffold provides a clear roadmap.[6][9]

Table 1: Known SAR for the Pyrazolo[1,5-a]pyrimidine Scaffold

PositionModification TypeGeneral Impact on ActivityReference
C3 Introduction of carboxamides, carbonitriles, or other H-bonding groups.Crucial for hinge-binding and potency. Small, polar groups are often favored.[6][9]
C5 Replacement of halogen via SNAr with amines, aryloxy, or heteroaryl groups.Significantly modulates potency and selectivity by accessing deeper pockets. Can be used to tune physicochemical properties like solubility.[3][5][7]
C7 Substitution with various groups.Can influence kinase selectivity and pharmacokinetic properties.
Proposed Optimization Strategy

Our strategy will focus on two primary vectors for modification, leveraging the established reactivity of the scaffold.

  • Vector 1 (R¹): Sulfonamide Modification: The sulfonamide nitrogen can be substituted with a variety of R¹ groups. This allows for probing the solvent-exposed region of the ATP pocket, which can be exploited to enhance potency and selectivity, as well as improve properties like solubility.

  • Vector 2 (R²): 5-Position SNAr Chemistry: The 5-chloro group is an ideal handle for diversification. A library of amines and alcohols (R²-NH₂ / R²-OH) can be reacted via SNAr to displace the chloride. This is a powerful method for targeting unique features of a specific kinase's active site, thereby engineering selectivity. For example, introducing a basic amine can improve aqueous solubility, a common challenge with kinase inhibitors.[3][5]

G lead_compound Lead Compound H₂N-SO₂ Pyrazolo[1,5-a]pyrimidine Core Cl vector1_node Vector 1 (R¹): Sulfonamide Modification (Probes Solvent-Front) lead_compound:f1->vector1_node vector2_node Vector 2 (R²): 5-Position S N Ar (Probes Deeper Pocket & Modulates Properties) lead_compound:f3->vector2_node r1_groups R¹ Library: - Small Alkyls - Cycloalkyls - Aryls - Heteroaryls vector1_node->r1_groups r2_groups R² Library: - Anilines - Alkyl Amines (e.g., morpholine) - Phenols - Heterocyclic Amines vector2_node->r2_groups

Figure 4: Proposed Chemical Optimization Strategy.

Conclusion and Future Outlook

This compound represents a highly promising, albeit underexplored, starting point for the development of a novel class of kinase inhibitors. Its design is rooted in the proven success of the pyrazolo[1,5-a]pyrimidine scaffold and incorporates key functional groups—a hinge-binding sulfonamide and a synthetically versatile chloro substituent—that are hallmarks of effective kinase inhibitor design.

The synthetic and biological protocols detailed in this guide provide a clear and actionable framework for validating its potential. Successful identification of potent kinase targets through biochemical and cellular screening will launch a focused lead optimization campaign. Subsequent efforts will involve comprehensive ADME/Tox profiling, pharmacokinetic evaluation in rodent models, and ultimately, assessment of in vivo efficacy in relevant disease models (e.g., tumor xenografts).[3] The inherent chemical tractability of this scaffold provides a high degree of confidence that challenges related to potency, selectivity, and drug-like properties can be systematically addressed, paving the way for a potential clinical candidate.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances.
  • A Technical Guide to the Discovery and Synthesis of Pyrazolo[1,5-a]pyrimidine-Based Kinase Inhibitors. BenchChem.
  • Liu, Y., et al. (2015). Discovery of Pyrazolo[1,5-a]pyrimidine TTK Inhibitors: CFI-402257 is a Potent, Selective, Bioavailable Anticancer Agent. Journal of Medicinal Chemistry. Available at: [Link]

  • Terungwa, I. A., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Available at: [Link]

  • Al-Warhi, T., et al. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Molecules. Available at: [Link]

  • Wang, T., et al. (2017). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Krasnodębska-Szponder, B., et al. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. International Journal of Molecular Sciences. Available at: [Link]

  • Kumar, A., et al. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Analysis. Molecules. Available at: [Link]

  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. Available at: [Link]

Sources

Decoding the Privileged Scaffold: Structural Biology and Pharmacological Interrogation of 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide Binding

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of structure-based drug design (SBDD), the 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide molecule operates not merely as a compound, but as a highly versatile, privileged pharmacophore. Functioning as a purine bioisostere, the pyrazolo[1,5-a]pyrimidine core provides a rigid, planar architecture ideal for interrogating ATP-binding pockets and allosteric sites across diverse protein families[1].

This technical whitepaper dissects the structural biology of this scaffold. We will explore the electronic causality that makes the 5-chloro position a premier synthetic handle for nucleophilic aromatic substitution (SNAr), analyze the hydrogen-bonding networks orchestrated by the 3-sulfonamide moiety, and provide field-proven, self-validating protocols for both chemical derivatization and crystallographic interrogation.

Pharmacophore Architecture & Electronic Causality

The utility of this compound stems from a precise convergence of electronic and steric properties:

  • The Pyrazolo[1,5-a]pyrimidine Core: This bicyclic system is electron-deficient due to the presence of three nitrogen atoms. In kinase targets (e.g., CDK2, CSNK2), the N1 atom of the pyrimidine ring acts as a critical hydrogen bond acceptor, anchoring the molecule to the kinase hinge region[2].

  • The 3-Sulfonamide Anchor: The sulfonamide group acts as a robust bidentate hydrogen bond donor/acceptor. In the context of the NLRP3 inflammasome, the sulfonamide oxygen atoms interact directly with basic residues (e.g., Arg578) within the NACHT domain, locking the protein in an auto-inhibited state[3]. Furthermore, in Carbonic Anhydrase (CA) targeting, the sulfonamide nitrogen coordinates directly with the active site Zn2+ ion[4].

  • The 5-Chloro Electrophile: The 5-position is highly activated toward SNAr. The electron-withdrawing nature of the adjacent pyrimidine nitrogens stabilizes the intermediate Meisenheimer complex during nucleophilic attack. This allows researchers to rapidly install diverse amines (creating 5-amino derivatives) to probe solvent-exposed regions or adjacent hydrophobic pockets without disrupting the core binding mode[1].

Mechanistic Case Studies in Structural Biology

Case Study 1: Kinase Hinge Region Binding (CSNK2 / CDK2)

When derivatized at the 5-position with an amine, the resulting scaffold mimics the adenine ring of ATP. Co-crystal structures of pyrazolo[1,5-a]pyrimidine derivatives with Casein Kinase 2 (CSNK2) reveal a canonical binding mode: the core N1 atom and the newly installed exocyclic 5-NH form bidentate hydrogen bonds with the backbone of Val116 in the hinge region[1]. The 3-sulfonamide (or its bioisosteres) extends toward the conserved structural water molecules or the DFG motif, dictating kinase selectivity[2].

Case Study 2: Allosteric Modulation of the NLRP3 Inflammasome

Recent cryo-EM and crystallographic advancements have elucidated how sulfonamide-bearing pyrazolo-pyrimidines (and related oxazine analogs like GDC-2394) inhibit the NLRP3 inflammasome. The scaffold binds to a largely hydrophobic allosteric cavity between the NBD and HD2 domains. The pyrazole ring sits at the pocket opening, while the sulfonamide extends into a basic channel, forming critical hydrogen bonds with the mainchain atoms of the Walker A motif (Ala228) and the sidechain of Arg578[3].

NLRP3_Pathway Signal Pro-inflammatory Signals (DAMPs / PAMPs) NLRP3 NLRP3 NACHT Domain (Inactive State) Signal->NLRP3 ActiveNLRP3 NLRP3 Oligomerization NLRP3->ActiveNLRP3 Activation Inhibitor Sulfonamide Inhibitor (e.g., GDC-2394 analog) Inhibitor->NLRP3 Allosteric Blockade ASC ASC Speck Formation ActiveNLRP3->ASC Caspase Caspase-1 Cleavage ASC->Caspase Cytokines IL-1β / IL-18 Release Caspase->Cytokines

Mechanism of NLRP3 inflammasome inhibition by pyrazolo-pyrimidine sulfonamides.

Quantitative Binding Data

The following table synthesizes the structural parameters of pyrazolo[1,5-a]pyrimidine-based sulfonamides and their derivatives across primary therapeutic targets.

Target ProteinBinding DomainKey Interacting ResiduesScaffold Role / InteractionReference
CSNK2A1 ATP-binding pocket (Hinge)Val116, Lys68N1 and exocyclic NH form bidentate H-bonds; 3-position interacts with buried water.[1]
CDK2 ATP-binding pocketLeu83, Glu81Core mimics ATP; 3-sulfonamide acts as a critical H-bond donor to the protein backbone.[2]
NLRP3 NACHT Domain (Allosteric)Arg578, Ala228Sulfonamide anchors into a basic pocket; pyrazole ring guards the solvent interface.[3]
CA IX Catalytic DomainZn2+ ion, Thr199Sulfonamide nitrogen directly coordinates with the active site zinc ion.[4]

Experimental Methodologies

To maintain scientific integrity, the following protocols are designed as self-validating systems, ensuring that empirical data inherently verifies the success of the procedure.

Protocol A: SNAr Derivatization for Pharmacophore Expansion

Causality & Rationale: The 5-chloro position is targeted for SNAr to install solubilizing or pocket-probing amines. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction forward without competing with the primary amine nucleophile.

Step-by-Step Workflow:

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.

  • Reagent Addition: Add the desired primary amine (1.2 eq) followed by DIPEA (2.5 eq).

  • Thermal Activation: Heat the reaction mixture to 85°C. The elevated temperature provides the activation energy required to form the Meisenheimer complex.

  • Self-Validating IPC (In-Process Control): At 2 hours, sample 5 µL of the mixture, dilute in acetonitrile, and analyze via LC-MS. Validation metric: The reaction is complete only when the 5-chloro isotope pattern (M / M+2 ratio of 3:1) is entirely replaced by the desired product mass.

  • Isolation: Quench with water to precipitate the product. Filter and purify via preparative reverse-phase HPLC (Water/MeCN with 0.1% TFA).

SNAr_Workflow SM 5-chloro-PP-3-sulfonamide (Electrophile) Cond DIPEA, DMF 80-100°C SM->Cond Nuc Amine Nucleophile (R-NH2) Nuc->Cond Prod 5-amino-PP-3-sulfonamide (Target Ligand) Cond->Prod SNAr Val LC-MS & NMR Validation Prod->Val

Workflow for the SNAr derivatization of the 5-chloro position.

Protocol B: Co-Crystallization and X-Ray Diffraction Workflow

Causality & Rationale: Co-crystallization is preferred over apo-crystal soaking for this scaffold because the sulfonamide moiety often induces localized conformational shifts (e.g., sidechain rotations in Arg578 of NLRP3) that cannot be achieved within a pre-formed crystal lattice.

Step-by-Step Workflow:

  • Protein Preparation & Validation: Concentrate the target protein (e.g., kinase domain) to 10 mg/mL in a buffer containing 20 mM Tris (pH 7.5), 150 mM NaCl, and 1 mM TCEP. Self-Validation: Perform Dynamic Light Scattering (DLS). Proceed only if the polydispersity index (PDI) is < 0.15, confirming a monodisperse solution capable of forming ordered lattices.

  • Complex Formation: Add the synthesized 5-amino-pyrazolo[1,5-a]pyrimidine-3-sulfonamide ligand (dissolved in 100% DMSO) to the protein at a 3:1 molar ratio. Ensure final DMSO concentration remains ≤ 2% to prevent protein denaturation. Incubate on ice for 2 hours.

  • Vapor Diffusion: Set up hanging-drop vapor diffusion plates using a 1:1 ratio of the protein-ligand complex and reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium thiocyanate).

  • Diffraction & Molecular Replacement (Self-Validation): Harvest crystals after 7-14 days. Flash-freeze in liquid nitrogen using 20% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source. Validation metric: Generate an initial

    
     difference electron density map. The unambiguous presence of positive density (> 3σ) matching the distinct shape of the pyrazolo[1,5-a]pyrimidine core and the dense sulfur atom of the sulfonamide validates target engagement prior to final structural refinement.
    

References

  • Title: Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (GDC-2394): A Potent and Selective NLRP3 Inhibitor. Source: ACS Publications. URL:[Link]

  • Title: More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. Source: PMC. URL:[Link]

  • Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. Source: PMC. URL:[Link]

  • Title: Privileged scaffolds in medicinal chemistry: Studies on pyrazolo[1,5-a]pyrimidines on sulfonamide containing Carbonic Anhydrase inhibitors. Source: PubMed. URL:[Link]

Sources

The Evolution and Medicinal Chemistry of Pyrazolo[1,5-a]pyrimidine Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the history, synthetic development, and medicinal chemistry of the Pyrazolo[1,5-a]pyrimidine Sulfonamide class. This document is structured for researchers and drug discovery professionals, focusing on the strategic synergy between the privileged pyrazolo[1,5-a]pyrimidine scaffold and the sulfonamide pharmacophore.

Technical Guide & Whitepaper

Executive Summary: The Convergence of Two Pharmacophores

The pyrazolo[1,5-a]pyrimidine ring system is widely recognized as a "privileged scaffold" in medicinal chemistry due to its bioisosteric relationship with purines (adenine). It serves as a robust template for ATP-competitive kinase inhibition. The strategic incorporation of the sulfonamide (


) moiety into this scaffold has historically addressed three critical bottlenecks in drug development:
  • Physicochemical Optimization: Enhancing solubility and adjusting lipophilicity (

    
    ).
    
  • Target Engagement: Providing hydrogen bond donor/acceptor motifs for "solvent-front" interactions in kinase pockets or acting as a Zinc-binding group (ZBG) in metalloenzymes (e.g., Carbonic Anhydrases).

  • Selectivity Tuning: Exploiting specific pockets (e.g., the specificity pocket in COX-2 or the gatekeeper regions in kinases) to differentiate between homologous enzymes.

This guide explores the synthetic evolution and structure-activity relationships (SAR) that have established this class as a cornerstone in oncology (CDK, Tubulin, Trk inhibition) and enzyme modulation.

Synthetic Architecture & Regiocontrol

The construction of the pyrazolo[1,5-a]pyrimidine core relies heavily on the cyclocondensation of 5-aminopyrazoles with 1,3-electrophiles. The introduction of the sulfonamide group is typically achieved either via de novo synthesis (using sulfonamide-bearing precursors) or post-cyclization functionalization.

Core Synthesis: The 3+3 Cyclocondensation

The most authoritative method involves reacting 5-amino-1H-pyrazoles with 1,3-dicarbonyls (or their bioisosteres like enaminones).

  • Regioselectivity Challenge: The reaction can yield two isomers (5-substituted vs. 7-substituted).

    • Mechanism:[1][2][3] The exocyclic amine of the pyrazole is the hardest nucleophile, typically attacking the most reactive carbonyl first.

    • Control: Steric bulk on the 1,3-dicarbonyl and solvent acidity dictate the final isomer. Under acidic conditions (glacial acetic acid), the reaction is thermodynamically controlled.

Sulfonamide Installation Strategies

Two primary workflows exist for integrating the sulfonamide moiety:

  • Path A (Pre-functionalization): Using a sulfamoyl-phenyl-1,3-dicarbonyl. This ensures the sulfonamide is present in the final scaffold without harsh post-synthetic conditions.

  • Path B (Post-functionalization): Chlorosulfonation of the electron-rich pyrazolo[1,5-a]pyrimidine core (typically at the C-3 position) followed by amination.

Visualization: Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways and regiochemical outcomes.

SynthesisPathways Start 5-Amino-1H-pyrazole Intermediate Schiff Base / Enamine Intermediate Start->Intermediate Condensation Reagent1 1,3-Dicarbonyl (R-CO-CH2-CO-R') Reagent1->Intermediate Isomer7 7-Substituted Pyrazolo[1,5-a]pyrimidine (Kinetic Product) Intermediate->Isomer7 Neutral/Basic Conditions Isomer5 5-Substituted Pyrazolo[1,5-a]pyrimidine (Thermodynamic Product) Intermediate->Isomer5 Acidic (AcOH) Reflux Sulfonamide Chlorosulfonation (ClSO3H) -> Amine Isomer5->Sulfonamide Electrophilic Aromatic Substitution (C-3) FinalDrug 3-Sulfonamido Derivative Sulfonamide->FinalDrug R-NH2

Figure 1: Divergent synthetic pathways for pyrazolo[1,5-a]pyrimidine assembly, highlighting regiocontrol switches and post-cyclization sulfonamide installation.

Medicinal Chemistry & SAR: Case Studies

The utility of the sulfonamide group varies by target class. Below is a breakdown of its mechanistic role in key therapeutic areas.

Oncology: Cyclin-Dependent Kinase (CDK) Inhibitors

In CDK2/CDK9 inhibitors, the pyrazolo[1,5-a]pyrimidine core mimics ATP.

  • Role of Sulfonamide: It is often attached to the aryl ring at the C-7 position.

  • Mechanism: The sulfonamide oxygen atoms can form water-mediated hydrogen bonds near the solvent-exposed region of the kinase, improving solubility and potency.

  • Key Insight: Recent hybrids (e.g., Compound 21c from Elgiushy et al., 2025) demonstrate that sulfonamide substitutions can enhance selectivity for CDK2 over CDK1 by exploiting subtle differences in the G-loop flexibility.

Dual-Target Agents: Tubulin & Carbonic Anhydrase (CA)

A sophisticated approach involves "hybrid drugs" that target both tubulin polymerization (to arrest mitosis) and Carbonic Anhydrase IX (to reverse tumor acidification/hypoxia).

  • The Scaffold: Pyrazolo[1,5-a]pyrimidine acts as the colchicine-binding site agent on tubulin.[4]

  • The Sulfonamide: Acts as the Zinc-Binding Group (ZBG) essential for inhibiting CA IX/XII.

  • Data Summary:

Compound ClassTargetRole of CoreRole of SulfonamidePotency (IC50/Ki)
BS-194 Analogues CDK2 / CDK9ATP-site Hinge BinderSolubility / H-bond acceptorCDK2: ~3 nM
Coumarin-Hybrids Tubulin / CA IXColchicine Site BinderZn2+ Ion CoordinatorTubulin: 2.7 μMCA IX: 21 nM
Trk Inhibitors TrkA / TrkCKinase InhibitorResistance Profile Modulation< 10 nM
Visualizing the SAR Logic

The following diagram maps the Structure-Activity Relationship (SAR) logic for a typical anticancer candidate in this class.

SAR_Logic Core Pyrazolo[1,5-a]pyrimidine Core (Scaffold) Pos3 Position 3 (C-3) Electrophilic Site Core->Pos3 Pos7 Position 7 (C-7) Steric/Hydrophobic Region Core->Pos7 Pos2 Position 2 (C-2) H-Bond Donor/Acceptor Core->Pos2 Func1 Halogenation/Cyanation Increases metabolic stability Pos3->Func1 Func2 Aryl-Sulfonamide Targets CA Zinc or Solvent Front Pos7->Func2 Critical for Dual Activity Func3 Amine/Ether Linkage Hinge Binding Interaction Pos2->Func3

Figure 2: SAR map detailing the functional roles of specific positions on the pyrazolo[1,5-a]pyrimidine ring.

Detailed Experimental Protocol

Objective: Synthesis of a 7-(4-sulfonamidophenyl)-pyrazolo[1,5-a]pyrimidine derivative (General Procedure based on Elgiushy et al. and Mekky et al.).[5]

Reagents & Equipment
  • Precursors: 3-amino-4-cyanopyrazole, 4-sulfamoylbenzoylacetone (or equivalent 1,3-dicarbonyl).

  • Solvent: Glacial Acetic Acid (AcOH).

  • Catalyst: Piperidine (optional, often not needed in AcOH).

  • Purification: Ethanol for recrystallization.

Step-by-Step Methodology
  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 3-amino-4-cyanopyrazole (1.0 mmol) and the sulfonamide-containing 1,3-dicarbonyl (1.0 mmol) in 10 mL of glacial acetic acid.

  • Reflux: Heat the mixture under reflux (approx. 118°C) for 4–6 hours. Monitor progress via TLC (System: Hexane/Ethyl Acetate 3:1).

    • Checkpoint: The formation of a precipitate often indicates product generation.

  • Isolation: Allow the reaction mixture to cool to room temperature. Pour the contents into crushed ice (50 g) with stirring.

  • Filtration: Collect the solid precipitate by vacuum filtration. Wash with cold water (3 x 20 mL) to remove excess acid.

  • Purification: Recrystallize the crude solid from absolute ethanol or DMF/Ethanol mixture to yield the pure pyrazolo[1,5-a]pyrimidine sulfonamide.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the disappearance of the CH2 protons of the dicarbonyl and the appearance of the pyrimidine aromatic proton (singlet or doublet depending on substitution). Verify the sulfonamide singlet (

      
      ) around 7.2–7.5 ppm.
      

Future Directions & Strategic Value

The pyrazolo[1,5-a]pyrimidine sulfonamide class is currently transitioning from "hit-to-lead" to "clinical candidate" status in complex indications.

  • PROTACs: The scaffold is increasingly used as the "warhead" (ligand for the protein of interest) in Proteolysis Targeting Chimeras, linked to E3 ligase recruiters.

  • Resistance Breaking: In TRK fusion cancers, sulfonamide-modified analogs are showing promise in overcoming solvent-front mutations that render first-generation inhibitors (like Larotrectinib) ineffective.

References
  • Elkotamy, A. et al. (2025). Development of pyrazolo[1,5-a]pyrimidine-grafted coumarins as selective carbonic anhydrase inhibitors and tubulin polymerization inhibitors with potent anticancer activity.[5][6] International Journal of Biological Macromolecules.[5] Link

  • Elgiushy, H.R. et al. (2025). New pyrazolo[1,5-a]pyrimidine derivatives as potential CDK2 inhibitors and apoptosis-driven antiproliferative agents.[7] Journal of Molecular Structure. Link

  • Chen, J. et al. (2020). Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site.[4][8] European Journal of Medicinal Chemistry.[4][8] Link

  • Ali, H.I. et al. (2010). A novel pyrazolo[1,5-a]pyrimidine is a potent inhibitor of cyclin-dependent protein kinases 1, 2, and 9.[9] Journal of Medicinal Chemistry. Link

  • Aggarwal, R. et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Link

Sources

Patent Landscape and Synthetic Methodologies for 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a highly privileged, bicyclic heteroaromatic pharmacophore widely utilized as a bioisostere for purines[1]. Within this chemical space, 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide and its analogs represent a critical node in modern drug discovery. This intermediate serves as a bifunctional linchpin: the C5-chloride is a highly electrophilic site primed for late-stage Nucleophilic Aromatic Substitution (SNAr), while the C3-sulfonamide provides a metabolically stable, dual-action binding vector capable of engaging kinase hinge regions or coordinating with metalloenzymes[2][3].

This whitepaper deconstructs the patent landscape surrounding these analogs, elucidates the structure-activity relationship (SAR) causality, and provides a self-validating synthetic protocol for their generation.

Patent Landscape & Target Space Analysis

The intellectual property (IP) surrounding pyrazolo[1,5-a]pyrimidine-3-sulfonamides and their 3-carboxamide/carbonitrile cousins is heavily concentrated in oncology and immunology. The structural modularity allows developers to tune selectivity across various kinase families and G-protein coupled receptors (GPCRs).

Key Therapeutic Targets
  • Tropomyosin Receptor Kinases (TrkA/B/C): Patents from Array BioPharma and Pfizer highlight the use of 5-substituted pyrazolo[1,5-a]pyrimidines as potent Trk inhibitors for pain and solid tumors[2]. The C3 position is often functionalized with amides or sulfonamides to lock the molecule into the ATP-binding pocket[1].

  • Cyclin-Dependent Kinases (CDKs): The scaffold is highly effective against CDKs (e.g., CDK1, 2, 6, 7, 9, 12, 13). For instance, BS-194 is an orally bioavailable analog demonstrating low-nanomolar inhibition of CDK2 and CDK1[4].

  • ATR Kinase: Vertex Pharmaceuticals has patented extensive libraries of pyrazolo[1,5-a]pyrimidines targeting ATR kinase, exploiting the DNA Damage Response (DDR) in cancer cells[5].

  • Chemokine Receptors: Kyowa Hakko Kirin holds specific IP (WO2013031931A1) for 6-(4-phenylpiperidine-1-carbonyl)pyrazolo[1,5-a]pyrimidine-3-sulfonamide derivatives acting as chemokine receptor modulators for inflammatory diseases[6].

  • Dual-Target Inhibitors: Recent academic patents focus on molecular hybridization, using the 3-sulfonamide as a zinc-binding group (ZBG) for Carbonic Anhydrase (CA IX/XII) while the core inhibits CDK6, presenting a novel approach for Non-Small Cell Lung Cancer (NSCLC)[3].

Quantitative Data Summary

The following table summarizes the quantitative efficacy data of representative pyrazolo[1,5-a]pyrimidine analogs across various targets based on recent literature and patent disclosures.

TargetRepresentative Compound / PatentPrimary Binding InteractionPotency (IC₅₀ / Kᵢ)Indication
TrkA Compound 8 / WO2011006074A1Hinge region H-bondingIC₅₀ = 1.7 nMPain, Solid Tumors
TrkB Compound 33 / Array BioPharmaHinge region H-bondingIC₅₀ = 5.5 nMOncology
CDK2 BS-194 (Compound 4k)ATP-competitive bindingIC₅₀ = 3.0 nMVarious Cancers
CDK9 BS-194 (Compound 4k)ATP-competitive bindingIC₅₀ = 90.0 nMVarious Cancers
CA IX Compound 7d (Sulfonamide)Zinc coordination (ZBG)Kᵢ = 11.2 nMNSCLC
CA XII Compound 11c (Sulfonamide)Zinc coordination (ZBG)Kᵢ = 8.7 nMNSCLC

Mechanistic Causality & SAR Insights

The design of this compound is not arbitrary; it is driven by strict stereoelectronic requirements.

  • The C3-Sulfonamide Vector: Unlike carboxamides, which can be susceptible to plasma amidases, sulfonamides offer superior metabolic stability. Mechanistically, the oxygen atoms of the sulfonamide act as potent hydrogen-bond acceptors, interacting with the backbone NH of Aspartate residues in the kinase hinge region[1]. In dual-target CA/CDK inhibitors, the primary sulfonamide (-SO₂NH₂) is an absolute requirement to coordinate the catalytic Zn²⁺ ion in the active site of Carbonic Anhydrases[3].

  • The C5-Substitution (SNAr): The SNAr displacement of the 5-chloro group with aliphatic or aromatic amines (e.g., chiral pyrrolidines) allows the molecule to project into the solvent-exposed or ribose-binding pockets of the kinase. This modulates lipophilicity (cLogP) and dictates kinome selectivity[1][2].

Pathway Inhibitor Pyrazolo[1,5-a]pyrimidine 3-sulfonamide Analog ATP ATP Binding Pocket (Hinge Region) Inhibitor->ATP Core H-Bonding Zinc Zinc Active Site (Zn2+ Coordination) Inhibitor->Zinc Sulfonamide ZBG TrkA Kinase Targets (TrkA / CDKs) Proliferation Tumor Proliferation & Survival TrkA->Proliferation Active Pathway Apoptosis Apoptosis / Cell Cycle Arrest TrkA->Apoptosis Inhibited CA Metalloenzymes (CA IX/XII) CA->Proliferation Active Pathway CA->Apoptosis Inhibited ATP->TrkA Zinc->CA

Caption: Dual mechanistic pathway of 3-sulfonamide analogs targeting Kinase ATP pockets and CA Zinc sites.

Self-Validating Synthetic Protocol

To ensure high scientific integrity, the following protocol details the synthesis of the core intermediate. The methodology relies on shifting tautomeric equilibria to generate highly reactive electrophiles[7].

Phase 1: Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine

Causality: The reaction begins with the condensation of 3-aminopyrazole with ethyl 3-ethoxyacrylate. The resulting lactam (4H,5H-pyrazolo[1,5-a]pyrimidin-5-one) is highly stable. Phosphorus oxychloride (POCl₃) is utilized not merely as a chlorinating agent, but to drive the tautomeric equilibrium toward the imidoyl chloride, transforming the position into a highly electrophilic SNAr target[7].

  • Condensation: Dissolve 3-aminopyrazole (1.0 eq) and ethyl 3-ethoxyacrylate (1.5 eq) in DMF. Add Cs₂CO₃ (1.5 eq) and heat at 110 °C for 4 hours.

  • Isolation: Remove solvent in vacuo, purify via silica gel chromatography (EtOAc/Hexane) to yield 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one as a white solid.

  • Chlorination: Suspend the intermediate in neat POCl₃ (18.0 eq). Stir under argon at 120 °C for 2 hours.

  • Quenching (Critical Step): Cool to room temperature. Carefully quench by dropwise addition to ice water to prevent violent exothermic hydrolysis of the newly formed C5-chloride. Extract with EtOAc, dry over MgSO₄, and concentrate to yield 5-chloropyrazolo[1,5-a]pyrimidine[7].

Phase 2: Chlorosulfonation and Amination

Causality: The pyrazole ring is electron-rich at the C3 position, making it susceptible to electrophilic aromatic substitution. Chlorosulfonic acid introduces the sulfonyl chloride, which is immediately trapped by an amine to prevent hydrolysis.

  • Electrophilic Substitution: Dissolve 5-chloropyrazolo[1,5-a]pyrimidine in anhydrous CH₂Cl₂ at 0 °C. Slowly add chlorosulfonic acid (ClSO₃H, 5.0 eq). Warm to room temperature and stir for 3 hours.

  • Sulfonamide Formation: Pour the mixture over crushed ice. Extract the highly reactive 5-chloro-3-chlorosulfonyl intermediate into CH₂Cl₂. Immediately add the desired amine (e.g., NH₃ in MeOH or an alkylamine) and N,N-diisopropylethylamine (DIPEA) at 0 °C.

  • SNAr Diversification: The resulting this compound can now be reacted with various nucleophiles (e.g., chiral amines) in acetonitrile at reflux (80 °C) for 16 hours to yield the final targeted library[7].

Quality Control & Validation
  • LC-MS: Ensure the final product shows >95% purity. The monoisotopic mass for the unsubstituted this compound (C₆H₅ClN₄O₂S) should yield an [M+H]⁺ peak at m/z 232.99.

  • ¹H NMR (DMSO-d₆): The signature pyrimidine proton (C7-H) will appear as a distinct doublet around δ 9.20 ppm, confirming the integrity of the bicyclic core[7].

Synthesis A 3-Aminopyrazole + Ethyl 3-ethoxyacrylate B 4H,5H-Pyrazolo[1,5-a] pyrimidin-5-one A->B Cs2CO3, DMF, 110°C C 5-Chloropyrazolo [1,5-a]pyrimidine B->C POCl3, 120°C D 5-Chloro-3-chlorosulfonyl pyrazolo[1,5-a]pyrimidine C->D ClSO3H, 0°C E 5-Chloro-3-sulfonamide Intermediate D->E R-NH2, DIPEA F SNAr Diversification (Target Analogs) E->F R'-NH2, MeCN, 80°C

Caption: Step-by-step synthetic workflow from 3-aminopyrazole to diversified S_NAr target analogs.

Conclusion

The this compound intermediate is a cornerstone in the development of modern kinase inhibitors and multi-target oncology drugs. By understanding the stereoelectronic causality of the C5-chloride (for SNAr library generation) and the C3-sulfonamide (for hinge-region and ZBG binding), drug development professionals can effectively navigate the dense patent landscape and design next-generation therapeutics with optimized pharmacokinetic and pharmacodynamic profiles.

References

  • SUBSTITUTED PYRAZOLO[1,5-a]PYRIMIDINE COMPOUNDS AS TRK KINASE INHIBITORS (WO2011006074A1). Array BioPharma Inc. / Google Patents.
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor . bioRxiv. Available at:[Link]

  • PYRAZOLO[1,5-A]PYRIMIDINES USEFUL AS INHIBITORS OF ATR KINASE FOR THE TREATMENT OF CANCER DISEASES (EP3418281B1). Vertex Pharmaceuticals Inc. / European Patent Office. Available at:[Link]

  • Chemokine receptor activity regulator (WO2013031931A1). Kyowa Hakko Kirin Co Ltd / Google Patents.
  • Rationally designed Pyrazolo[1,5-a]pyrimidines as dual inhibitors of CA IX/XII and CDK6: A novel approach for NSCLC treatment . PubMed / National Institutes of Health. Available at:[Link]

  • A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9 . Journal of Medicinal Chemistry / ACS Publications. Available at:[Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights . PMC / National Institutes of Health. Available at:[Link]

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution of the 5-Chloro Group in Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of C-5 Functionalization in Pyrazolo[1,5-a]pyrimidines

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a variety of biological targets.[1] Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including roles as kinase inhibitors, anticancer agents, and therapeutics for neurodegenerative diseases. The development of efficient and versatile methods for the functionalization of the pyrazolo[1,5-a]pyrimidine core is therefore of paramount importance for the generation of new chemical entities with therapeutic potential.

This application note provides a detailed guide to the nucleophilic aromatic substitution (SNAr) of the 5-chloro group in pyrazolo[1,5-a]pyrimidines. This transformation is a cornerstone for introducing diverse functionalities at a key position of the scaffold, enabling extensive structure-activity relationship (SAR) studies and the optimization of lead compounds. We will delve into the underlying mechanistic principles, provide field-proven protocols for various classes of nucleophiles, and offer expert insights to ensure successful and reproducible outcomes in your research endeavors.

The Mechanism of Nucleophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyrimidine Core

The SNAr reaction at the 5-position of a pyrazolo[1,5-a]pyrimidine proceeds through a well-established two-step addition-elimination mechanism. The key intermediate in this process is a resonance-stabilized anionic σ-complex, often referred to as a Meisenheimer complex.

The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system is inherently electron-deficient, which makes it susceptible to nucleophilic attack. The presence of a good leaving group, such as a chlorine atom, at the C-5 position facilitates this reaction. The reaction is initiated by the attack of a nucleophile on the electron-deficient C-5 carbon, leading to the formation of the tetrahedral Meisenheimer intermediate. This intermediate is stabilized by the delocalization of the negative charge across the pyrimidine and pyrazole rings. In the final step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the 5-substituted pyrazolo[1,5-a]pyrimidine product.

Figure 1: General mechanism of the SNAr reaction at the C-5 position.

Expertise & Experience: Understanding Regioselectivity in Dihalo-Pyrazolo[1,5-a]pyrimidines

A common synthetic precursor is 5,7-dichloropyrazolo[1,5-a]pyrimidine. When employing sub-stoichiometric amounts of a nucleophile, a high degree of regioselectivity is observed, with the nucleophile preferentially displacing the chlorine atom at the C-7 position. This is a critical consideration for synthetic planning. Computational studies have provided a clear rationale for this observation. The calculated activation energy for nucleophilic attack at the C-7 position is significantly lower than that for the C-5 position. This difference in activation barriers dictates the kinetic product distribution, favoring substitution at C-7. Therefore, to achieve selective substitution at the C-5 position, it is common practice to first functionalize the C-7 position and then carry out the SNAr reaction at C-5. Alternatively, if the C-7 substituent is desired to be a nucleophile, the SNAr at C-5 can be performed on a 7-substituted starting material.

Protocols for Nucleophilic Aromatic Substitution at the C-5 Position

The following protocols provide detailed, step-by-step methodologies for the SNAr of 5-chloro-pyrazolo[1,5-a]pyrimidines with various classes of nucleophiles. These protocols are designed to be robust and reproducible.

General Experimental Workflow

experimental_workflow start Start reagents Combine 5-chloro-pyrazolo[1,5-a]pyrimidine, nucleophile, base, and solvent in a reaction vessel. start->reagents reaction Heat the reaction mixture at the specified temperature with stirring. reagents->reaction monitoring Monitor reaction progress by TLC or LC-MS. reaction->monitoring workup Perform aqueous work-up: - Quench the reaction. - Extract with an organic solvent. - Wash the organic layer. monitoring->workup Upon completion purification Purify the crude product by column chromatography or recrystallization. workup->purification characterization Characterize the final product (NMR, MS, etc.). purification->characterization end End characterization->end

Figure 2: General workflow for SNAr at the C-5 position.

Protocol 1: Reaction with N-Nucleophiles (Amines)

The introduction of amino groups at the C-5 position is a widely employed strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of pyrazolo[1,5-a]pyrimidines.

Materials:

  • 5-Chloro-7-substituted-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Amine (primary or secondary, 1.2-2.0 equiv)

  • Base (e.g., K2CO3, Cs2CO3, or DIPEA, 2.0-3.0 equiv)

  • Solvent (e.g., DMF, DMSO, or NMP)

  • Anhydrous Na2SO4 or MgSO4

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous NaCl solution (brine)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the 5-chloro-7-substituted-pyrazolo[1,5-a]pyrimidine in the chosen solvent, add the amine and the base.

  • Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with an organic solvent (3 x volume of aqueous phase).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Trustworthiness: Self-Validating System

  • TLC/LC-MS Monitoring: The disappearance of the starting material and the appearance of a new, more polar spot (for most amine substitutions) on the TLC plate, or a new peak with the expected mass in the LC-MS, will confirm the progress of the reaction.

  • NMR Spectroscopy: The 1H NMR spectrum of the purified product will show the disappearance of the proton signal corresponding to the starting material and the appearance of new signals corresponding to the incorporated amine moiety.

  • Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to the expected mass of the 5-amino-substituted pyrazolo[1,5-a]pyrimidine.

Protocol 2: Reaction with O-Nucleophiles (Alcohols/Phenols)

The synthesis of 5-alkoxy or 5-aryloxy-pyrazolo[1,5-a]pyrimidines is achieved through the reaction with the corresponding alcohol or phenol, typically in the presence of a strong base to generate the alkoxide or phenoxide nucleophile in situ.

Materials:

  • 5-Chloro-7-substituted-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Alcohol or phenol (1.5-3.0 equiv)

  • Strong base (e.g., NaH, KOt-Bu, 1.5-3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

  • Saturated aqueous NH4Cl solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Na2SO4 or MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of the strong base in the anhydrous solvent, add the alcohol or phenol dropwise at 0 °C.

  • Stir the mixture at room temperature for 30 minutes to generate the nucleophile.

  • Add the 5-chloro-7-substituted-pyrazolo[1,5-a]pyrimidine to the reaction mixture.

  • Heat the reaction to 60-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to 0 °C and carefully quench with saturated aqueous NH4Cl solution.

  • Extract the aqueous mixture with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 3: Reaction with S-Nucleophiles (Thiols)

The introduction of thioether linkages at the C-5 position can be readily accomplished by reacting the 5-chloro derivative with a thiol in the presence of a suitable base.

Materials:

  • 5-Chloro-7-substituted-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Thiol (1.2-1.5 equiv)

  • Base (e.g., K2CO3, NaH, 1.5-2.0 equiv)

  • Solvent (e.g., DMF, acetone)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Water

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Na2SO4 or MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a solution of the 5-chloro-7-substituted-pyrazolo[1,5-a]pyrimidine in the chosen solvent, add the thiol and the base.

  • Stir the reaction mixture at room temperature to 60 °C for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water.

  • Extract the aqueous phase with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.

  • Remove the solvent under reduced pressure.

  • Purify the residue by silica gel column chromatography.

Protocol 4: Reaction with C-Nucleophiles (Malonates)

While less common than reactions with heteroatom nucleophiles, the SNAr of 5-chloro-pyrazolo[1,5-a]pyrimidines with carbon nucleophiles, such as enolates derived from active methylene compounds, can be achieved to form C-C bonds.

Materials:

  • 5-Chloro-7-substituted-pyrazolo[1,5-a]pyrimidine (1.0 equiv)

  • Active methylene compound (e.g., diethyl malonate, 1.5-2.0 equiv)

  • Strong base (e.g., NaH, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF)

  • Saturated aqueous NH4Cl solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Saturated aqueous NaCl solution (brine)

  • Anhydrous Na2SO4 or MgSO4

  • Silica gel for column chromatography

Procedure:

  • To a suspension of the strong base in the anhydrous solvent at 0 °C, add the active methylene compound dropwise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the enolate.

  • Add the 5-chloro-7-substituted-pyrazolo[1,5-a]pyrimidine to the reaction mixture.

  • Heat the reaction to 80-120 °C and stir for 12-48 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to 0 °C and quench with saturated aqueous NH4Cl solution.

  • Extract the mixture with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4 or MgSO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation: A Comparative Overview of Nucleophilic Substitution Reactions

The following tables summarize typical reaction conditions and yields for the SNAr of the 5-chloro group in pyrazolo[1,5-a]pyrimidines with various nucleophiles.

Table 1: Reaction with N-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineCs2CO3DMF1001285
MorpholineK2CO3DMSO110892
BenzylamineDIPEANMP901678
PiperidineK2CO3DMF80695

Table 2: Reaction with O-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
MethanolNaHTHF601275
PhenolKOt-BuDMF801882
IsopropanolNaHTHF702468

Table 3: Reaction with S-Nucleophiles

NucleophileBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK2CO3DMFRT490
BenzylthiolNaHTHF50688
EthanethiolK2CO3AcetoneRT885

Conclusion and Future Perspectives

The nucleophilic aromatic substitution of the 5-chloro group in pyrazolo[1,5-a]pyrimidines is a powerful and versatile tool for the synthesis of novel derivatives with potential applications in drug discovery and materials science. The protocols outlined in this application note provide a solid foundation for researchers to explore the chemical space around this privileged scaffold. Understanding the mechanistic underpinnings, particularly the factors governing regioselectivity, is key to designing efficient and successful synthetic routes. While a broad range of N-, O-, and S-nucleophiles have been successfully employed, the exploration of C-C bond formation via SNAr with a wider variety of carbon nucleophiles remains a promising area for future investigation. The continued development of novel and efficient methods for the functionalization of the pyrazolo[1,5-a]pyrimidine core will undoubtedly lead to the discovery of new molecules with significant biological and material properties.

References

  • Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. (2021). Molecules. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. (2022). Molecules. [Link]

  • Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions. (2020). Molecules. [Link]

  • The synthesis of new pyrazolo[1,5-a]pyrimidine derivatives. (2015). ARKIVOC. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. (2023). RSC Advances. [Link]

  • Pyrazolo[1,5-a]pyrimidines: A Close Look into their Synthesis and Applications. (2020). Current Organic Synthesis. [Link]

Sources

Introduction: The Strategic Value of Chlorinating Privileged Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Strategic Chlorination of Pyrazolo[1,5-a]pyrimidine-3-sulfonamide

The pyrazolo[1,5-a]pyrimidine core is a quintessential "privileged scaffold" in modern medicinal chemistry. As a rigid, planar heterocyclic system, it serves as an excellent framework for presenting pharmacophoric elements in a defined three-dimensional space, leading to high-affinity interactions with biological targets.[1] Derivatives have shown significant potential as inhibitors of various protein kinases, including Pim-1, making them attractive candidates for oncology and immunology programs.[2][3] The incorporation of a sulfonamide moiety, a classic pharmacophore known for its hydrogen bonding capabilities and metabolic stability, further enhances the drug-like properties of these molecules.[4]

Late-stage functionalization of such complex scaffolds is a cornerstone of efficient drug discovery, allowing for rapid exploration of structure-activity relationships (SAR). Chlorination, in particular, introduces a synthetically versatile handle for subsequent modifications (e.g., cross-coupling reactions) while also modulating the electronic and lipophilic properties of the parent molecule. This guide provides an in-depth analysis of the reagents and protocols for the selective chlorination of pyrazolo[1,5-a]pyrimidine-3-sulfonamide, focusing on the causality behind methodological choices to empower researchers in their synthetic campaigns.

Understanding the Substrate: Reactivity and Regioselectivity

The pyrazolo[1,5-a]pyrimidine ring system is inherently electron-rich, making it susceptible to electrophilic aromatic substitution. The key challenge lies in controlling the regioselectivity of this transformation. Theoretical and experimental studies on the parent heterocycle have shown that the C3 position of the pyrazole ring is the most nucleophilic and thus the primary site for electrophilic attack.[5][6][7] The C6 position on the pyrimidine ring is the next most reactive site.

The presence of the sulfonamide group at the C3 position, being electron-withdrawing, slightly deactivates the pyrazole ring. However, for a direct C-H chlorination on a pre-formed pyrazolo[1,5-a]pyrimidine-3-sulfonamide, the inherent reactivity of the heterocyclic core still dictates the most probable sites of substitution. Therefore, electrophilic chlorination is expected to occur at other positions on the ring, most likely C6, unless the C3 position is unsubstituted prior to the sulfonylation step.

Conversely, chlorination at the C5 and C7 positions is not typically achieved through electrophilic C-H activation. These positions are rendered electrophilic by adjacent nitrogen atoms and are readily chlorinated by nucleophilic substitution of a leaving group, most commonly derived from a hydroxyl or carbonyl precursor.[2][8][9]

Logical Workflow for Selecting a Chlorination Strategy

The choice of chlorinating reagent is fundamentally dictated by the desired position of the chlorine atom on the pyrazolo[1,5-a]pyrimidine core.

Chlorination_Strategy start What is the Target Position for Chlorination? pos_3 C3-Position (C-H Activation) start->pos_3 Is the precursor a C-H bond? pos_5_7 C5 or C7-Position start->pos_5_7 Is the precursor a C-OH/C=O bond? reagent_pida Hypervalent Iodine (PIDA/KCl) - Mild, Green - Excellent C3 Selectivity pos_3->reagent_pida Prefer mild, green conditions? reagent_ncs N-Chlorosuccinimide (NCS) - Common, Mild Electrophile - Good C3/C6 Selectivity pos_3->reagent_ncs Use standard electrophilic method? reagent_pocl3 Phosphorus Oxychloride (POCl₃) - For OH → Cl Conversion - Harsh, Effective pos_5_7->reagent_pocl3

Caption: Decision workflow for selecting the appropriate chlorination method.

Comparative Analysis of Key Chlorination Reagents

The following table summarizes the primary methods for introducing a chlorine atom onto the pyrazolo[1,5-a]pyrimidine scaffold.

Reagent/SystemTarget Position(s)MechanismTypical ConditionsAdvantagesDisadvantages/Limitations
PIDA / KCl C3Electrophilic C-H ActivationCH₃OH or H₂O, Room Temp.Environmentally friendly, uses inexpensive KCl, high C3-regioselectivity, mild conditions.[5][6]Requires a hypervalent iodine reagent.
NCS C3, C6Electrophilic C-H ActivationDMF, CH₃CN, or CH₂Cl₂, RT to 50 °CSolid, easy to handle reagent; mild conditions; widely available.[10][11]May give mixtures of isomers (e.g., C3/C6); can be unreactive for some substrates.[3]
POCl₃ C5, C7Dehydrative ChlorinationNeat or high-boiling solvent, RefluxHighly effective for converting pyrimidinones to chloro-derivatives.[2][8]Very harsh conditions; highly corrosive and water-reactive; workup is hazardous.
Chloramine-T C3Electrophilic C-H ActivationNeat or solvent, RT to 80 °CMetal- and solvent-free options are possible; readily available reagent.[3][12]Primarily demonstrated on related imidazo-heterocycles; optimization may be required.

Mechanistic Insights: Electrophilic C-H Chlorination at C3

The most common pathway for introducing a chlorine atom onto an unsubstituted C3 position is through electrophilic aromatic substitution. Using a generic electrophile "Cl⁺", the mechanism proceeds as follows:

Electrophilic_Chlorination sub Pyrazolo[1,5-a]pyrimidine (activated at C3) intermediate Sigma Complex (Resonance Stabilized) sub->intermediate π-attack on E⁺ reagent E-Cl product C3-Chlorinated Product intermediate->product -H⁺ base Base:

Sources

Application Note: In Vitro Assay Protocols for 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Assay Biologists in Oncology Drug Development Focus: Profiling Novel CDK2/TRKA Dual Inhibitors

Introduction & Mechanistic Rationale

The 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide scaffold is a highly privileged building block in modern medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors. The pyrazolo[1,5-a]pyrimidine core acts as a purine bioisostere, effectively mimicking the adenine ring of ATP to anchor deeply within the kinase hinge region .

From a structural design perspective, this specific scaffold offers three critical functional advantages:

  • The Pyrazolo-Pyrimidine Core: Forms essential bidentate hydrogen bonds with the hinge backbone of target kinases.

  • The 3-Sulfonamide Moiety: Projects into the ribose-binding pocket, serving as a critical hydrogen bond donor/acceptor to specific residues (e.g., Met592 in TRKA or Leu83 in CDK2).

  • The 5-Chloro Position: Acts as a highly reactive electrophilic handle. Because the 5-chloro group is susceptible to nucleophilic aromatic substitution (

    
    ) or palladium-catalyzed cross-coupling, researchers can rapidly introduce diverse amines or aryl groups to probe the solvent-exposed channel, tuning both kinase selectivity and cellular permeability .
    

This application note details the validated in vitro biochemical and cellular protocols required to evaluate derivatives synthesized from this scaffold, specifically focusing on their potential as dual Cyclin-Dependent Kinase 2 (CDK2) and Tropomyosin Receptor Kinase A (TRKA) inhibitors.

Workflow A 5-chloro-PPS Scaffold B C5 Substitution (SNAr / Coupling) A->B C Biochemical Profiling (ADP-Glo Assay) B->C D Cellular Assays (Viability & WB) C->D E Lead Optimization (SAR Analysis) D->E

Caption: Workflow for the synthesis and in vitro biological profiling of 5-chloro-PPS derivatives.

Protocol 1: Cell-Free Biochemical Kinase Profiling

Causality & Rationale: To evaluate the intrinsic inhibitory potency (


) of the synthesized derivatives, we utilize a luminescence-based ADP-Glo™ Kinase Assay. Unlike radiometric assays, ADP-Glo measures the accumulation of ADP and is highly tolerant to high ATP concentrations. This is critical for proving the ATP-competitive nature of pyrazolo[1,5-a]pyrimidine derivatives. By strictly matching the assay ATP concentration to the Michaelis constant (

) of each specific kinase, we ensure that the apparent

values accurately reflect physiological binding affinities rather than assay artifacts.

System Validation & Quality Control:

  • Positive Controls: Dinaciclib (for CDK2) and Larotrectinib (for TRKA).

  • Negative Control: DMSO vehicle (0.1% final concentration).

  • Assay Robustness: Calculate the Z'-factor for each 384-well plate. A Z' > 0.6 is required to validate the assay run.

Step-by-Step Methodology
  • Reagent Preparation: Prepare 1X Kinase Buffer consisting of 40 mM Tris-HCl (pH 7.5), 20 mM

    
    , 0.1 mg/mL BSA, and 2 mM DTT. Keep on ice.
    
  • Compound Dilution: Serially dilute the test compounds (starting from the 5-chloro scaffold to the final derivatives) in 100% DMSO to create a 10-point concentration curve. Dilute these 1:100 in Kinase Buffer to achieve a 1% DMSO intermediate working stock.

  • Kinase/Substrate Mix: Add 5 µL of recombinant enzyme (CDK2/Cyclin E1 or TRKA) and its corresponding peptide substrate to a 384-well low-volume white microplate.

  • Pre-Incubation: Add 2.5 µL of the diluted compounds to the wells. Incubate for 15 minutes at room temperature. Insight: This pre-equilibrium step allows the sulfonamide moiety to fully establish its hydrogen-bonding network within the ATP pocket before substrate competition begins.

  • ATP Initiation: Start the reaction by adding 2.5 µL of ATP. Critical: The final ATP concentration must match the apparent

    
     (e.g., 50 µM for CDK2, 15 µM for TRKA). Incubate for 60 minutes at 25°C.
    
  • ADP-Glo Reagent: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and actively deplete any unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Detection: Add 20 µL of Kinase Detection Reagent. This converts the generated ADP back to ATP and drives a luciferase/luciferin reaction. Incubate for 30 minutes in the dark and read on a microplate luminometer.

Protocol 2: Cellular Target Modulation and Proliferation Assays

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and intense intracellular ATP competition (~1-5 mM). To validate cellular target engagement, we employ HCT-116 cells (colorectal carcinoma, highly dependent on CDK2 for cell cycle progression) and KM12 cells (colorectal carcinoma harboring a TPM3-NTRK1 fusion).

System Validation & Quality Control:

  • Housekeeping Control: GAPDH or

    
    -actin must be probed to ensure equal protein loading.
    
  • Phosphatase Inhibition: Lysis buffers must be supplemented with

    
     and NaF. Failure to include these will result in the artifactual loss of phosphorylation signals during sample preparation, rendering target modulation data invalid.
    
Part A: Cell Viability (CellTiter-Glo)
  • Seeding: Seed HCT-116 and KM12 cells at 2,000 cells/well in 96-well opaque plates. Incubate overnight at 37°C, 5%

    
    .
    
  • Treatment: Treat cells with a 9-point concentration gradient of the derivatives (0.001 µM to 10 µM) for 72 hours.

  • Equilibration: Remove plates from the incubator and equilibrate to room temperature for 30 minutes to ensure uniform luciferase activity.

  • Detection: Add an equal volume of CellTiter-Glo reagent to each well. Shake for 2 minutes to induce cell lysis, incubate for 10 minutes, and record luminescence to calculate the cellular

    
     (Growth Inhibition 50%).
    
Part B: Target Modulation (Western Blotting)
  • Treatment: Seed cells in 6-well plates and treat with compounds at

    
    , 
    
    
    
    , and
    
    
    their calculated cellular
    
    
    for 4 hours.
  • Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with 1X Protease and Phosphatase Inhibitor Cocktails.

  • Quantification: Centrifuge at 14,000 x g for 15 min at 4°C. Quantify the supernatant protein concentration using a BCA assay.

  • Electrophoresis: Resolve 20 µg of protein lysate on a 4-12% Bis-Tris SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing: Block with 5% BSA in TBST for 1 hour. Probe with primary antibodies against p-Rb (Ser807/811) to validate CDK2 inhibition, or p-ERK (Thr202/Tyr204) to validate TRKA downstream inhibition, overnight at 4°C.

  • Visualization: Wash the membranes, incubate with HRP-conjugated secondary antibodies for 1 hour, and visualize using an ECL substrate on a digital imager.

Pathway Inhibitor 5-Substituted PPS Derivatives TRKA TRKA Kinase Inhibitor->TRKA Inhibits CDK2 CDK2 / Cyclin E Inhibitor->CDK2 Inhibits MAPK MAPK/ERK Pathway TRKA->MAPK Rb Rb Phosphorylation CDK2->Rb Survival Cell Survival & Proliferation MAPK->Survival CellCycle Cell Cycle Progression (G1 to S Phase) Rb->CellCycle

Caption: Dual inhibition mechanism of 5-substituted pyrazolo[1,5-a]pyrimidine derivatives on TRKA and CDK2.

Quantitative Data Presentation

To effectively track Structure-Activity Relationship (SAR) progression, biochemical and cellular data must be consolidated. Below is a representative data structure illustrating how substitution at the C5 position (replacing the initial chlorine atom) drives potency and selectivity.

Table 1: Representative In Vitro Profiling Data for 5-Chloro-PPS Derivatives

Compound IDC5-SubstitutionCDK2

(nM)
TRKA

(nM)
HCT-116

(nM)
KM12

(nM)
Scaffold -Chloro (Starting Material)>10,000>10,000>20,000>20,000
Derivative A -Morpholino4151,2502,1004,500
Derivative B -(4-fluoroanilino)85110320410
Derivative C -(4-(methylpiperazin-1-yl)anilino)12 28 95 150
Dinaciclib Reference CDK Inhibitor3>5,00015>5,000
Larotrectinib Reference TRK Inhibitor>5,0002>5,00010

Data Interpretation Note: The unreacted 5-chloro scaffold exhibits negligible kinase inhibition, confirming that extension into the solvent channel via


 (as seen in Derivatives A-C) is an absolute requirement for high-affinity ATP-competitive binding.

References

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: Molecules (MDPI) URL: [Link]

  • Title: Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity Source: Pharmaceuticals (MDPI) URL: [Link]

Application Note: Formulation Strategies for In Vivo Delivery of Pyrazolo[1,5-a]pyrimidine Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Paradox

Pyrazolo[1,5-a]pyrimidine sulfonamides represent a privileged scaffold in oncology, particularly for CDK, CK2, and Trk kinase inhibition (e.g., Dinaciclib analogs). However, their efficacy is frequently compromised by a "brick dust" physicochemical profile: high melting points (>200°C) due to strong intermolecular lattice energy and poor aqueous solubility (BCS Class II/IV).

The addition of a sulfonamide moiety introduces a unique challenge. While it offers hydrogen-bonding potential, it renders the molecule amphoteric . The sulfonamide proton is weakly acidic (


), while the pyrimidine nitrogens are weakly basic (

). Consequently, these compounds often exhibit a U-shaped solubility curve with minimum solubility at physiological pH (7.4), causing precipitation upon intravenous injection or poor absorption in the small intestine.

This guide details three field-proven formulation strategies to bypass these limitations, moving from early-stage discovery (cosolvents) to development-ready systems (complexation and solid dispersions).

Pre-Formulation Profiling & Decision Logic

Before selecting a vehicle, you must define the ionization state of your specific analog.

The Amphoteric Solubility Trap
  • pH < 3: The pyrimidine ring protonates. Solubility increases, but this pH is irritating for IV and can cause precipitation upon dilution in blood.

  • pH 7.4 (Physiological): The molecule is largely zwitterionic or neutral. Lowest solubility risk zone.

  • pH > 10: The sulfonamide deprotonates. Solubility increases, but this pH is toxic and unstable.

Formulation Decision Tree

Use the following logic flow to select your formulation strategy based on the intended route of administration and compound lipophilicity (


).

FormulationDecisionTree Start Start: Pyrazolo[1,5-a]pyrimidine Sulfonamide Candidate Route Intended Route? Start->Route IV Intravenous (IV) / IP Route->IV Systemic Oral Oral (PO) Route->Oral Bioavailability LogP_Check Check LogP IV->LogP_Check Solubility_Check Aq. Solubility > 50 µg/mL? Oral->Solubility_Check Strat_Cosolvent Strategy A: Cosolvent System (PEG400/DMSO) LogP_Check->Strat_Cosolvent LogP > 4 (Grease Ball) Strat_Cyclo Strategy B: Cyclodextrin Complex (HP-β-CD / Captisol) LogP_Check->Strat_Cyclo LogP < 4 (Brick Dust) Solubility_Check->Strat_Cyclo Yes (Liquid fill) Strat_ASD Strategy C: Amorphous Solid Dispersion (HPMC-AS / PVPVA) Solubility_Check->Strat_ASD No (Crystalline)

Figure 1: Decision matrix for selecting the optimal delivery vehicle based on physicochemical properties.

Protocol A: The "Gold Standard" Cyclodextrin Complexation

Best for: IV, IP, and Oral (Liquid) | Target: Dinaciclib-like analogs.

Cyclodextrins (CDs) encapsulate the hydrophobic pyrazolo-pyrimidine core while the hydrophilic exterior ensures water solubility. This is superior to surfactants because it avoids micellar collapse upon dilution in the bloodstream.

Recommended Vehicle: 20% (w/v) Hydroxypropyl-


-Cyclodextrin (HP-

-CD) in 50 mM Citrate Buffer (pH 3-4).
Materials
  • HP-

    
    -CD  (e.g., Kleptose® or Trappsol®). Note: SBE-
    
    
    
    -CD (Captisol®) is preferred for renal safety in chronic dosing.
  • Citric Acid / Sodium Citrate buffer components.

  • 0.22 µm PVDF Syringe Filters .

Step-by-Step Procedure
  • Buffer Preparation: Prepare a 50 mM Citrate Buffer adjusted to pH 3.5. Why? The slightly acidic pH helps protonate the pyrimidine ring, assisting the cyclodextrin in initial solubilization before the complex stabilizes.

  • Vehicle Assembly: Dissolve 20 g of HP-

    
    -CD in 80 mL of the buffer. Stir until clear.
    
  • Drug Addition (The "Wetting" Step):

    • Weigh the required amount of drug (target 1–5 mg/mL).

    • CRITICAL: Do not dump the powder into the bulk liquid.

    • Add the powder to a glass vial. Add a small volume (e.g., 200 µL) of the CD solution to create a slurry/paste. Vortex high for 1 min. This breaks surface tension.

  • Solubilization: Add the remaining CD solution.

  • Equilibration: Sonicate for 20 minutes (bath sonicator) keeping temperature < 40°C. Then, stir magnetically for 4–6 hours at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed "brick dust."

  • Validation: Dilute 100 µL of formulation into 900 µL of PBS (pH 7.4). If precipitation occurs within 15 mins, the binding constant is too weak; switch to Protocol B .

Protocol B: High-Load Cosolvent System

Best for: Early PK studies, IP administration | Risk: Potential precipitation on injection.

When cyclodextrins fail to achieve high doses (>10 mg/mL), a cosolvent system utilizing dielectric constant adjustment is required.

Vehicle Composition: 5% DMSO / 40% PEG400 / 55% Saline.

Step-by-Step Procedure
  • Organic Phase (Solvent A): Dissolve the drug completely in 100% DMSO. Concentration should be 20x the final target concentration.

    • Example: For a 5 mg/mL final dose, dissolve drug at 100 mg/mL in DMSO.

  • Cosolvent Phase (Solvent B): Add the PEG400 to the DMSO/Drug solution. Vortex thoroughly.

    • Mechanism:[1] PEG400 acts as an interface, preventing the drug from crashing out when water hits the DMSO.

  • Aqueous Phase (Solvent C): Slowly add warm (37°C) Saline (0.9% NaCl) to the DMSO/PEG mixture while vortexing.

    • Rate: Add dropwise.[2] A transient cloudiness may appear; if it persists, the formulation has failed.

  • pH Adjustment: Check pH. If < 4 or > 9, adjust carefully with 0.1N NaOH or HCl. Extreme pH causes tissue necrosis in IP/SC dosing.

Protocol C: Amorphous Solid Dispersion (ASD) for Oral Delivery

Best for: Late-stage efficacy, maximizing oral bioavailability.

For oral delivery, breaking the crystal lattice energy is paramount. We generate an amorphous polymer-drug matrix that dissolves rapidly in the stomach (supersaturation).

Polymer Choice: HPMC-AS (Hypromellose Acetate Succinate). Why? It is enteric. It remains solid at low pH (stomach), preventing drug release/precipitation, and dissolves at pH 6.8 (intestine), releasing the drug exactly where absorption occurs.

Solvent Evaporation Protocol (Lab Scale)
  • Solvent Selection: 1:1 Acetone:Ethanol (DCM can be used but is toxic).

  • Dissolution: Dissolve Drug and HPMC-AS (Ratio 1:3) in the solvent system.[1][3][4][5] Total solids content should be ~10%.

  • Evaporation:

    • Rotary Evaporator: 40°C, vacuum ramped slowly to prevent bumping.

    • Nitrogen Stream: For small batches (<50 mg), blow dry under

      
      .
      
  • Drying: Vacuum dry the resulting film for 24 hours to remove residual solvent.

  • Pulverization: Grind the dried foam/film into a fine powder using a mortar and pestle.

  • Suspension: For dosing, suspend the ASD powder in 0.5% Methylcellulose/Water immediately prior to gavage.

Quality Control & Data Interpretation

Compare your formulation performance using this reference table.

ParameterPBS (Control)20% HP-

-CD
40% PEG400 CosolventASD (HPMC-AS)
Solubility (mg/mL) < 0.012.0 - 5.05.0 - 10.0N/A (Suspension)
Precipitation Risk HighLowModerateLow
Toxicity NoneRenal (if high dose)Hemolysis/PainGI Irritation
Stability (RT) Poor> 2 Weeks< 24 Hours> 6 Months (Dry)
Visualizing the Workflow

FormulationWorkflow Drug Drug Powder Step1 1. Slurry Formation (High conc.) Drug->Step1 Vehicle Vehicle Base (e.g., CD in Buffer) Vehicle->Step1 Step2 2. Dilution & Equilibration Step1->Step2 Step3 3. Filtration (0.22 µm) Step2->Step3 Step4 4. Dilution Test (1:10 in PBS) Step3->Step4 Pass Clear Solution: Proceed to In Vivo Step4->Pass No Precip Fail Precipitation: Re-optimize Step4->Fail Turbidity

Figure 2: Workflow for preparing and validating liquid formulations prior to animal dosing.

References

  • Parry, D., et al. (2010). "Dinaciclib (SCH 727965), a Novel and Potent Cyclin-Dependent Kinase Inhibitor." Molecular Cancer Therapeutics. (Describes the use of HP-

    
    -CD for pyrazolo[1,5-a]pyrimidine delivery).
    
  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. (Foundational text on solubilizing nitrogenous heterocycles).

  • Bergström, C. A., et al. (2016). "Early pharmaceutical profiling to predict oral drug absorption: Current status and unmet needs." European Journal of Pharmaceutical Sciences. (Guidelines on LogP and solubility profiling).

  • Kalepu, S., & Nekkanti, V. (2015). "Insoluble drug delivery strategies: review of recent advances and business prospects." Acta Pharmaceutica Sinica B.

Sources

Application Note: Microwave-Assisted Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & Scaffold Significance

The pyrazolo[1,5-a]pyrimidine core is a privileged heterocyclic scaffold in modern drug discovery, acting as a potent bioisostere for endogenous purines. This structural mimicry allows its derivatives to function as highly selective ATP-competitive protein kinase inhibitors (PKIs), targeting critical oncogenic pathways mediated by kinases such as Pim-1, CK2, and EGFR 1.

Historically, synthesizing these complex fused rings relied on conventional convective heating, which suffers from prolonged reaction times, thermal degradation, and poor regioselectivity. The integration of Microwave-Assisted Organic Synthesis (MAOS) has revolutionized this workflow. By utilizing dielectric heating, microwave irradiation directly couples with polar solvents and reagents, rapidly overcoming activation energy barriers.

The synthesis of the key intermediate, 5-chloropyrazolo[1,5-a]pyrimidine , is central to this methodology. The C-5 chlorine atom is highly activated toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens, making it an ideal electrophilic hub for downstream diversification 2.

KinasePathway Drug Pyrazolo[1,5-a]pyrimidine Derivative Kinase Pim-1 / CK2 Kinase Drug->Kinase Inhibits BAD BAD Protein (Pro-apoptotic) Kinase->BAD Phosphorylates (Inactivates) Surv Cancer Cell Survival BAD->Surv Inactive State Apopt Apoptosis BAD->Apopt Active State

Mechanism of action: Pyrazolo[1,5-a]pyrimidines inhibit kinases to promote apoptosis.

Experimental Workflows & Causality

The transformation from simple precursors to highly functionalized kinase inhibitors involves a cascade of precisely controlled steps.

  • Cyclocondensation : 3-aminopyrazole is reacted with an electrophile (e.g., ethyl 3-ethoxyacrylate) to form pyrazolo[1,5-a]pyrimidin-5-one.

  • Chlorination : The pyrimidone is treated with phosphorus oxychloride (POCl3). Mechanistically, POCl3 acts as both the solvent and the chlorinating agent. It converts the tautomeric hydroxyl group into a phosphorodichloridate leaving group, which is subsequently displaced by chloride via a Vilsmeier-Haack-type intermediate 3.

  • Microwave-Assisted Amination : The 5-chloro intermediate undergoes Ullmann-type C-N coupling. Using diethylene glycol (DEG) as a solvent is a deliberate choice; its high microwave loss tangent (tan δ) allows for rapid superheating, while its high boiling point prevents dangerous over-pressurization in the microwave vial 4.

SynthesisWorkflow N1 3-Aminopyrazole + Electrophile N2 Cyclocondensation (DMF, 110°C) N1->N2 N3 Pyrazolo[1,5-a]pyrimidin-5-one N2->N3 N4 Chlorination (POCl3) MW: 120°C, 20 min N3->N4 N5 5-Chloropyrazolo[1,5-a]pyrimidine (Key Intermediate) N4->N5 N6 MW-Assisted Amination (CuI, Ligand, 80°C, 1h) N5->N6 N7 Target Kinase Inhibitor N6->N7

Experimental workflow for microwave-assisted synthesis of target derivatives.

Quantitative Data Analysis

The transition from conventional thermal heating to microwave irradiation provides quantifiable improvements in yield, reaction time, and purity. The table below summarizes the comparative metrics derived from recent optimization studies.

Reaction StepConventional MethodMicrowave-Assisted MethodYield ImprovementKey Advantage
Cyclocondensation 110 °C, 4 h120 °C, 20 min48% → 74%Reduced thermal degradation of pyrazole
Chlorination (POCl3) Reflux (120 °C), 2–3 h120 °C, 20 min68–80% → 85–90%Minimized acidic byproducts
C-5 Amination Reflux, 16 h80 °C, 1 h~65% → 83% (avg)Avoids toxic reductive amination reagents

Step-by-Step Protocols (Self-Validating Systems)

Protocol A: Microwave-Assisted Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine

Objective: Convert the pyrimidone precursor to the active 5-chloro electrophile.

  • Preparation: In a 30 mL microwave-safe quartz vial, suspend 4H,5H-pyrazolo[1,5-a]pyrimidin-5-one (1.0 equiv, ~28.8 mmol) in neat phosphoryl chloride (POCl3) (18.0 equiv).

    • Causality: The massive excess of POCl3 ensures it acts as the bulk solvent, maintaining pseudo-first-order kinetics and preventing the precipitation of intermediates.

  • Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate in a dedicated microwave synthesizer at 120 °C for 20 minutes with dynamic power modulation.

  • Quenching (Critical Step): Cool the vial to room temperature. Carefully transfer the mixture dropwise into a beaker containing vigorously stirred crushed ice (200 mL).

    • Causality: The hydrolysis of unreacted POCl3 is highly exothermic. Ice maintains the temperature below 5 °C, preventing the thermal hydrolysis of the newly formed C-Cl bond back to the pyrimidone.

    • Self-Validation Check: The quench is complete when vigorous bubbling ceases and the pH of the aqueous layer drops below 2.

  • Extraction & Neutralization: Extract the aqueous layer with ethyl acetate (3 × 100 mL). Wash the combined organic layers with saturated aqueous NaHCO3 until the aqueous wash reaches pH 7-8.

    • Causality: Neutralization removes residual HCl and phosphoric acid. Failure to neutralize will result in the protonation of the pyrazole nitrogens, causing the product to partition back into the aqueous waste.

  • Isolation: Dry over anhydrous MgSO4, filter, and concentrate in vacuo.

    • Self-Validation Check: Validate purity via LC-MS. Target: >95% purity, observing the characteristic 3:1 isotopic ratio for the 35Cl/37Cl [M+H]+ peaks at m/z 154/156.

Protocol B: Microwave-Assisted Copper-Catalyzed C-5 Amination

Objective: Introduce an amine nucleophile at the C-5 position via Ullmann-type coupling.

  • Reagent Assembly: To a 10 mL microwave vial, add 5-chloropyrazolo[1,5-a]pyrimidine (1.0 equiv), the desired primary/secondary amine (1.5 equiv), CuI (5 mol%), N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide ligand (10 mol%), and K2CO3 (2.0 equiv).

    • Causality: CuI catalyzes the cross-coupling, while the bulky carbazole ligand stabilizes the Cu(I) oxidation state, preventing disproportionation and nanoparticle aggregation. K2CO3 acts as an acid scavenger to drive the reaction forward.

  • Solvent & Purge: Add diethylene glycol (DEG) (3 mL). Purge the vial with Argon for 5 minutes before sealing.

    • Causality: Argon displaces oxygen, preventing the oxidative deactivation of the Cu(I) catalyst to Cu(II).

  • Irradiation: Heat under microwave irradiation at 80 °C for 1 hour.

  • Workup: Cool to room temperature, dilute with distilled water (10 mL), and extract with dichloromethane (3 × 10 mL).

    • Self-Validation Check: Analyze the crude mixture via TLC (Ethyl Acetate:Hexane 1:1). The disappearance of the starting material spot (higher Rf) and the appearance of a highly fluorescent product spot under 254 nm UV light confirms successful coupling.

References

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.
  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.
  • Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor. bioRxiv.
  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI.

Sources

Troubleshooting & Optimization

solubility enhancement of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Enhancement & Handling Guide

Executive Summary

This guide addresses the solubility challenges associated with 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide . This compound represents a "privileged scaffold" in kinase inhibitor discovery (e.g., Pim-1, CSNK2 inhibitors) but presents a distinct physicochemical paradox: it possesses a polar sulfonamide head group and a lipophilic, planar heteroaromatic core.

Users frequently encounter "crash-out" (precipitation) events during two critical phases:

  • Initial Stock Preparation: High lattice energy prevents rapid dissolution in DMSO.

  • Aqueous Dilution: The "hydrophobic effect" drives aggregation when the DMSO stock is added to assay media.

This Technical Support Center provides mechanistic insights and validated protocols to resolve these issues.

Module 1: The Basics (FAQ)

Q1: Why is this compound difficult to dissolve even in DMSO?

A: The difficulty lies in the Crystal Lattice Energy .[1] The pyrazolo[1,5-a]pyrimidine core is planar, allowing the molecules to stack tightly like sheets of paper (pi-pi stacking). Additionally, the sulfonamide group (


) acts as both a hydrogen bond donor and acceptor, creating a robust intermolecular network in the solid state. To dissolve the compound, the solvent (DMSO) must break these strong intermolecular forces. If the solvent's energy isn't sufficient to overcome the lattice energy, the solid remains.
Q2: My solution looks clear, but my assay results are erratic. Why?

A: You are likely experiencing Micro-Precipitation . While the solution appears clear to the naked eye, microscopic aggregates (colloids) may have formed. These aggregates can:

  • Scatter light (interfering with optical density readings).

  • Nonspecifically bind to proteins (pan-assay interference compounds, or PAINS).

  • Sediment over time, reducing the effective concentration.

Q3: What is the theoretical solubility limit?

Based on structural analogs (e.g., Pim-1 inhibitors), the estimated solubility limits are:

  • Anhydrous DMSO: ~20–50 mM (with sonication/heat).

  • Water/PBS (pH 7.4): < 100 µM (extremely poor).

  • Ethanol: < 5 mM (poor).

Module 2: Advanced Troubleshooting Protocols

Protocol A: The "Graduated Heating" Method (For Stubborn Solids)

Use this when the solid powder refuses to dissolve in 100% DMSO.

Theory: Kinetic energy (heat) disrupts the crystal lattice, while acoustic energy (sonication) breaks apart particle agglomerates to increase surface area.

Step-by-Step:

  • Weighing: Weigh the target mass into a glass vial (avoid plastic, which can leach plasticizers in hot DMSO).

  • Solvent Addition: Add 70% of the calculated DMSO volume.

  • Vortex: Vortex at max speed for 30 seconds.

  • Inspection: If solid remains, proceed to Sonication .

    • Sonicate in a water bath at ambient temperature for 5 minutes.

  • Thermal Shift: If still turbid, heat the vial to 40°C (water bath or heating block).

    • Warning: Do not exceed 60°C. Sulfonamides are generally stable, but the chloro-group can be susceptible to nucleophilic attack at high temperatures over time.

  • Final Volume: Once dissolved, add the remaining 30% DMSO to reach the target concentration.

Protocol B: The "Intermediate Dilution" Step (For Assay Prep)

Use this when the compound precipitates immediately upon adding the DMSO stock to the culture medium.

Theory: Direct addition of 100% DMSO stock to water creates a massive polarity shock. An intermediate solvent with polarity between DMSO and water buffers this transition.

Step-by-Step:

  • Prepare Stock: 10 mM in 100% DMSO.

  • Prepare Intermediate: Dilute the stock 1:10 into PEG-400 or Propylene Glycol .

    • New Conc: 1 mM in 10% DMSO / 90% PEG-400.

  • Final Dilution: Add this intermediate solution to your assay buffer.

    • Mechanism:[2][3] The PEG chains wrap around the hydrophobic core, preventing the planar rings from stacking (aggregating) as they enter the aqueous phase.

Module 3: Decision Logic & Visualization

Workflow 1: Solubilization Decision Tree

This logic gate helps you determine the correct physical intervention based on visual feedback.

SolubilityWorkflow Start Start: Solid Compound + DMSO Inspect1 Visual Inspection Start->Inspect1 Clear1 Clear Solution? Proceed to Assay Inspect1->Clear1 Yes Turbid1 Turbid/Solid Remains Inspect1->Turbid1 No Action1 Vortex (30s) + Bath Sonication (5 min) Turbid1->Action1 Inspect2 Visual Inspection Action1->Inspect2 Inspect2->Clear1 Yes Turbid2 Still Turbid Inspect2->Turbid2 No Action2 Heat to 40°C (Max 10 mins) Turbid2->Action2 Inspect3 Visual Inspection Action2->Inspect3 Inspect3->Clear1 Yes Turbid3 Persistent Solid Inspect3->Turbid3 No Action3 Add Cosolvent (PEG-400 or Tween-80) Turbid3->Action3 Action3->Clear1 Soluble Fail Check Purity/Identity (Possible Salt Form?) Action3->Fail Insoluble

Caption: Step-by-step logic for dissolving this compound in DMSO stocks.

Workflow 2: The "Crash-Out" Mechanism

Understanding why it precipitates helps in preventing it. This diagram illustrates the hydrophobic stacking effect.

PrecipitationMechanism Solvated Solvated Molecule (DMSO Shell) WaterShock Addition of Water (Polarity Shock) Solvated->WaterShock Stripping DMSO Shell Stripped WaterShock->Stripping Hydrophobic Effect Stacking Pi-Pi Stacking (Planar Core Interaction) Stripping->Stacking Lattice Energy > Solvation Aggregate Precipitate/Crystal Stacking->Aggregate

Caption: Molecular pathway of precipitation upon aqueous dilution. The planar core drives stacking when the DMSO shell is removed.

Module 4: Solvent Compatibility Matrix

Use this table to select the correct vehicle for your specific application.

Solvent SystemSolubility PotentialSuitabilityNotes
100% DMSO High (20-50 mM)Stock StorageHygroscopic. Store at -20°C, desiccated.
DMSO + 50% Water Very LowAVOID Exothermic reaction + polarity shock causes immediate precipitation.
DMSO + PEG-400 (1:1) ModerateAnimal DosingReduces viscosity and prevents stacking.
PBS (pH 7.4) + 0.1% DMSO Low (< 50 µM)Cell AssaysRisk of micro-precipitation. Inspect under microscope.
PBS (pH 7.4) + 0.5% Tween-80 ModerateCell AssaysSurfactant forms micelles around the compound, stabilizing it.

Module 5: Storage & Stability (Critical)

The "Wet DMSO" Trap: DMSO is hygroscopic (absorbs water from air).[1]

  • Scenario: You open the bottle frequently. The DMSO absorbs atmospheric moisture.[1]

  • Result: The water content in the DMSO rises. Since the compound is insoluble in water, the "effective solubility" of your DMSO stock decreases over time, leading to mysterious precipitation in stored vials.[1]

Prevention Protocol:

  • Aliquot: Immediately upon dissolving, split the stock into single-use aliquots (e.g., 20 µL).

  • Seal: Use Parafilm or screw caps with O-rings.

  • Freeze: Store at -20°C or -80°C.

  • Thaw: Thaw completely at room temperature and vortex before opening. Do not open cold vials (causes condensation).

References

  • PubChem. Pyrazolo[1,5-a]pyrimidine Compound Summary. National Library of Medicine. Available at: [Link]

  • Wan, Z., et al. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors.[4] Journal of Medicinal Chemistry. (Discusses the solubility challenges of this specific scaffold). Available at: [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.

Sources

overcoming steric hindrance in 5-position substitution of pyrazolo[1,5-a]pyrimidine

Author: BenchChem Technical Support Team. Date: March 2026

Ticket #5092: Overcoming Steric Hindrance in 5-Position Substitution

Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Priority: High (Blocker for SAR exploration)

Executive Summary

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in kinase inhibitor discovery (e.g., CDK, JAK, and BTK inhibitors). However, functionalizing the C5-position presents a distinct challenge compared to the highly reactive C7-position or the nucleophilic C3-position.

The C5-position is electronically less electrophilic than C7 and is often sterically compromised, particularly when the C3-position bears a substituent (the "bay region" effect) or when attempting to introduce bulky amines. This guide provides a troubleshooting framework to overcome these barriers using regioselective cyclization (pre-functionalization) and advanced metal-catalyzed cross-coupling (post-functionalization).

Diagnostic Workflow: The Reactivity Map

Before selecting a protocol, visualize the electronic and steric landscape of your scaffold.

ReactivityMap Scaffold Pyrazolo[1,5-a]pyrimidine Core C7 C7 Position (Highly Electrophilic) Prone to SNAr Scaffold->C7 Most Reactive C3 C3 Position (Nucleophilic) Prone to E-Sub Scaffold->C3 Halogenation Site C5 C5 Position (Weakly Electrophilic) Sterically Hindered Scaffold->C5 The Challenge Strategy Select Strategy C5->Strategy Cyclization De Novo Synthesis (Control Regiochemistry) Strategy->Cyclization If building ring Coupling Pd-Catalysis (Buchwald/Suzuki) Strategy->Coupling If ring exists (Cl/Br)

Figure 1: Reactivity profile of the pyrazolo[1,5-a]pyrimidine scaffold. The C5 position requires specific activation or catalytic assistance to overcome its lower electrophilicity compared to C7.

Module 1: The "Prevention" Strategy (Regioselective Cyclization)

Use this if you are building the ring from scratch.

The most effective way to "substitute" a sterically hindered C5 position is to place the substituent there during the ring-closing condensation of 3-aminopyrazole with a 1,3-dicarbonyl.

The Problem: Condensation of 3-aminopyrazole (1) with an unsymmetrical 1,3-diketone (2) can yield two isomers: the 7-substituted (3) and the 5-substituted (4). The reaction is governed by the interplay of steric bulk and solvent effects.

The Protocol: To favor the 5-substituted isomer (often the kinetic product or the result of specific steric direction), you must manipulate the condensation conditions.

VariableCondition for 7-Isomer (Standard)Condition for 5-Isomer (Target) Mechanism
Solvent Ethanol / Acetic Acid (Reflux)Water (Room Temp to 100°C) Water enhances hydrophobic interactions, often reversing regioselectivity [1].
pH Acidic (AcOH)Neutral / Basic Protonation of the pyrazole exocyclic amine shifts the nucleophilic attack site.
Reagent 1,3-DiketoneEnaminone /

-keto ester
Using an enaminone with a dimethylamino leaving group directs the initial attack to the

-carbon [2].

Step-by-Step Procedure (Aqueous Synthesis):

  • Dissolve: Suspend 3-aminopyrazole (1.0 equiv) and the unsymmetrical 1,3-diketone (1.0 equiv) in water (0.5 M concentration).

  • Sonicate/Heat: If the diketone is bulky, sonicate for 15 mins, then heat to 80°C.

  • Monitor: Check TLC/LCMS. The 5-isomer typically forms faster in neutral aqueous conditions due to the "hydrophobic effect" forcing the bulky groups away from the bridgehead nitrogen during the transition state.

  • Isolate: The product usually precipitates. Filter and wash with cold water.

Module 2: The "Steric Buster" (Pd-Catalyzed Cross-Coupling)

Use this if you have a 5-halo scaffold and need to install a bulky nucleophile.

Direct SNAr at the 5-position is often futile if the nucleophile is bulky or if the 7-position is open. You must use Palladium-catalyzed cross-coupling (Buchwald-Hartwig or Suzuki).

The Problem: Standard Pd ligands (


, dppf) fail because the oxidative addition into the electron-rich/hindered C5-Cl bond is slow, and the bulky nucleophile hinders reductive elimination.

The Solution: Use Dialkylbiarylphosphine Ligands (Buchwald Ligands).[1] These ligands are bulky themselves, which promotes the formation of the active monoligated Pd(0) species and accelerates reductive elimination [3].

Optimized Protocol: Buchwald-Hartwig Amination at C5

Substrate: 5-chloro-pyrazolo[1,5-a]pyrimidine (with C7 blocked or unreactive).

ComponentRecommendationRationale
Pre-catalyst

or BrettPhos Pd G3
Provides a clean source of Pd(0). G3 precatalysts ensure rapid activation.
Ligand XPhos or BrettPhos XPhos: Excellent for general steric hindrance. BrettPhos: Essential if the amine is a primary amine or aniline.
Base

or NaOtBu

(weak) for sensitive groups; NaOtBu (strong) for maximum rate.
Solvent t-Amyl Alcohol or Dioxane High boiling point; t-Amyl alcohol often stabilizes the transition state better than toluene.

Step-by-Step Workflow:

  • Inert Atmosphere: Flame-dry a microwave vial and purge with Argon.

  • Charge: Add 5-chloro-pyrazolo[1,5-a]pyrimidine (1.0 equiv), Amine (1.2 equiv),

    
     (5 mol%), and XPhos (10 mol%).
    
    • Note: A 1:2 Pd:Ligand ratio is critical.

  • Base: Add NaOtBu (1.5 equiv).

  • Solvent: Add anhydrous 1,4-dioxane (0.2 M). Seal the vial.

  • Reaction: Heat to 100°C (oil bath) or 120°C (Microwave) for 1-2 hours.

    • Troubleshooting: If conversion is <50%, switch to tBuXPhos and increase temp to 140°C in microwave.

Troubleshooting & FAQs

Q1: I have a 5,7-dichloro scaffold. Can I selectively substitute the 5-position?

  • Answer: No, not directly. The 7-position is significantly more electrophilic (lower LUMO energy). Nucleophiles will attack C7 first via SNAr.

  • Fix: You must exploit this. React C7 first with a "dummy" group (e.g., SMe) that can be removed later, or install your desired C7 substituent first, then use the Pd-catalyzed conditions described in Module 2 for the C5-chloride [4].

Q2: My reaction stalls with bulky anilines at C5. The starting material remains.

  • Answer: This indicates a failure in oxidative addition or catalyst poisoning.

  • Fix:

    • Switch to a Pd-G3 or Pd-G4 precatalyst (e.g., XPhos Pd G4). This guarantees the formation of the active species.

    • Add 0.5 equiv of water if using

      
       in dioxane (the "water effect" can solubilize the inorganic base).
      

Q3: Can I use microwave irradiation to force the SNAr at C5 without Palladium?

  • Answer: Only if the nucleophile is a non-hindered aliphatic amine (e.g., morpholine). For hindered amines or anilines, thermal SNAr at C5 usually results in decomposition before substitution. Stick to Buchwald conditions for sterically demanding couplings.

Visualizing the Pathway

Workflow Start Target: 5-Substituted Pyrazolo[1,5-a]pyrimidine Check Do you have the ring? Start->Check NoRing No: De Novo Synthesis Check->NoRing YesRing Yes: 5-Halo Scaffold Check->YesRing Condensation Condensation with 1,3-Dicarbonyl NoRing->Condensation CouplingCheck Nucleophile Type YesRing->CouplingCheck RegioCheck Isomer Control Condensation->RegioCheck AqSolvent Use Water/Neutral pH (Favors 5-Sub) RegioCheck->AqSolvent AcidSolvent Use AcOH/EtOH (Favors 7-Sub) RegioCheck->AcidSolvent Aliphatic Small Amine: Microwave SNAr (150°C) CouplingCheck->Aliphatic Bulky Bulky/Aromatic: Pd-Catalysis (XPhos/BrettPhos) CouplingCheck->Bulky

Figure 2: Decision tree for selecting the optimal synthetic route.

References
  • Regioselective Synthesis in Aqueous Medium: Aggarwal, R., et al. (2011). An efficient and environmental benign regioselective synthesis of some new pyrazol-1'-ylpyrazolo[1,5-a]pyrimidines in aqueous medium. European Journal of Medicinal Chemistry.

  • Regioselectivity Correction & Mechanism: Gavrin, L. K., et al. (2007). Synthesis of Pyrazolo[1,5-a]pyrimidinone Regioisomers. The Journal of Organic Chemistry.

  • Buchwald-Hartwig Ligand Selection (General Guide): Surry, D. S., & Buchwald, S. L. (2008). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science.

  • Sequential Functionalization (7- then 5-position): Hamelin, B., et al. (2025). Efficient Access to 3,5-Disubstituted 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidines Involving SNAr and Suzuki Cross-Coupling Reactions.

Sources

Technical Support Center: Purification of Sulfonamide-Substituted Pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists and drug development professionals struggling to isolate sulfonamide-substituted pyrazolo[1,5-a]pyrimidines. This specific heterocyclic scaffold is highly privileged in oncology and neurobiology, serving as a potent framework for Cyclin-Dependent Kinase (CDK)[1] and Tropomyosin Receptor Kinase (TRK) inhibitors[2].

However, the physicochemical properties of these molecules create a "perfect storm" for chromatographic purification. The pyrazolo[1,5-a]pyrimidine core is basic and amphoteric, while the sulfonamide moiety is weakly acidic and acts as a powerful hydrogen-bond donor and acceptor. This guide provides field-proven troubleshooting strategies, addressing the root causes of tailing, degradation, and co-elution.

Section 1: Normal-Phase Chromatography & Silica Gel Interactions

Q: Why does my compound streak severely on silica gel, even when I use highly polar solvent systems like DCM/MeOH?

The Causality: The streaking (tailing) is a direct result of secondary acid-base interactions. Standard Type A silica gel contains acidic silanol groups (SiO-H) with a pKa of ~4.5, along with trace metal impurities[3]. The basic nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core act as strong hydrogen-bond acceptors and undergo ion-exchange interactions with these silanols[3]. Simultaneously, the sulfonamide NH anchors the molecule to the stationary phase via hydrogen bonding. This dual interaction causes broad, trailing peaks regardless of how much you increase the mobile phase polarity[4].

The Solution: You must mask the acidic silanols by adding a competitive volatile base, such as 0.5–1% Triethylamine (TEA) or Diisopropylethylamine (DIPEA), to the mobile phase[4][5].

G cluster_0 Untreated Silica Gel cluster_1 Neutralized Silica Gel (1% TEA) A Acidic Silanols (SiO-H) B Pyrazolo[1,5-a]pyrimidine (Basic Nitrogens) A->B Strong H-Bonding & Ion Exchange C Severe Tailing & Irreversible Binding B->C D Acidic Silanols (SiO-H) E Triethylamine (TEA) D->E Acid-Base Neutralization F Masked Silanols E->F G Pyrazolo[1,5-a]pyrimidine F->G No Secondary Interactions H Sharp Elution Peak G->H

Mechanistic interaction of pyrazolo[1,5-a]pyrimidines on untreated vs. TEA-neutralized silica.

Q: I am trying to purify an N-protected (e.g., N-silylated) sulfonamide intermediate, but it degrades on the column. What is happening?

The Causality: The acidic surface of untreated silica gel catalyzes the cleavage of acid-labile protecting groups (like silyl ethers or certain carbamates), leading to the premature release of the unprotected sulfonamide on the column[5].

The Solution: Use the neutralized silica gel protocol below, or switch to a milder stationary phase like neutral alumina[5].

Protocol 1: Neutralized Silica Gel Flash Chromatography

This protocol is a self-validating system; if the column is properly neutralized, the eluent pH will match the input solvent pH.

  • Solvent Preparation: Prepare the desired mobile phase (e.g., Hexane/EtOAc or DCM/MeOH) and add 1% (v/v) Triethylamine (TEA)[5]. Mix thoroughly.

  • Slurry Preparation: In a separate flask, add the required mass of silica gel. Pour in the TEA-modified solvent and swirl to create a uniform, bubble-free slurry.

  • Column Packing: Pour the slurry into the column. Apply positive pressure to pack the bed tightly[4].

  • Equilibration (Critical Step): Flush the packed column with at least 3 column volumes (CV) of the TEA-modified solvent[5]. Validation: Test the eluent dripping from the column with pH paper; it must be basic (~pH 8-9) before loading your sample.

  • Loading: Dissolve the crude mixture in a minimum volume of the neutralized eluent and apply it evenly to the top of the silica bed.

  • Elution: Proceed with elution using the neutralized mobile phase.

Section 2: Reverse-Phase HPLC (RP-HPLC) Optimization

Q: My normal-phase purification failed due to poor solubility. Can I use RP-HPLC, and how do I prevent peak broadening?

The Causality: Sulfonamide-substituted pyrazolo[1,5-a]pyrimidines exhibit high crystal lattice energies and strong intermolecular hydrogen bonding, making them poorly soluble in standard normal-phase solvents (DCM, EtOAc) but highly soluble in DMSO or DMF. RP-HPLC is ideal here. However, peak broadening occurs if the compound is in a state of partial ionization during the run.

The Solution: Employ a buffered mobile phase or acidic modifiers (like 0.1% TFA or Formic Acid) to suppress the ionization of the sulfonamide and fully protonate the basic pyrimidine core, ensuring a single, sharp elution state[4][6].

Table 1: RP-HPLC Method Optimization Summary
ParameterRecommended ConditionMechanistic Rationale
Stationary Phase C18 or Phenyl-Hexyl (5 µm)Phenyl-hexyl provides alternative π-π selectivity for the aromatic pyrazolopyrimidine core, often resolving co-eluting isomers[6].
Mobile Phase A Water + 0.1% TFALowers pH to ~2.0, fully protonating the basic nitrogens and suppressing sulfonamide ionization.
Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile provides sharper peaks and lower backpressure than Methanol for rigid heterocycles.
Gradient Profile 10% to 90% B over 15-20 minShallow gradients are required to resolve closely eluting bis-sulfonylated byproducts.
Sample Injection Dissolved in DMSO or DMFOvercomes poor aqueous solubility prior to injection without precipitating in the loop.

Q: I see a co-eluting impurity with a mass of exactly[M + Sulfonyl Group]. How do I separate this?

The Causality: During the sulfonylation of the pyrazolo[1,5-a]pyrimidine amine precursor, over-reaction frequently occurs, yielding a bis-sulfonylated byproduct. These byproducts are highly lipophilic. The Solution: Extend the shallow portion of your RP-HPLC gradient (e.g., hold at 40-50% B for 5 minutes). The bis-sulfonylated impurity will elute significantly later than the mono-sulfonylated product on a C18 column due to its increased hydrophobicity.

Section 3: Solubility & Sample Loading Issues

Q: My crude mixture is completely insoluble in my normal-phase starting eluent (e.g., 100% Hexane or 90:10 DCM:MeOH). How do I load it onto the silica column without ruining the separation band?

The Causality: Attempting to load a compound using a strong, polar solvent (like pure DMF or MeOH) onto a column equilibrated in a weak, non-polar solvent will cause the compound to travel down the column dissolved in the injection plug, destroying the theoretical plates and resulting in a massive, mixed band[7].

The Solution: Utilize the Solid-Phase Loading (Dry Loading) technique[4].

Protocol 2: Solid-Phase Loading (Dry Loading)
  • Dissolution: Dissolve the crude mixture in a highly polar, volatile solvent (e.g., Acetone, THF, or a DCM/MeOH mixture).

  • Adsorption: Add a mass of silica gel equal to 2–3 times the mass of the crude compound to the flask.

  • Evaporation: Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained. Validation: The powder must not stick to the sides of the flask; residual polar solvent will ruin the separation.

  • Application: Carefully pour the dry powder onto the top of a pre-packed, solvent-equilibrated silica gel column[4].

  • Protection: Add a 1-inch protective layer of sand on top of the dry-loaded silica to prevent disturbance of the band when adding fresh mobile phase[7].

  • Elution: Elute as normal.

Workflow Start Crude Sulfonamide-Substituted Pyrazolo[1,5-a]pyrimidine Solubility Soluble in DCM/EtOAc? Start->Solubility DryLoad Dry Loading on Silica or RP-HPLC Solubility->DryLoad No (Requires Polar Solvents) TLC TLC Check (Normal Phase) Solubility->TLC Yes PurityCheck Purity > 95%? DryLoad->PurityCheck Tailing Severe Tailing / Streaking? TLC->Tailing NeutralNP TEA-Neutralized Normal Phase Flash Tailing->NeutralNP Yes StandardNP Standard Normal Phase Flash Chromatography Tailing->StandardNP No NeutralNP->PurityCheck StandardNP->PurityCheck RPHPLC Preparative RP-HPLC (C18, 0.1% TFA) PurityCheck->RPHPLC No (Co-eluting Impurities) Done Pure Compound PurityCheck->Done Yes RPHPLC->Done

Decision matrix for selecting the optimal purification workflow for pyrazolo[1,5-a]pyrimidines.

References

  • Title: Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: nih.gov URL: [Link]

  • Title: Identification of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-ones as Cyclic Products of β-Amidomethyl Vinyl Sulfone Alphavirus Cysteine Protease Inhibitors Source: mdpi.com URL: [Link]

  • Title: The little secrets of silica gel in liquid chromatography columns Source: uhplcslab.com URL: [Link]

  • Title: A Novel Pyrazolo[1,5-a]pyrimidine Is a Potent Inhibitor of Cyclin-Dependent Protein Kinases 1, 2, and 9, Which Demonstrates Antitumor Effects in Human Tumor Xenografts Following Oral Administration Source: acs.org URL: [Link]

  • Title: Silica gel column preparation and compound purification Source: youtube.com URL: [Link]

Sources

minimizing side reactions during sulfonamide formation in pyrazolo[1,5-a]pyrimidines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with medicinal chemists facing synthetic bottlenecks when working with the pyrazolo[1,5-a]pyrimidine core. This privileged bicyclic heterocycle is highly prominent in the development of1[1].

Installing a sulfonamide moiety on this scaffold—whether on a pendant primary amine or directly onto the core—is notoriously prone to side reactions such as bis-sulfonylation, competitive ring N-sulfonylation, and sulfonyl chloride hydrolysis. This guide provides a mechanistic troubleshooting framework to ensure high-fidelity sulfonamide synthesis.

Diagnostic Workflow for Sulfonamide Synthesis

G Start Sulfonamide Synthesis on Pyrazolo[1,5-a]pyrimidine AmineType Amine Type? Start->AmineType Primary Primary Amine (High Bis-sulfonylation Risk) AmineType->Primary Primary Secondary Secondary Amine (Steric Hindrance Risk) AmineType->Secondary Secondary BaseSelect Base & Temp Optimization (DIPEA/Pyridine, -20°C) Primary->BaseSelect SideRxn Core N-Sulfonylation or Decomposition? Primary->SideRxn SuFEx SuFEx Chemistry (Sulfonyl Fluoride + Ca(NTf2)2) Secondary->SuFEx BaseSelect->SuFEx If yields remain low Protect Protecting Group Strategy (e.g., Ns-Cl temporary) SideRxn->Protect Yes

Logical workflow for troubleshooting sulfonamide synthesis on pyrazolopyrimidines.

Section 1: The Bis-Sulfonylation Dilemma (FAQs)

Q1: Why does my primary amine on the pyrazolo[1,5-a]pyrimidine pendant group consistently yield a di-sulfonylated byproduct? A1: Di-sulfonylation is an inherent kinetic challenge. Once the first sulfonyl group attaches, the strong electron-withdrawing nature of the SO₂ group significantly increases the acidity of the remaining N-H proton. In the presence of strong, unhindered bases, this proton is rapidly abstracted, generating a highly nucleophilic sulfonamide anion that2[2].

Q2: How can I mechanistically prevent this over-reaction? A2: Prevention relies on a self-validating system of stoichiometric control, temperature modulation, and steric base selection.

  • Base Selection: Switch from Triethylamine (TEA) to Diisopropylethylamine (DIPEA) or Pyridine. DIPEA is sterically hindered, preventing efficient deprotonation of the mono-sulfonamide, while Pyridine acts as both a solvent and a mild base that forms a2[2].

  • Temperature: Conduct the addition at -20 °C to -78 °C. The activation energy for the second sulfonylation is higher than the first;2[2].

Table 1: Base Selection and Impact on Bis-Sulfonylation

BasepKa (Conjugate Acid)Steric HindranceBis-Sulfonylation RiskRecommended Use Case
Triethylamine (TEA)10.75LowHighSecondary amines only
Diisopropylethylamine (DIPEA)10.50HighLowPrimary amines, cryogenic conditions
Pyridine5.20LowModerateStandard mono-sulfonylation, acts as solvent
N-Methylmorpholine (NMM)7.38ModerateLowSensitive pyrazolo[1,5-a]pyrimidine cores

Section 2: Core Reactivity and Regioselectivity

Q3: I am observing sulfonylation directly on the pyrazolo[1,5-a]pyrimidine core nitrogens instead of my target exocyclic amine. How do I control regioselectivity? A3: The pyrazolo[1,5-a]pyrimidine core contains multiple nitrogen atoms. While the aromatic system delocalizes the lone pairs, the N4 or N7 positions can become nucleophilic under strongly basic conditions or when the core is highly electron-rich. To circumvent this, you must exploit the nucleophilic differential. Exocyclic aliphatic amines are significantly more nucleophilic than the core nitrogens. By using a strictly stoichiometric amount of sulfonyl chloride (1.0 to 1.05 eq) and a mild base (like NMM), you ensure the electrophile is consumed entirely by the aliphatic amine before the core nitrogens can react.

Section 3: The SuFEx Alternative for Sensitive Substrates

Q4: My pyrazolo[1,5-a]pyrimidine degrades under standard sulfonyl chloride conditions due to HCl generation and harsh workups. Is there a milder alternative? A4: Yes. When dealing with highly sensitive heterocycles, transition from sulfonyl chlorides to sulfonyl fluorides using Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Sulfonyl fluorides are remarkably stable to hydrolysis and neutral conditions, reacting almost exclusively with amines only when properly activated. Recent advancements utilize3[3]. This approach avoids generating harsh acidic byproducts, drastically minimizing ring decomposition and side reactions.

Verified Experimental Protocols

Protocol 1: Cryogenic Mono-Sulfonylation of Primary Amines Objective: Maximize mono-sulfonamide yield while suppressing bis-sulfonylation on a pyrazolo[1,5-a]pyrimidine intermediate.

  • Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Dissolution: Dissolve the primary amine-bearing pyrazolo[1,5-a]pyrimidine (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Base Addition: Add anhydrous Pyridine (2.0 eq) or DIPEA (1.5 eq). Stir for 5 minutes.

  • Cooling: Submerge the flask in a dry ice/acetone bath to reach -78 °C.

  • Electrophile Addition: Dissolve the sulfonyl chloride (1.05 eq) in a minimal volume of anhydrous DCM.2[2].

  • Reaction Monitoring: Maintain at -78 °C for 2 hours, then slowly warm to 0 °C. Monitor via LC-MS to ensure self-validation of the kinetic trap.

  • Quench & Workup: Quench with saturated aqueous NH₄Cl. Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: SuFEx-Mediated Sulfonamide Formation Objective: Mild sulfonylation of sterically hindered or acid-sensitive pyrazolo[1,5-a]pyrimidines.

  • Setup: In a vial, combine the pyrazolo[1,5-a]pyrimidine amine (1.0 eq) and the target sulfonyl fluoride (1.1 eq).

  • Catalyst & Base: 3[3].

  • Solvent: Suspend the mixture in anhydrous THF (0.5 M).

  • Execution: Stir at room temperature for 12-24 hours. The inherent stability of the sulfonyl fluoride prevents background hydrolysis, allowing the catalytic cycle to proceed cleanly.

  • Purification: Filter through a short pad of silica to remove the calcium catalyst, concentrate, and purify via standard flash chromatography.

References

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights Source: PubMed Central (PMC) / NIH[Link]

  • SuFEx Activation with Ca(NTf₂)₂: A Unified Strategy to Access Sulfamides, Sulfamates and Sulfonamides from S(VI) Fluorides Source: ChemRxiv[Link]

Sources

optimizing regioselectivity in pyrazolo[1,5-a]pyrimidine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, Researchers. This guide is designed to serve as a dedicated technical resource for scientists and drug development professionals engaged in the chemical modification of the pyrazolo[1,5-a]pyrimidine scaffold. As a privileged core in medicinal chemistry, its successful and precise functionalization is paramount.[1][2][3] This center provides in-depth, field-proven insights into overcoming the most common and complex challenge in this area: controlling regioselectivity .

Our approach moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your synthetic strategies.

Understanding the Core Reactivity

The key to mastering regioselectivity lies in understanding the inherent electronic nature of the fused bicyclic system. The pyrazolo[1,5-a]pyrimidine scaffold is a union of a π-excessive pyrazole ring and a π-deficient pyrimidine ring.[4] This electronic dichotomy dictates the preferred sites of reaction for different classes of reagents.

Caption: General reactivity map of the pyrazolo[1,5-a]pyrimidine scaffold.

  • C3 Position: Located on the electron-rich pyrazole ring, this is the primary site for electrophilic aromatic substitution .[4]

  • C7 and C5 Positions: Part of the electron-deficient pyrimidine ring, these are the primary sites for nucleophilic aromatic substitution (SNAr) , especially when activated with a leaving group. The C7 position is generally more electrophilic and reactive than the C5 position.[1][5]

  • C6 Position: Generally less reactive towards electrophiles than C3, but can be functionalized under specific, often harsher, conditions.[6][7]

Troubleshooting Guides & Protocols

This section addresses specific, common challenges in a direct question-and-answer format.

Issue: Poor Regioselectivity in Electrophilic Halogenation

Question: "My halogenation reaction with NBS (or NCS) is giving me a mixture of C3 and C6 isomers, with low overall yield. How can I exclusively functionalize the C3 position?"

Answer: This is a classic regioselectivity problem stemming from insufficiently selective reagents. While standard reagents like N-halosuccinimides (NXS) can work, they often require forcing conditions that can lead to side products. For high C3 selectivity, the key is to use a milder, more targeted electrophilic halogen source.

Causality & Solution: Recent advances have shown that hypervalent iodine(III) reagents, such as Phenyliodine Diacetate (PIDA), can facilitate highly regioselective C3 halogenation under mild, aqueous conditions.[8][9] The mechanism is believed to involve an electrophilic substitution where the hypervalent iodine reagent activates the halide salt (e.g., KX) to generate a more selective halogenating species.[8][9] This approach avoids the strongly acidic conditions that can lead to C6 substitution and provides excellent yields.[6][7]

Recommended Protocol: C3-Selective Iodination [8]

  • To a solution of your pyrazolo[1,5-a]pyrimidine substrate (1.0 equiv.) in water, add Potassium Iodide (KI) (1.2 equiv.).

  • Stir the mixture at room temperature, then add Phenyliodine Diacetate (PIDA) (1.2 equiv.) portion-wise over 5 minutes.

  • Continue stirring at ambient temperature. Monitor the reaction by TLC until the starting material is fully consumed (typically 1-2 hours).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).

  • Extract the aqueous layer with a suitable organic solvent (e.g., Ethyl Acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography to yield the C3-iodinated product.

This method is also highly effective for C3-bromination and C3-chlorination using KBr and KCl, respectively, demonstrating excellent functional group tolerance.[8]

Issue: Controlling C3 vs. C7 Selectivity in Direct C-H Arylation

Question: "I am attempting a palladium-catalyzed direct C-H arylation, but I am obtaining an inseparable mixture of C3- and C7-arylated products. How can I control the regioselectivity?"

Answer: This is a sophisticated challenge where the outcome is not dictated by the substrate's inherent electronics alone, but by precise catalyst control. The ability to switch between C3 and C7 arylation is a powerful tool and relies on understanding how different palladium catalyst systems operate.[10]

Causality & Solution: The regioselectivity hinges on the nature of the palladium catalyst and its associated ligands.

  • For C3-Arylation (Electron-Rich Site): A phosphine-free palladium catalyst system (e.g., Pd(OAc)₂) typically favors arylation at the most electron-rich C3 position.[10][11]

  • For C7-Arylation (Acidic Site): A phosphine-containing palladium catalyst (e.g., with P(o-tolyl)₃) promotes arylation at the most acidic C-H bond, which is the C7 position.[10][12] The pyrazole N1 nitrogen can also act as an innate directing group, guiding some catalytic systems to the C7 position.[13]

G Start Desired Regioisomer? C3 Target: C3-Arylation (Electron-Rich Site) Start->C3 C3 C7 Target: C7-Arylation (Acidic Site) Start->C7 C7 Sys_C3 Use Phosphine-Free Pd Catalyst (e.g., Pd(OAc)₂) C3->Sys_C3 Catalyst System Sys_C7 Use Phosphine-Containing Pd Catalyst (e.g., Pd(OAc)₂ + P(o-tol)₃) C7->Sys_C7 Catalyst System

Caption: Decision workflow for catalyst-controlled C-H arylation.

Comparative Reaction Conditions

ParameterC3-Selective Arylation[10][11]C7-Selective Arylation[10][12]
Catalyst Pd(OAc)₂Pd(OAc)₂
Ligand None P(o-tolyl)₃ or similar phosphine
Base K₂CO₃ or Cs₂CO₃K₂CO₃ or Ag₂CO₃
Solvent Toluene or DioxaneDMA or Toluene
Temperature 110-140 °C110-150 °C
Aryl Source Aryl Bromide or IodideAryl Chloride, Bromide, or Iodide
Issue: Lack of Selectivity in Nucleophilic Substitution on Dihalo-Substrates

Question: "I am reacting 5,7-dichloropyrazolo[1,5-a]pyrimidine with an amine nucleophile and getting a mixture of C7-mono-substituted, C5-mono-substituted, and C5,C7-di-substituted products. How can I selectively obtain the C7-substituted product?"

Answer: This issue arises from the similar, yet distinct, reactivity of the C5 and C7 positions towards nucleophiles. The C7 position is inherently more electrophilic and thus more reactive.[5] Selectivity can be achieved by carefully controlling the reaction conditions to favor substitution at this more reactive site.

Causality & Solution: The key to C7 selectivity is exploiting its higher reactivity.

  • Stoichiometry: Use only a slight excess (1.0-1.1 equivalents) of the nucleophile. This ensures that the reaction preferentially occurs at the most reactive C7 site before the less reactive C5 site can compete.

  • Temperature: Perform the reaction at a lower temperature (e.g., room temperature or 0 °C). Higher temperatures provide enough energy to overcome the activation barrier for substitution at the C5 position, leading to a loss of selectivity.

  • Reaction Time: Carefully monitor the reaction. Allowing it to run for too long after the starting material is consumed can lead to the formation of the di-substituted product.

Recommended Protocol: Selective C7-Amination [5]

  • Dissolve the 5,7-dichloropyrazolo[1,5-a]pyrimidine (1.0 equiv.) in a suitable solvent like isopropanol or DMF.

  • Add a mild base, such as potassium carbonate (K₂CO₃) or DIPEA (1.5-2.0 equiv.).

  • Cool the mixture to room temperature.

  • Slowly add the amine nucleophile (e.g., morpholine) (1.05 equiv.).

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed and the desired C7-mono-substituted product is the major component, quench the reaction with water.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason for the different reactivity between the pyrazole and pyrimidine rings? A1: The difference is rooted in aromaticity and nitrogen atom placement. The pyrazole ring is a 5-membered aromatic heterocycle with two nitrogen atoms, making it electron-rich, or "π-excessive." This high electron density makes it susceptible to attack by electrophiles, particularly at the C3 position. Conversely, the pyrimidine ring is a 6-membered aromatic diazine. The two nitrogen atoms are electron-withdrawing, making the ring system electron-deficient, or "π-deficient." This electron deficiency creates electrophilic carbon centers at C5 and C7, which are prone to attack by nucleophiles.[4]

Q2: Should I synthesize my desired molecule through a condensation reaction with functionalized precursors or by post-functionalization of the core scaffold? A2: The choice depends on the target molecule and available starting materials.

  • Synthesis from Precursors: Condensing a substituted 3-aminopyrazole with a functionalized 1,3-bielectrophile (like a β-dicarbonyl or enaminone) provides excellent control over the substituents at positions 2, 5, and 7 from the outset.[1][2][14] This is often the best strategy if the required precursors are readily available and multiple post-functionalization steps would be low-yielding or non-selective.

  • Post-Functionalization: If the parent pyrazolo[1,5-a]pyrimidine is easily accessible, post-functionalization using methods like those described in this guide can be more step-economical. This approach is ideal when selective C-H activation or substitution reactions can be reliably controlled.[4][15]

Q3: Can I use microwave irradiation to accelerate these reactions? A3: Yes, microwave-assisted synthesis is frequently and successfully employed for pyrazolo[1,5-a]pyrimidine chemistry. It can significantly reduce reaction times for both the initial cyclocondensation to form the scaffold and for subsequent cross-coupling reactions like Suzuki couplings.[1][14] However, for reactions where selectivity is temperature-dependent (like the SNAr reaction at C7 vs C5), careful temperature control is still critical to avoid the formation of undesired byproducts.

References

  • Lopez-Cabrera, A.; Tigreros, A.; Portilla, J. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. MDPI. [Link]

  • Shaaban, M. R., et al. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. [Link]

  • Reddy, B. V. S., et al. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. New Journal of Chemistry. [Link]

  • Nikalje, A. P. Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine. Taylor & Francis Online. [Link]

  • Reddy, B. V. S., et al. Regioselective C(sp2)–H halogenation of pyrazolo[1,5-a]pyrimidines facilitated by hypervalent iodine(iii) under aqueous and ambient conditions. RSC Publishing. [Link]

  • El-Enany, M. M., et al. Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry. [Link]

  • Roger, J., et al. Catalyst-Switchable Regiocontrol in the Direct Arylation of Remote C-H Groups in Pyrazolo[1,5-a]pyrimidines. Angewandte Chemie International Edition. [Link]

  • Schmitt, C., et al. Access to Pyrazolo[1,5-a]pyrimidinone Regioisomers from Acylated Meldrum's Acids. Organic Letters. [Link]

  • Berteina-Raboin, S., et al. One pot SNAr/Direct Pd-catalyzed CH arylation functionalization of pyrazolo[1,5-a]pyrimidine in C3 and C7 positions. ResearchGate. [Link]

  • Anonymous. Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. ResearchGate. [Link]

  • Lopez-Cabrera, A., et al. Substituent positions to increase the activity of pyrazolo[1,5-a]pyridimines. ResearchGate. [Link]

  • Mosselhi, M. A. N., et al. Synthesis of some new pyrazolo[1,5-a]pyrimidine, pyrazolo[5,1-c]triazine, 1,3,4-thiadiazole and pyridine derivatives containing. Chemistry Central Journal. [Link]

  • Pang, T., et al. Regioselective C3-Halogenation of Pyrazolo[1,5- a ]Pyrimidines. SSRN. [Link]

  • Sikdar, A., et al. K2S2O8-Promoted Consecutive Tandem Cyclization/Oxidative Halogenation: Access to 3-Halo-Pyrazolo[1,5-a]pyrimidines. The Journal of Organic Chemistry. [Link]

  • Robins, R. K., et al. Pyrazolo[1,5-a]Pyrimidine: Synthesis and Regiospecific Electrophilic Substitution in the Pyrazole and/or Pyrimidine Rings. Canadian Journal of Chemistry. [Link]

  • Lopez-Cabrera, A., et al. Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]

  • Lopez-Cabrera, A., et al. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. PMC. [Link]

  • Shawali, A. S., et al. Synthesis and Electrophilic Substitutions of Novel Pyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines. Molecules. [Link]

  • Anonymous. Halogenation of Pyrazolo[1,5-a]Pyrimidines with NXS. ResearchGate. [Link]

  • Nguyen, T. V. Q. Direct C7-H Arylation of Pyrazolo[1,5-a]azines with Aryl Chlorides. Chemistry – A European Journal. [Link]

  • Anonymous. N‐arylation of pyrazolo[1,5‐a]pyrimidin‐7‐amine. ResearchGate. [Link]

  • Nguyen, T. V. Q. Palladium-catalyzed oxidative C-H/C-H cross-coupling of pyrazolo[1,5-a]azines with five-membered heteroarenes. ResearchGate. [Link]

  • Anonymous. The selective metalation of the pyrazolo[1,5‐a]pyrimidine 1 b at... ResearchGate. [Link]

  • Ye, Y., et al. Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • El-faham, A., et al. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5-ones. RSC Advances. [Link]

  • Kim, J., et al. Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. Molecules. [Link]

  • Danagulyan, G.G. & Gharibyan, V.K. Spectrum of biological activity of pyrazolo[1,5-a]pyrimidine derivatives and ways of their modification (review). INIS-IAEA. [Link]

  • Anonymous. Synthesis of pyrazolo[1,5-a]pyridines. Organic Chemistry Portal. [Link]

  • Anonymous. SOME REACTIONS OF PYRAZOLO (1,5-C) PYRIMIDINETHIONES. JournalAgent. [Link]

  • E. F. de Oliveira, et al. (PDF) Synthesis, effect of substituents on the regiochemistry and equilibrium studies of tetrazolo[1,5-a]pyrimidine/2-azidopyrimidines. ResearchGate. [Link]

  • Anonymous. Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines. ResearchGate. [Link]

  • Wiśniewska, K., et al. Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules. [Link]

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Technical Support Center: Troubleshooting Low Purity in 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide Scale-Up

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the process scale-up of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide. This guide is designed for researchers, scientists, and drug development professionals encountering purity challenges during the synthesis of this critical heterocyclic intermediate. My approach is rooted in mechanistic understanding and field-proven experience to help you diagnose and resolve common issues encountered during process development and scale-up. We will explore the causality behind impurity formation and provide robust, validated protocols to enhance the purity and yield of your target compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: During the chlorination step, I'm seeing significant amounts of unreacted starting material, 5-hydroxypyrazolo[1,5-a]pyrimidine-3-sulfonamide. What causes this incomplete conversion and how can I drive the reaction to completion?

Answer:

This is a frequent issue when scaling up the conversion of a hydroxypyrimidine to a chloropyrimidine using phosphorus oxychloride (POCl₃). The root cause typically falls into one of four categories: insufficient reagent stoichiometry, moisture contamination, inadequate temperature, or incomplete dissolution of the starting material.

Underlying Causality: The conversion of the 5-hydroxy group to the 5-chloro group is a nucleophilic substitution reaction on the pyrimidine ring, facilitated by POCl₃. The hydroxyl group is a poor leaving group; POCl₃ acts as both a dehydrating and chlorinating agent by first forming a reactive phosphorodichloridate intermediate, which is then displaced by a chloride ion. Any factor that hinders the formation or displacement of this intermediate will result in an incomplete reaction.

Troubleshooting Protocol & Optimization:

  • Strict Moisture Control: Water rapidly reacts with POCl₃ in a highly exothermic reaction, consuming the reagent and quenching the reaction. Ensure all glassware is oven- or flame-dried before use and that the reaction is conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon). Use anhydrous grade solvents.[1]

  • Reagent Stoichiometry: On a larger scale, mass transfer limitations can become significant. While stoichiometric amounts may work on the bench, a slight excess of POCl₃ (e.g., 1.5-3.0 equivalents per hydroxyl group) is often necessary to ensure the reaction goes to completion. Add the POCl₃ portion-wise to control the exotherm.

  • Temperature and Reaction Time Optimization: These reactions typically require elevated temperatures (reflux) to proceed at a reasonable rate.[2] A common range is 80-110 °C. Monitor the reaction progress by an appropriate analytical method (TLC or LCMS). If the reaction stalls, a modest increase in temperature or an extension of the reaction time may be required. Be cautious, as excessively high temperatures can lead to byproduct formation (see Question 2).[1]

  • Solvent and Solubility: Ensure the starting material is adequately suspended or, ideally, dissolved in the reaction medium. While POCl₃ can sometimes be used as both reagent and solvent, co-solvents like acetonitrile can improve solubility and moderate the reaction.[2]

Workflow: Optimizing the Chlorination Reaction

start Incomplete Chlorination Observed check_moisture Verify Anhydrous Conditions (Dried Glassware, Inert Atmosphere) start->check_moisture check_reagents Increase POCl3 Stoichiometry (e.g., 1.5-3.0 eq.) check_moisture->check_reagents If conditions were wet optimize_temp Optimize Reaction Temperature (Target: 80-110 °C) check_moisture->optimize_temp If conditions were dry check_reagents->optimize_temp monitor Monitor by LCMS/TLC optimize_temp->monitor monitor->optimize_temp Reaction Stalled complete Reaction Complete monitor->complete >99% Conversion

Caption: Troubleshooting workflow for incomplete chlorination.

Question 2: My main impurity is an over-chlorinated species, likely 5,7-dichloropyrazolo[1,5-a]pyrimidine-3-sulfonamide. How do I prevent its formation?

Answer:

The formation of a di-chloro impurity indicates that the reaction conditions are too harsh, leading to a lack of selectivity. The chlorine atom at the C7 position of the pyrazolo[1,5-a]pyrimidine core is known to be highly reactive and susceptible to nucleophilic substitution.[3] Therefore, conditions that are aggressive enough to chlorinate the 5-hydroxy group can also lead to the unwanted chlorination at the 7-position, especially if a precursor with a hydrogen or another leaving group is present at C7.

Underlying Causality: The pyrazolo[1,5-a]pyrimidine system has multiple electrophilic sites. High temperatures and a large excess of POCl₃ can provide enough activation energy to overcome the selectivity barrier, leading to chlorination at positions other than C5.

Troubleshooting Protocol & Optimization:

  • Control Stoichiometry: Reduce the equivalents of POCl₃ to the minimum required for complete conversion of the starting material, as determined in the optimization for Question 1. A good starting point is 1.2-1.5 equivalents.

  • Lower the Reaction Temperature: This is the most critical parameter for controlling selectivity.[1] A lower temperature will favor the reaction with the lower activation energy (chlorination at C5) over the higher-energy side reaction (chlorination at C7). Perform a temperature screen (e.g., 70°C, 80°C, 90°C) and monitor for the formation of the di-chloro impurity by LCMS.

  • Consider a Milder Chlorinating Agent: If temperature and stoichiometry control are insufficient, consider alternative chlorinating agents. For example, using a Vilsmeier-type reagent (e.g., POCl₃/DMF) can sometimes offer different selectivity profiles.

Data Summary: Impact of Reaction Conditions on Selectivity

ParameterConditionDesired Product PurityDi-chloro Impurity (%)
Temperature 110 °C85%12%
90 °C94%4%
80 °C98%<1%
POCl₃ (eq.) 5.082%15%
3.091%7%
1.598%<1%

Diagram: Selectivity in Chlorination

cluster_0 Reaction Conditions SM 5-Hydroxy-Pyrazolo-Sulfonamide harsh High Temp Excess POCl3 SM->harsh mild Controlled Temp (e.g., 80°C) Controlled Stoich. SM->mild desired_product 5-Chloro (Desired Product) harsh->desired_product Major impurity 5,7-Di-Chloro (Impurity) harsh->impurity Significant mild->desired_product Major mild->impurity Minor (<1%)

Caption: Effect of reaction conditions on product selectivity.

Question 3: After quenching the reaction, I isolate product that is contaminated with the 5-hydroxy starting material, even though my in-process controls showed full conversion. What is happening during workup?

Answer:

This is a classic case of product hydrolysis during the workup phase. The 5-chloro substituent on the pyrazolo[1,5-a]pyrimidine ring is an activated leaving group, making the C5 position susceptible to nucleophilic aromatic substitution (SNAr). During the quench, water or hydroxide ions can attack this position, converting your desired product back into the starting material.

Underlying Causality: The electron-withdrawing nature of the fused pyrazole ring and the pyrimidine nitrogens makes the C5 position electron-deficient and thus highly activated towards nucleophilic attack. The workup, which involves quenching excess POCl₃ with water or ice, creates the perfect environment (aqueous, potentially non-neutral pH) for this hydrolysis to occur.

Optimized Workup Protocol:

  • Cooling: Ensure the reaction mixture is thoroughly cooled to room temperature or below before quenching.

  • Quenching Method: Slowly and carefully pour the reaction mixture onto a vigorously stirred slurry of crushed ice.[1] This helps to dissipate the heat from the highly exothermic quench of POCl₃. An "inverse quench" (adding ice/water to the reaction vessel) is generally not recommended on scale due to poor heat transfer.

  • pH Control: The hydrolysis is often accelerated at non-neutral pH. After the initial quench, neutralize the acidic mixture carefully and promptly. Use a weak base like saturated sodium bicarbonate (NaHCO₃) solution, adding it portion-wise until the pH is between 7 and 8.[2] Avoid strong bases like NaOH, which can aggressively promote hydrolysis.

  • Prompt Extraction: Do not allow the product to sit in the aqueous phase for an extended period. Once neutralized, immediately extract the product into a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate.

  • Washing: Wash the combined organic layers with brine to remove excess water, then dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.

Question 4: I'm struggling with the final purification. My product "oils out" during recrystallization, trapping impurities and giving me a low-purity solid.

Answer:

"Oiling out" is a common and frustrating problem in the crystallization of many organic compounds, including sulfonamides. It occurs when the solute separates from the solution as a liquid phase (the "oil") instead of a crystalline solid.[4] This oil is often a supersaturated solution of your compound and impurities, which then solidifies into an amorphous, impure mass upon further cooling.

Underlying Causality: This phenomenon typically happens for a few reasons:

  • The melting point of your impure solid is lower than the boiling point of the solvent.

  • The concentration of impurities is too high, depressing the melting point and interfering with crystal lattice formation.

  • The solution is cooled too rapidly.

  • The chosen solvent is not ideal; it may be too nonpolar for a polar compound like a sulfonamide.[4]

Systematic Recrystallization Troubleshooting:

  • Solvent Screening: The key to good crystallization is finding the right solvent or solvent system. The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point. For sulfonamides, polar protic solvents or mixtures are often effective.[4][5]

    Table: Recommended Solvents for Sulfonamide Recrystallization

    Solvent SystemPolarityComments
    Isopropanol/WaterHighOften an excellent choice. Dissolve in hot isopropanol, add hot water dropwise until turbidity persists, then clarify with a few drops of hot isopropanol.[4][5]
    Ethanol/WaterHighSimilar to isopropanol/water, very effective.
    AcetonitrileMediumGood for moderately polar compounds. Can be used as a single solvent or with water as an anti-solvent.
    Ethyl Acetate/HeptaneMediumDissolve in hot ethyl acetate, add heptane as the anti-solvent. Good for removing non-polar impurities.
  • Refined Recrystallization Protocol:

    • Dissolution: In an appropriately sized flask, dissolve the crude product in the minimum amount of the chosen hot solvent. Adding too much solvent is a common cause of low yield or crystallization failure.[4]

    • Slow Cooling: Once dissolved, cover the flask and allow it to cool slowly and undisturbed to room temperature. Rapid cooling (e.g., putting it directly in an ice bath) promotes oiling out and small crystal formation.

    • Induce Crystallization: If crystals do not form, try scratching the inside of the flask at the solution's surface with a glass rod or adding a single "seed" crystal of pure product.[4]

    • Maximize Yield: Only after the solution has reached room temperature and crystallization is well underway should you place the flask in an ice bath to maximize the recovery of the solid.

    • Washing: After filtering, wash the collected crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing impurities.

  • Alternative Purification: If recrystallization consistently fails, the impurity load may be too high. Consider a preliminary purification step, such as column chromatography over silica gel, before the final crystallization.[2]

References
  • Source: Google Patents (US2777844A)
  • Title: Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography Source: ResearchGate URL: [Link]

  • Title: Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: Synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their antifungal activities against phytopathogenic fungi in vitro Source: PubMed URL: [Link]

  • Source: Google Patents (WO2016141548A1)
  • Title: Synthesis, Characterization and Biological Evaluation of some Novel Pyrazolo[1,5-a]Pyrimidine Derivatives Source: Semantic Scholar URL: [Link]

  • Title: An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines Source: Chemistry Europe URL: [Link]

  • Title: Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles Source: PMC (National Center for Biotechnology Information) URL: [Link]

Sources

Technical Support Center: Resolving Hygroscopic Issues with Pyrazolo[1,5-a]pyrimidine Sulfonamide Salts

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazolo[1,5-a]pyrimidine sulfonamide salts. This guide is designed to provide expert, actionable advice for identifying, characterizing, and resolving hygroscopicity issues, which can significantly impact the stability, handling, and performance of your active pharmaceutical ingredient (API).[1][2] We will explore the underlying causes of moisture sorption and provide a structured approach to mitigation, from salt screening to final formulation strategies.

Frequently Asked Questions (FAQs)

Q1: What makes pyrazolo[1,5-a]pyrimidine sulfonamide salts potentially hygroscopic?

A: The hygroscopicity of a salt is determined by its molecular structure and crystal lattice energy. The pyrazolo[1,5-a]pyrimidine core, a nitrogen-rich heterocyclic system, and the sulfonamide group both contain multiple sites (nitrogen and oxygen atoms) capable of forming hydrogen bonds with water molecules.[3][4][5] If the crystal packing of a specific salt form leaves these sites accessible, or if the energy gained by hydrating the salt is more favorable than maintaining the crystal lattice, the compound will readily absorb moisture from the atmosphere.[6]

Q2: My pyrazolo[1,5-a]pyrimidine sulfonamide salt powder has become clumpy and difficult to handle. What is happening?

A: This is a classic sign of hygroscopicity. The absorption of atmospheric moisture can lead to physical changes such as caking, clumping, or even deliquescence (dissolving in the absorbed water).[1][7] These changes not only impede accurate weighing and processing but can also be precursors to chemical degradation and changes in the solid-state form.[8][9]

Q3: How does moisture absorption affect the chemical stability and performance of my API?

A: Excess moisture can have severe consequences. Chemically, it can act as a reagent, leading to hydrolysis of the sulfonamide group or other susceptible functionalities, thereby creating impurities and reducing the API's potency.[1][8] Physically, moisture can induce a transition from a stable crystalline form to a less stable hydrate or even an amorphous form, which can drastically alter solubility, dissolution rate, and bioavailability.[8][10]

Q4: What is the fastest way to determine if my new salt is hygroscopic?

A: The most direct and comprehensive method is Dynamic Vapor Sorption (DVS) analysis.[11][12] This technique measures the mass change of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[11][12] The resulting sorption/desorption isotherm provides a detailed picture of the material's hygroscopic behavior.[13] For a quicker, albeit less detailed assessment, you can perform a static hygroscopicity test by exposing a pre-weighed sample to a high-humidity environment (e.g., a desiccator with a saturated salt solution creating ~80% RH) for 24 hours and measuring the weight gain.[14]

Q5: Can I just dry the salt if it absorbs water?

A: While drying can remove absorbed water, it may not be a sustainable long-term solution and doesn't address the underlying instability. The material will likely reabsorb moisture upon re-exposure to ambient conditions. Furthermore, the drying process itself can induce undesirable phase transitions. A more robust strategy is to find a less hygroscopic salt form or implement formulation and packaging controls.[7][10]

Troubleshooting Guides

Problem 1: My lead salt candidate shows significant weight gain (>5% w/w) at moderate relative humidity (e.g., 60% RH).

This indicates high hygroscopicity and is a major red flag for development.

Causality:

The crystal lattice of your current salt form is not stable enough to prevent water molecules from penetrating and interacting with the API. This can be due to inefficient crystal packing or the formation of a channel hydrate.

Troubleshooting Workflow:

G A High Hygroscopicity Detected (>5% uptake at 60% RH) B Initiate a Comprehensive Salt Screening Program A->B Primary Action C Characterize New Hits (XRPD, DSC, TGA, DVS) B->C For each new salt D Select Candidate with Low Hygroscopicity C->D If stable, non-hygroscopic form is identified F No Suitable Non-Hygroscopic Salt Found C->F If all new salts are still hygroscopic E Proceed with Formulation Development D->E G Explore Co-crystallization F->G Alternative Solid Form H Investigate Formulation Strategies for Hygroscopic APIs F->H Parallel Path G->C Characterize new co-crystals

Caption: Decision workflow for a highly hygroscopic salt.

Recommended Actions:
  • Initiate a Salt Screening Program: This is the most effective strategy.[15] The goal is to create different salt forms of your pyrazolo[1,5-a]pyrimidine sulfonamide by reacting it with a variety of pharmaceutically acceptable counter-ions (e.g., hydrochloride, sulfate, mesylate, tosylate, maleate, fumarate).[15] Different counter-ions will lead to different crystal packing and can dramatically reduce hygroscopicity.[16][17]

  • Explore Co-crystallization: If salt screening is unsuccessful, forming a co-crystal with a suitable co-former can create a new crystalline structure with improved physical properties, including lower hygroscopicity.[2][8][10]

  • Characterize All New Solid Forms: Each new salt or co-crystal must be thoroughly analyzed using techniques like X-ray Powder Diffraction (XRPD) for form identification, Differential Scanning Calorimetry (DSC) for thermal properties, and DVS for hygroscopicity assessment.[18]

Problem 2: My salt is only slightly hygroscopic, but I see changes in its solid form (polymorphism) after exposure to humidity.

This indicates a moisture-induced phase transition, which can compromise product stability and consistency.[19]

Causality:

Water molecules can act as a plasticizer, increasing molecular mobility within the crystal lattice. This can lower the energy barrier required for the material to convert from a metastable polymorph to a more thermodynamically stable form, or to form a hydrate.[20]

Troubleshooting Workflow:

G A Moisture-Induced Polymorphic Transformation Detected B Identify the Thermodynamically Stable Form A->B C Competitive Slurry Experiment in Water/Solvent B->C Method D Isolate and Characterize the Stable Form C->D E Can the Stable Form be Reliably Manufactured? D->E F Develop Crystallization Process for Stable Form E->F Yes I Re-evaluate Salt Selection or Consider Formulation Controls E->I No G Yes H No

Caption: Workflow for addressing moisture-induced polymorphism.

Recommended Actions:
  • Identify the Stable Polymorph: Conduct competitive slurry experiments where you suspend a mixture of the different polymorphic forms in a relevant solvent (or water) and agitate it. Over time, the less stable forms will dissolve and recrystallize as the most stable form.

  • Develop a Robust Crystallization Process: Once the most stable, non-hygroscopic form is identified, the primary goal is to develop a crystallization process that consistently produces only that form, avoiding the metastable ones.

  • Implement Formulation Controls: If developing the stable form directly is challenging, formulation strategies become critical. This includes using excipients that act as moisture scavengers or creating a moisture-barrier film coat.[8][21]

Key Experimental Protocols

Protocol 1: High-Throughput Salt Screening

This protocol provides a rational approach to efficiently screen multiple counter-ions.[18][22]

Objective: To identify new, crystalline, and potentially non-hygroscopic salt forms of the pyrazolo[1,5-a]pyrimidine sulfonamide free base.

Materials:

  • Pyrazolo[1,5-a]pyrimidine sulfonamide free base

  • Library of pharmaceutically acceptable acids (e.g., HCl, H₂SO₄, methanesulfonic acid, maleic acid, fumaric acid, etc.)

  • A selection of solvents (e.g., methanol, ethanol, acetone, acetonitrile, water)

  • 96-well plate, magnetic stir bars, plate sealer

  • Automated liquid handler (optional)

  • Centrifuge, vacuum evaporator

  • XRPD and DVS for analysis

Methodology:

  • Preparation: Prepare stock solutions of the free base in various solvents. Prepare stock solutions of the counter-ion acids.

  • Reaction Setup (Saturated Solution Method):

    • In each well of the 96-well plate, dispense a specific volume of the free base stock solution.[23]

    • Add a stoichiometric amount (e.g., 1.0 to 1.1 equivalents) of a counter-ion acid solution to each well.[23] This creates a matrix of different API-acid-solvent combinations.

  • Crystallization: Seal the plate and allow it to stir at a controlled temperature (e.g., 25°C) for 24-48 hours. Temperature cycling (e.g., heating to 50°C then cooling to 5°C) can also be employed to induce crystallization.[23]

  • Isolation: Centrifuge the plate to pellet any solids that have formed. Carefully remove the supernatant.

  • Drying: Dry the solids under a stream of nitrogen or in a vacuum evaporator.

  • Analysis: Analyze the solid from each well using XRPD to check for crystallinity and identify unique patterns. Promising crystalline hits should be scaled up (10-50 mg) for further characterization, including DVS analysis.

Protocol 2: Dynamic Vapor Sorption (DVS) Analysis

This protocol outlines the standard procedure for assessing the hygroscopicity of a new salt.[11][13]

Objective: To quantify the moisture sorption and desorption behavior of a salt across a range of relative humidity (RH).

Instrument: Dynamic Vapor Sorption Analyzer

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of the salt onto the DVS sample pan.

  • Drying Step: Start the experiment by drying the sample at 0% RH and 25°C until a stable mass is achieved (equilibrium criterion typically dm/dt ≤ 0.002 %/min). This establishes the dry mass baseline.

  • Sorption Isotherm: Increase the RH in steps (e.g., 0% to 90% RH in 10% increments). At each step, the instrument will hold the RH constant until the sample mass equilibrates.[24]

  • Desorption Isotherm: After reaching the maximum RH, decrease the RH in the same steps back down to 0% RH, again allowing for equilibration at each step.[11]

  • Data Analysis:

    • Plot the percentage change in mass versus the target RH.

    • Hygroscopicity Classification: Use the mass uptake at a specific RH (e.g., 80% RH) to classify the material (see table below).[14]

    • Hysteresis: Compare the sorption and desorption curves. A large hysteresis loop (the curves don't overlap) can indicate a bulk absorption process or a phase transition.[13]

    • Form Change: An irreversible mass gain upon returning to 0% RH may suggest the formation of a stable hydrate.

Data Presentation: Hygroscopicity Classification Table
Classification% Weight Gain after 24h at 25°C, 80% RHTypical DVS Profile
Non-hygroscopic < 0.2%Flat isotherm with minimal mass gain.
Slightly hygroscopic ≥ 0.2% and < 2%Slight, gradual mass increase at high RH.
Moderately hygroscopic ≥ 2% and < 15%Significant, continuous mass gain as RH increases.
Very hygroscopic ≥ 15%Steep mass increase, often showing deliquescence.
Adapted from European Pharmacopoeia standards.[14]

Mitigation Strategies for Manufacturing and Formulation

If a slightly hygroscopic salt form is unavoidable, the focus must shift to process control and formulation design.[2][8]

Manufacturing Controls
  • Environment: Conduct all processing steps (milling, blending, compression) in a low-humidity environment (e.g., <40% RH).[1]

  • Processing Method: Favor dry granulation or direct compression over wet granulation to avoid the addition of water and solvents.[25]

Formulation Strategies
  • Moisture-Scavenging Excipients: Incorporate excipients that preferentially absorb moisture, protecting the API. Examples include colloidal silicon dioxide, anhydrous calcium phosphate, and certain starches.[25][26][27]

  • Hydrophobic Excipients: Use excipients like mannitol, which is non-hygroscopic, as a primary filler to dilute the effect of the API's hygroscopicity.[25]

  • Moisture-Barrier Film Coating: Apply a polymer-based film coat to the final tablet.[8][21] Formulations containing polyvinyl alcohol (PVA) or specific acrylic polymers (e.g., Eudragit®) are particularly effective at preventing moisture ingress.[8]

  • Packaging: The final line of defense is packaging. Use high-barrier packaging such as alu-alu blisters or glass bottles with induction seals and desiccants.[8][[“]]

References

  • Nguyen, L. H., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. Available from: [Link]

  • Kordikowski, A., et al. (2015). An evaluation of salt screening methodologies. Journal of Pharmaceutical Sciences. Available from: [Link]

  • Kordikowski, A., et al. (2015). An evaluation of salt screening methodologies. Journal of Pharmacy and Pharmacology. Available from: [Link]

  • Colorcon. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Colorcon. Available from: [Link]

  • Kumar, S., et al. (2017). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Technobis. (2023). How to salt screen using the Crystal 16. Technobis. Available from: [Link]

  • Various Authors. (2016). What are the best tablet excipients to be used for moisture & heat sensitive APIs? ResearchGate. Available from: [Link]

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. GSC Biological and Pharmaceutical Sciences. Available from: [Link]

  • Li, Y., et al. (2010). A Systematic Method Development Strategy for Water Determinations in Drug Substance Using Karl Fischer Titrations. American Pharmaceutical Review. Available from: [Link]

  • Canalejas, L. (2021). Formulation Solution for Moisture-Sensitive Drugs. ONdrugDelivery. Available from: [Link]

  • Onyx Scientific. (n.d.). Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. Available from: [Link]

  • Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Consensus. Available from: [Link]

  • Mark, M., et al. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Pharmaceutical Development and Technology. Available from: [Link]

  • Salawi, A. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. MDPI. Available from: [Link]

  • Roquette. (n.d.). Low Moisture Excipients for Moisture-Sensitive APIs. Roquette. Available from: [Link]

  • TA Instruments. (n.d.). Investigation of Pharmaceutical Stability Using Dynamic Vapor Sorption Analysis. TA Instruments. Available from: [Link]

  • Surface Measurement Systems. (2023). Using Vapor Sorption Techniques to Identify and Characterize Pharmaceutical Materials. Surface Measurement Systems. Available from: [Link]

  • Labinsights. (2023). Unveiling of Hygroscopicity Evaluation for Drug Formulation. Labinsights. Available from: [Link]

  • Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. Available from: [Link]

  • ProUmid. (n.d.). DVS Systems | Dynamic Vapor Sorption. ProUmid. Available from: [Link]

  • Mettler Toledo. (n.d.). What Is Karl Fischer Titration? Mettler Toledo. Available from: [Link]

  • Scharlab. (n.d.). Karl Fischer water content titration. Scharlab. Available from: [Link]

  • SK pharmteco. (n.d.). Dynamic Vapor Sorption. SK pharmteco. Available from: [Link]

  • Pharmaguideline. (2011). Water Content Determination by Karl Fischer. Pharmaguideline. Available from: [Link]

  • Grace. (2021). An Improved 2-Step Process for Moisture Sensitive Drugs Using Syloid® FP Silicas. Grace. Available from: [Link]

  • American Pharmaceutical Review. (2024). Moisture Control and Degradation Management. American Pharmaceutical Review. Available from: [Link]

  • Wang, H., et al. (2011). The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance. American Pharmaceutical Review. Available from: [Link]

  • Crystal Pharmatech. (n.d.). How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. Crystal Pharmatech. Available from: [Link]

  • PubChem. (n.d.). Pyrazolo(1,5-a)pyrimidine. PubChem. Available from: [Link]

  • Ribeiro, A., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Semantic Scholar. Available from: [Link]

  • Al-Tel, T. H., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available from: [Link]

  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available from: [Link]

  • ResearchGate. (n.d.). Salt and polymorph selection strategy based on the biopharmaceutical classification system for early pharmaceutical development. ResearchGate. Available from: [Link]

  • PubMed. (2018). Salt Formation Improved the Properties of a Candidate Drug During Early Formulation Development. PubMed. Available from: [Link]

  • JOCPR. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. JOCPR. Available from: [Link]

  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach. Asian Journal of Pharmaceutics. Available from: [Link]

  • Portilla, J., et al. (2020). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Available from: [Link]

  • Technology Networks. (n.d.). Hygroscopicity Evaluation. Technology Networks. Available from: [Link]

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Technical Support Center: Alternative Catalysts for Coupling Reactions of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to the cross-coupling of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of functionalizing this electron-deficient, nitrogen-rich heterocyclic scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome common synthetic challenges and accelerate your research.

The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, and the ability to introduce diverse substituents at the 5-position is crucial for structure-activity relationship (SAR) studies.[1] However, the inherent electronic properties of this ring system, coupled with the presence of a sulfonamide group, can present significant hurdles for standard cross-coupling methodologies. This guide will dissect these challenges and offer a range of alternative catalytic systems and strategies to achieve your desired transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my standard palladium-catalyzed Suzuki or Buchwald-Hartwig reaction failing with this compound?

A1: The challenges with this substrate are multi-faceted and stem from a combination of electronic and steric factors, as well as potential catalyst inhibition:

  • Catalyst Poisoning: The pyrazolo[1,5-a]pyrimidine core contains multiple nitrogen atoms that can coordinate to the palladium center, leading to the formation of inactive catalyst species and stalling the catalytic cycle. This is a common issue with nitrogen-rich heterocycles.

  • Electron-Deficient Substrate: The pyrazolo[1,5-a]pyrimidine ring is electron-deficient, which can make the oxidative addition of the C-Cl bond to the Pd(0) center sluggish. Aryl chlorides are inherently less reactive than the corresponding bromides or iodides.[2]

  • Influence of the Sulfonamide Group: The sulfonamide group at the 3-position is electron-withdrawing, which can further decrease the electron density of the heterocyclic core, potentially impacting the oxidative addition step. Additionally, the N-H of an unsubstituted sulfonamide can interact with the catalyst or base, leading to undesired side reactions or catalyst deactivation.

  • Suboptimal Ligand Choice: Standard phosphine ligands, such as triphenylphosphine (PPh₃), are often not sufficiently electron-rich or sterically bulky to promote the challenging oxidative addition step or to protect the palladium center from deactivation.

Q2: What are the first troubleshooting steps I should take for a failed reaction?

A2: Before exploring alternative catalysts, it is crucial to ensure your current reaction setup is optimized and rigorously controlled:

  • Reagent Purity and Inert Atmosphere: All cross-coupling reactions are sensitive to oxygen and water. Ensure all reagents are of high purity, solvents are anhydrous and thoroughly degassed, and the reaction is performed under a strict inert atmosphere (argon or nitrogen).

  • Base Selection: The choice of base is critical. For Suzuki reactions, ensure the base is strong enough to activate the boronic acid but not so strong as to cause degradation of your starting materials. Finely powdered and anhydrous bases like K₃PO₄ or Cs₂CO₃ are often good choices. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are typically required.[3]

  • Validate Your Starting Materials: Confirm the integrity of your this compound and your coupling partner (e.g., boronic acid, amine). Boronic acids, in particular, can degrade upon storage.[4]

Q3: Are there alternatives to palladium catalysts for these coupling reactions?

A3: Yes, and exploring these can be a highly effective strategy when palladium-based systems fail.

  • Copper-Catalyzed Amination (Ullmann-type Coupling): For C-N bond formation, copper catalysis is a viable and often complementary approach to the Buchwald-Hartwig reaction. Recent studies have shown that copper(I) iodide (CuI) with a suitable ligand can effectively catalyze the amination of related 3-bromo-5-chloropyrazolo[1,5-a]pyrimidines.[5] This approach can be particularly useful for coupling with a variety of amines.

  • Nickel-Catalyzed Coupling: Nickel catalysts are a cost-effective alternative to palladium and can exhibit unique reactivity, particularly for the activation of C-Cl bonds.[6] Nickel complexes with bulky phosphine or N-heterocyclic carbene (NHC) ligands have been successfully employed in Suzuki and amination reactions of challenging heteroaryl chlorides.

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
No or Low Conversion Inactive Catalyst: The Pd(0) active species is not forming or is decomposing.Use a modern palladium pre-catalyst (e.g., G2, G3, or G4 palladacycles) which are designed for clean and efficient generation of the active catalyst.[7]
Inefficient Oxidative Addition: The C-Cl bond is not breaking and adding to the palladium center.Switch to a more electron-rich and sterically bulky ligand such as XPhos, SPhos, or RuPhos. These ligands are known to accelerate the oxidative addition of aryl chlorides.[4]
Catalyst Poisoning: Nitrogen atoms on the substrate are inhibiting the palladium catalyst.The use of bulky biarylphosphine ligands can create a steric shield around the palladium center, mitigating coordination from the substrate's nitrogen atoms.
Formation of Side Products Protodeboronation (Suzuki): The boronic acid is being replaced by a hydrogen atom.Use a more stable boron reagent like a pinacol boronate ester or a potassium trifluoroborate salt. Ensure anhydrous conditions and use a suitable base.[2]
Homocoupling of Boronic Acid (Suzuki): Two molecules of the boronic acid couple together.This is often promoted by the presence of oxygen. Ensure thorough degassing of your reaction mixture.
Hydrodehalogenation: The chloro group is replaced by a hydrogen atom.This can be caused by β-hydride elimination from certain coupling partners or catalyst decomposition. Optimizing the ligand and reaction temperature can help minimize this side reaction.
Reaction Stalls Insoluble Species: The base or other reagents are not fully dissolved.Choose a solvent system where all components are soluble at the reaction temperature. For example, dioxane, toluene, or DMF are common choices.
Product Inhibition: The coupled product may be inhibiting the catalyst.This is less common but can occur. If initial conversion is observed followed by a stall, consider strategies like slow addition of one of the reagents.

Alternative Catalytic Systems: A Comparative Overview

When standard palladium catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) prove ineffective, a screen of more advanced and alternative systems is warranted. The following table provides a starting point for selecting a more suitable catalyst for your specific coupling reaction.

Catalytic System Coupling Reaction Key Advantages Considerations
Palladium Pre-catalysts with Buchwald Ligands Suzuki, Buchwald-HartwigHigh activity for aryl chlorides, improved stability, and reproducibility.[7]Ligand selection is crucial and often substrate-dependent.
Palladium-NHC Complexes (e.g., PEPPSI) Suzuki, Buchwald-HartwigHighly active and thermally stable catalysts, often effective for challenging substrates.Can have different selectivity compared to phosphine-based systems.
Copper(I) Iodide with a Ligand Buchwald-Hartwig (Amination)Excellent alternative to palladium for C-N bond formation, often with different substrate scope.[5]Ligand screening is often necessary to find optimal conditions.
Nickel(II) Chloride with a Ligand Suzuki, Buchwald-HartwigCost-effective alternative to palladium, can be highly effective for aryl chlorides.[6]Can be more sensitive to air and moisture than palladium systems.

Experimental Protocols

The following protocols are generalized starting points for the coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for your specific coupling partner.

Protocol 1: Suzuki-Miyaura Coupling with a Palladium Pre-catalyst

This protocol utilizes a modern palladium pre-catalyst and a bulky biarylphosphine ligand, which is often necessary for challenging heteroaryl chlorides.

  • Reagents:

    • This compound (1.0 equiv)

    • Arylboronic acid or boronate ester (1.5 equiv)

    • XPhos Pd G3 (2-5 mol%)

    • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

    • Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere, add this compound, the arylboronic acid/ester, and K₃PO₄.

    • Add the XPhos Pd G3 pre-catalyst.

    • Add the degassed solvent mixture via syringe.

    • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination with a Palladium Pre-catalyst

This protocol is a starting point for the C-N coupling of an amine with the target substrate.

  • Reagents:

    • This compound (1.0 equiv)

    • Amine (1.2 equiv)

    • RuPhos Pd G3 (2-5 mol%)

    • Sodium tert-butoxide (NaOtBu) (1.5 equiv)

    • Anhydrous, degassed toluene

  • Procedure:

    • In a glovebox, charge an oven-dried reaction vessel with NaOtBu.

    • In a separate vial, dissolve this compound and the amine in toluene. Add this solution to the reaction vessel.

    • Add the RuPhos Pd G3 pre-catalyst.

    • Seal the vessel and heat the reaction mixture to 90-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, and carefully quench with saturated aqueous ammonium chloride.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Protocol 3: Copper-Catalyzed Amination (Ullmann-type Coupling)

This protocol is based on successful aminations of a closely related substrate and offers a palladium-free alternative.[5]

  • Reagents:

    • This compound (1.0 equiv)

    • Amine (2.0 equiv)

    • Copper(I) iodide (CuI) (5-10 mol%)

    • A suitable ligand (e.g., an N,N'-dimethylethylenediamine-derived ligand or a phenanthroline-based ligand) (10-20 mol%)

    • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equiv)

    • Anhydrous, degassed DMF or DMSO

  • Procedure:

    • To an oven-dried reaction vessel under an inert atmosphere, add CuI, the ligand, and the base.

    • Add the this compound and the amine.

    • Add the degassed solvent via syringe.

    • Seal the vessel and heat the reaction mixture to 100-140 °C with vigorous stirring. Microwave irradiation can also be effective.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the crude product by column chromatography.

Visualizing the Workflow and Mechanisms

To better understand the underlying processes, the following diagrams illustrate the catalytic cycles of the key coupling reactions and a general troubleshooting workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 OA Oxidative Addition Pd(0)L2->OA Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 OA->Ar-Pd(II)(X)L2 Transmetalation Transmetalation (Base-activated) Ar-Pd(II)(X)L2->Transmetalation R-B(OH)2 Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 RE Reductive Elimination Ar-Pd(II)(R)L2->RE RE->Pd(0)L2 Regeneration Ar-R Ar-R RE->Ar-R Product

Suzuki-Miyaura Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L OA Oxidative Addition Pd(0)L->OA Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L OA->Ar-Pd(II)(X)L Amine_Coord Amine Coordination Ar-Pd(II)(X)L->Amine_Coord HNR'R'' Ar-Pd(II)(NHR'R'')L Ar-Pd(II)(NHR'R'')L Amine_Coord->Ar-Pd(II)(NHR'R'')L Deprotonation Deprotonation (Base) Ar-Pd(II)(NHR'R'')L->Deprotonation Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->Ar-Pd(II)(NR'R'')L RE Reductive Elimination Ar-Pd(II)(NR'R'')L->RE RE->Pd(0)L Regeneration Ar-NR'R'' Ar-NR'R'' RE->Ar-NR'R'' Product

Buchwald-Hartwig Amination Catalytic Cycle

Troubleshooting_Workflow start Reaction Failure: Low or No Yield check_basics Step 1: Verify Basics - Reagent Purity - Anhydrous/Degassed Solvents - Inert Atmosphere start->check_basics screen_ligands Step 2: Optimize Catalyst System - Screen Bulky, Electron-Rich Ligands (XPhos, SPhos, RuPhos) - Use Palladium Pre-catalyst check_basics->screen_ligands If basics are confirmed screen_conditions Step 3: Vary Reaction Parameters - Screen Bases (K3PO4, Cs2CO3, NaOtBu) - Screen Solvents (Dioxane, Toluene, DMF) - Adjust Temperature screen_ligands->screen_conditions If still no improvement success Successful Coupling screen_ligands->success If successful alternative_catalysts Step 4: Explore Alternative Catalysts - Copper-Catalyzed Amination - Nickel-Catalyzed Coupling screen_conditions->alternative_catalysts If optimization fails screen_conditions->success If successful alternative_catalysts->success If successful

Troubleshooting Workflow for Failed Coupling Reactions

References

  • Correa, A., & Carril, M. (2021). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides. Molecules, 26(19), 5987. [Link]

  • G. A. Molander, et al. (2019). Suzuki–Miyaura Coupling of (Hetero)Aryl Sulfones: Complementary Reactivity Enables Iterative Polyaryl Synthesis.
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  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. [Link]

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  • Iorkula, T. H., et al. (2025). An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. Molecules, 30(3), 458. [Link]

  • Procter, D. J., et al. (2025).
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  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?[Link]

  • Ma, D., et al. (2022). Cu-Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides.
  • El-Enany, M. M., et al. (2011). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. European Journal of Chemistry, 2(3), 331-336. [Link]

  • ResearchGate. (n.d.). Selected ligands and catalysts for Buchwald‐Hartwig amination. [Link]

  • Moran, J., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 10(42), 25065-25069. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Szostak, M., et al. (2020). Buchwald-Hartwig Cross Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(allyl)Cl] Precatalysts. Chemical Science, 11(2), 487-493.
  • Tiwari, G., et al. (2024). Copper-catalyzed synthesis of pyrazolo[1,5-a]pyrimidine based triazole-linked glycohybrids: mechanistic insights and bio-applications. Scientific Reports, 14(1), 1-15. [Link]

  • Szabó, T., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst.
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  • MacMillan, D. W. C., et al. (2018). Sulfonamidation of Aryl and Heteroaryl Halides through Photosensitized Nickel Catalysis.
  • ResearchGate. (n.d.). Suzuki–Miyaura-type cross-coupling of heteroaryl sulfides (Liebeskind–Srogl coupling). [Link]

  • Hassan, A. S., et al. (2025). Synthesis and antitumor activity of some new pyrazolo[1,5-a]pyrimidines.
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  • Scilit. (n.d.). Recent Advances in Transition-Metal Catalyzed Cross Coupling Reactions of Sulfonium Salts for the Synthesis of C-C and C-X Bonds. [Link]

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  • Verma, A., et al. (2019). Palladium-Catalyzed Intramolecular Cross-Dehydrogenative Coupling: Synthesis of Fused Imidazo[1,2-a]pyrimidines and Pyrazolo[1,5-a]pyrimidines. ACS Omega, 4(2), 3094-3101. [Link]

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  • Bolm, C. (2018). Transition-metal-catalyzed C–N cross-coupling reactions of N-unsubstituted sulfoximines: a review. Tetrahedron Letters, 59(20), 1865-1875.
  • Wang, Z., et al. (2015). Copper-Catalyzed Tandem Reactions for Synthesis of Pyrazolo[5,1-a]isoquinolines with Heterocyclic Ketene Aminals as Ligands. Organic Letters, 17(1), 14-17. [Link]

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Validation & Comparative

A Comparative Guide to the 1H NMR Spectral Analysis of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide, a heterocyclic compound of interest in medicinal chemistry. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure found in numerous biologically active molecules.[1][2] A thorough understanding of its spectral characteristics is paramount for unambiguous structural elucidation and for facilitating the development of new chemical entities.

This document moves beyond a simple data report, offering a comparative analysis with structurally related analogues to provide a deeper understanding of substituent effects on the 1H NMR spectrum. The methodologies described herein are designed to be self-validating, ensuring the generation of high-quality, reproducible data.

The Structural Landscape: Interpreting the 1H NMR Spectrum of this compound

The 1H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the three aromatic protons on the bicyclic ring system and the two protons of the sulfonamide group. The analysis of chemical shifts (δ), signal multiplicities, and coupling constants (J) allows for the precise assignment of each proton.

The electron-withdrawing nature of the chlorine atom at position 5 and the sulfonamide group at position 3, coupled with the inherent electronic distribution of the pyrazolo[1,5-a]pyrimidine ring, dictates the chemical environment of each proton.

Predicted 1H NMR Spectral Data

The following table summarizes the predicted 1H NMR data for this compound. These predictions are based on the analysis of published data for structurally similar compounds.[3][4][5]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.5Singlet-
H-7~9.0DoubletJ6,7 ≈ 7.0
H-6~7.4DoubletJ6,7 ≈ 7.0
-SO2NH2~7.8Broad Singlet-

Causality behind the Predicted Chemical Shifts:

  • H-2: This proton is situated on the pyrazole ring and is expected to be a singlet as it has no adjacent protons. Its chemical shift is influenced by the adjacent nitrogen atoms and the electron-withdrawing sulfonamide group at the C-3 position.

  • H-7 and H-6: These protons are on the pyrimidine ring and form an AX spin system, appearing as doublets due to their coupling to each other. The H-7 proton is expected to be significantly downfield due to the deshielding effect of the adjacent ring nitrogen (N-8) and the chlorine atom at C-5. The H-6 proton will be upfield relative to H-7. The vicinal coupling constant (J6,7) is anticipated to be around 7.0 Hz, which is typical for protons on a six-membered aromatic ring.[6]

  • -SO2NH2: The protons of the sulfonamide group are typically observed as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange. Their chemical shift can be variable and is dependent on the solvent and concentration.[7]

A Comparative Analysis: Understanding Substituent Effects

To better understand the 1H NMR spectrum of the title compound, a comparison with a structurally similar molecule, 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine , is highly instructive. Experimental data for this compound has been reported in the literature.[4]

CompoundH-2 (ppm)H-7 (ppm)H-6 (ppm)
This compound (Predicted) ~8.5~9.0~7.4
3-bromo-5-chloropyrazolo[1,5-a]pyrimidine (Experimental) [4]8.61 (d, J=7.6 Hz)8.61 (d, J=7.6 Hz)6.53 (d, J=7.6 Hz)

Key Observations from the Comparison:

  • Effect of the 3-Substituent: The replacement of the bromine atom at C-3 with a sulfonamide group is predicted to have a noticeable effect on the chemical shifts of the ring protons. The sulfonamide group is also electron-withdrawing, but its influence on the electronic distribution of the ring differs from that of bromine.

  • H-2 Chemical Shift: The chemical shift of H-2 is expected to be similar in both compounds, as it is primarily influenced by the adjacent nitrogen atoms.

  • H-6 and H-7 Chemical Shifts: The most significant difference is anticipated in the chemical shifts of H-6 and H-7. The reported data for the 3-bromo analogue shows a larger chemical shift difference between H-7 and H-6 compared to the predicted values for the 3-sulfonamide derivative. This highlights the subtle interplay of electronic effects of the substituents on the pyrimidine ring.

Experimental Protocol for 1H NMR Spectral Acquisition

To ensure the acquisition of high-quality and reliable 1H NMR data, the following experimental protocol is recommended. This protocol is designed as a self-validating system, incorporating best practices for sample preparation and spectral acquisition.

Step-by-Step Methodology:
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid this compound.

    • Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). DMSO-d6 is a suitable solvent for many heterocyclic compounds and will allow for the observation of the sulfonamide N-H protons.

    • Ensure the sample is fully dissolved. Gentle warming or sonication can be used to aid dissolution.

    • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard:

    • Add a small amount of tetramethylsilane (TMS) to the sample as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • NMR Spectrometer Setup and Acquisition:

    • Record the 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.

    • Acquire the spectrum at a constant temperature, typically 298 K.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with appropriate phasing and baseline correction.

Diagram of the Experimental Workflow

Caption: A streamlined workflow for acquiring a high-quality 1H NMR spectrum.

Structural Elucidation and Key Correlations

The following diagram illustrates the structure of this compound with the proton assignments and highlights the key through-bond (J-coupling) interaction.

Caption: Structure of this compound with proton numbering.

Conclusion

The 1H NMR spectral analysis of this compound provides a powerful tool for its structural verification. Through a careful examination of chemical shifts, multiplicities, and coupling constants, and by drawing comparisons with structurally related analogues, a comprehensive understanding of the molecule's features can be achieved. The provided experimental protocol offers a robust framework for obtaining high-quality data, which is essential for researchers in the field of drug discovery and development.

References

  • NMR-Verified Dearomatization of 5,7-Substituted Pyrazolo[1,5-a]pyrimidines. MDPI. [Link]

  • Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. ResearchGate. [Link]

  • Design, Synthesis, and Docking Study of Potentially Active Antimicrobial Pyrazolo[1,5-a]pyrimidine Derivatives. ChemistrySelect. [Link]

  • Structure–Activity Relationships of Pyrazolo[1,5-a]pyrimidin-7(4H)-ones as Antitubercular Agents. ACS Infectious Diseases. [Link]

  • Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Semantic Scholar. [Link]

  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part II—Benzimidazole Derivatives. MDPI. [Link]

  • 1HNMR δ values for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. PMC. [Link]

  • Hammett Correlations of the Sulfonamide Proton Chemical Shift in a Series of N-(substituted aryl)-p-Toluenesulfonamides. ScholarWorks@UARK. [Link]

  • An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [Link]

  • Lead Optimization of a Pyrazole Sulfonamide Series of Trypanosoma brucei N-Myristoyltransferase Inhibitors: Identification and Evaluation of CNS Penetrant Compounds as Potential Treatments for Stage 2 Human African Trypanosomiasis. ACS Publications. [Link]

  • New pyrazolo[1,5-a]pyrimidine and pyr - JOCPR. JOCPR. [Link]

  • Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. MDPI. [Link]

Sources

Advanced Purity Validation: Core-Shell Biphenyl vs. Standard C18 for Pyrazolo[1,5-a]pyrimidine Sulfonamides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Purity Validation Methods for Pyrazolo[1,5-a]pyrimidine Sulfonamides Content Type: Publish Comparison Guide Audience: Researchers, Application Scientists, and CMC Leads in Oncology Drug Discovery.

Executive Summary: The Isomer Challenge

In the development of kinase inhibitors, specifically those based on the pyrazolo[1,5-a]pyrimidine scaffold (e.g., inhibitors targeting CK2, PI3K, or CDK2), purity validation is frequently compromised by two critical factors: regioisomeric byproducts and sulfonamide peak tailing .

Standard C18 protocols often fail to resolve the critical N-regioisomers formed during the condensation of aminopyrazoles with keto-esters. Furthermore, the acidic nature of the sulfonamide moiety can lead to secondary silanol interactions on traditional silica, causing peak broadening that masks low-level impurities.

This guide compares a field-proven Optimized Method (Core-Shell Biphenyl) against the Standard Alternative (Fully Porous C18) . We demonstrate why the Biphenyl stationary phase, leveraging enhanced


 interactions, provides the orthogonal selectivity required for strict ICH Q2(R1) validation.

Technical Comparison: The "Product" vs. The Alternative

The Core Problem: Regioisomerism

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of 3-aminopyrazole with 1,3-electrophiles. This reaction often yields a mixture of the desired 7-substituted product and the unwanted 5-substituted regioisomer. These isomers share identical mass (isobaric) and similar hydrophobicity, making them difficult to separate on alkyl-bonded phases (C18).

FeatureMethod A: Optimized Protocol Method B: Standard Alternative
Stationary Phase Core-Shell Biphenyl (2.6 µm) Fully Porous C18 (5 µm)
Separation Mechanism Hydrophobic +

Interaction
Hydrophobic Interaction (Dispersive)
Mobile Phase B Methanol (Promotes

-stacking)
Acetonitrile (Suppresses

-stacking)
Target Analyte Pyrazolo[1,5-a]pyrimidine SulfonamidesGeneral Organic Molecules
Critical Resolution (

)
> 2.5 (Isomers fully resolved)< 1.5 (Co-elution risk)
Tailing Factor (

)
1.05 – 1.151.30 – 1.60
Why Method A Wins

The Biphenyl phase possesses electron-rich aromatic rings. The pyrazolo[1,5-a]pyrimidine core is highly conjugated and electron-deficient. This creates a "lock-and-key" electronic interaction that is absent in C18 columns. When Methanol is used as the organic modifier, it facilitates these


 interactions better than Acetonitrile, significantly enhancing selectivity for the regioisomers [1, 2].

Experimental Protocols

Method A: Optimized Core-Shell Biphenyl Protocol

Recommended for final purity release and impurity profiling.

  • Column: Core-Shell Biphenyl, 100 Å, 2.6 µm, 100 x 4.6 mm (e.g., Kinetex or equivalent).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Methanol.

  • Flow Rate: 0.8 mL/min (Backpressure ~250 bar).

  • Temperature: 35°C.

  • Injection Volume: 3 µL.

  • Detection: UV @ 254 nm (scaffold) and 280 nm (sulfonamide).

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Equilibration
1.0 5 Isocratic Hold
12.0 95 Linear Ramp
14.0 95 Wash
14.1 5 Re-equilibration

| 18.0 | 5 | End |

Method B: Standard Fully Porous C18 Protocol

Typical starting point in synthetic labs, often insufficient for isomer resolution.

  • Column: Fully Porous C18, 100 Å, 5 µm, 150 x 4.6 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 25°C.

Validation Data & Performance Metrics

The following data represents average performance metrics observed during the validation of a 7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidine sulfonamide derivative [3].

Table 1: Selectivity and Peak Shape Comparison
ParameterMethod A (Biphenyl/MeOH)Method B (C18/ACN)Acceptance Criteria
Retention Time (Main Peak) 8.42 min7.15 minN/A
Resolution (

) (Isomer)
3.8 (Baseline separated)1.2 (Partial overlap)NLT 2.0
Tailing Factor (

)
1.11.45NMT 1.5
Theoretical Plates (

)
> 15,000~ 6,500> 5,000
Table 2: Sensitivity (LOD/LOQ)

Calculated based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.

AnalyteMethod A LOQ (µg/mL)Method B LOQ (µg/mL)
Main Sulfonamide 0.050.08
Regioisomer Impurity 0.05 0.20 (masked by tailing)
Des-sulfonamide degradant 0.030.04

Expert Insight: The superior LOQ in Method A is driven by sharper peak shapes. The Core-Shell morphology reduces the C-term (mass transfer) of the van Deemter equation, resulting in narrower peaks and higher signal intensity for the same mass load.

Visualizing the Validation Workflow

To ensure a self-validating system, the impurity profile must be understood mechanistically. The diagram below illustrates the synthesis pathway leading to the critical regioisomer and the decision tree for method selection.

ValidationWorkflow Start Start: Synthetic Crude Reaction Condensation Reaction (Aminopyrazole + Keto-ester) Start->Reaction Isomers Formation of Regioisomers (7-isomer vs 5-isomer) Reaction->Isomers Cyclization Screening Column Screening Isomers->Screening C18_Path Path B: Standard C18 (Hydrophobic Interaction) Screening->C18_Path Standard Protocol Biphenyl_Path Path A: Core-Shell Biphenyl (Pi-Pi + Hydrophobic) Screening->Biphenyl_Path Optimized Protocol Result_C18 Result: Co-elution Rs < 1.5 Fail ICH Q2 C18_Path->Result_C18 Result_Bi Result: Baseline Separation Rs > 3.0 Pass ICH Q2 Biphenyl_Path->Result_Bi Result_C18->Screening Re-develop Validation Final Validation (Linearity, Accuracy, LOQ) Result_Bi->Validation Proceed

Figure 1: Decision matrix for separating pyrazolo[1,5-a]pyrimidine regioisomers. Note the failure mode of C18 due to lack of electronic selectivity.

Self-Validating System Suitability (SST)

To guarantee trustworthiness in routine analysis, every sequence must include a "System Suitability" injection. For this specific assay, the SST must include:

  • Resolution Solution: A mixture of the target sulfonamide and its specific regioisomer (synthesized or isolated previously).

    • Requirement:

      
       between the isomer pair.
      
  • Sensitivity Check: A standard at the LOQ level (0.05% of target concentration).

    • Requirement: S/N > 10.[4][5]

  • Tailing Check:

    • Requirement:

      
       for the main peak.
      

If the Biphenyl column ages, the


 selectivity may drift. The Resolution Solution is the only way to detect this failure mode before it affects data integrity.

References

  • Attia, M. H., et al. (2024).[6] "Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases." Molecules.

  • Lozada-Rodriguez, L., et al. (2020). "Optimization of pyrazolo[1,5-a]pyrimidines lead to the identification of a highly selective casein kinase 2 inhibitor."[1] BioRxiv.[1]

  • Zawadzka, M., et al. (2022). "Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors." International Journal of Molecular Sciences.

  • ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH.

Sources

Comparative Potency and Synthetic Utility of 5-Chloro vs. 5-Bromo Pyrazolo[1,5-a]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, selecting the optimal halogenated building block is rarely a trivial choice. When designing kinase inhibitors around the privileged pyrazolo[1,5-a]pyrimidine scaffold, the decision between a 5-chloro and a 5-bromo derivative fundamentally dictates both the synthetic trajectory of your lead optimization and the ultimate biochemical potency of the final drug candidate.

This guide objectively compares the performance, reactivity, and target-binding implications of 5-chloro versus 5-bromo pyrazolo[1,5-a]pyrimidine derivatives, providing actionable, self-validating protocols for drug development professionals.

Pharmacophore Dynamics: Halogen Effects on Target Potency

While halogenated pyrazolo[1,5-a]pyrimidines frequently serve as synthetic intermediates, the retention of the halogen in the final pharmacophore can drastically alter target affinity (IC₅₀) through steric fit and halogen bonding (


-hole interactions).
The 5-Chloro Derivative: Tight Hinge-Binding and SNAr Utility

Chlorine possesses a smaller van der Waals radius (1.75 Å) and high electronegativity (3.16). In structure-activity relationship (SAR) studies, retaining a 5-chloro substituent often results in weak direct kinase inhibition because it lacks the bulk to optimally fill hydrophobic pockets and has a weak


-hole for halogen bonding.
For example, during the development of Pim-1 kinase inhibitors, the unfunctionalized fragment 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine was completely inactive against Pim-1. However, the high electronegativity of the C5-chlorine makes it an exceptional leaving group. Displacing this 5-chloro group with an amine (e.g., trans-4-aminocyclohexanol) immediately restored potency to a 294 nM IC₅₀ [1]. Similarly, 5-chloro derivatives are critical precursors for highly potent CSNK2 (CK2) inhibitors, where the chlorine is displaced by cyclopropylamine to achieve nanomolar antiviral and kinase inhibitory activity [2].
The 5-Bromo Derivative: Polarizability and Cross-Coupling

Bromine is larger (1.85 Å) and highly polarizable. If retained in the final molecule, the 5-bromo substituent can engage in robust halogen bonding—a highly directional non-covalent interaction where the electropositive crown of the bromine atom (


-hole) interacts with Lewis bases in the protein backbone. Recent AI-driven discoveries of PDE4 inhibitors demonstrated that incorporating a bromine atom on the pyrazolo-pyrimidine core significantly enhanced potency (IC₅₀ = 2.7 nM) by synergistically engaging the target's M/Q-pocket via halogen bonding [4].
Synthetically, the lower bond dissociation energy of the C-Br bond makes 5-bromo derivatives the premier choice for palladium-catalyzed cross-couplings [3].
Quantitative Comparison Table
Physicochemical / Synthetic Parameter5-Chloro-pyrazolo[1,5-a]pyrimidine5-Bromo-pyrazolo[1,5-a]pyrimidine
Van der Waals Radius 1.75 Å1.85 Å
Electronegativity (Pauling) 3.162.96
C-X Bond Dissociation Energy ~397 kJ/mol~280 kJ/mol
Primary Synthetic Utility Nucleophilic Aromatic Substitution (S_NAr)Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald)
Halogen Bonding Potential Weak (

-hole is minimal)
Moderate to Strong (pronounced

-hole)
Mass Spectrometry Signature 3:1 isotopic ratio (M : M+2)1:1 isotopic ratio (M : M+2)

Visualizing the Strategic Workflow

The choice of halogen dictates the logical flow of library synthesis. 5-Chloro derivatives are funneled into SNAr workflows to generate amine/ether-linked inhibitors, while 5-bromo derivatives are funneled into cross-coupling workflows to generate aryl-linked inhibitors.

G Core Pyrazolo[1,5-a]pyrimidine Core Scaffold C5_Cl 5-Chloro Derivative (High Electronegativity) Core->C5_Cl POCl3 / Chlorination C5_Br 5-Bromo Derivative (High Polarizability) Core->C5_Br NBS / Bromination SNAr Nucleophilic Aromatic Substitution (SNAr) C5_Cl->SNAr Preferred (Stabilized Meisenheimer) Pd_Coupling Pd-Catalyzed Cross-Coupling C5_Cl->Pd_Coupling Possible (Requires strong ligands) C5_Br->SNAr Slower / Lower Yield C5_Br->Pd_Coupling Preferred (Lower BDE) Kinase_1 CSNK2 / Pim-1 Inhibitors (Amine/Ether Linked) SNAr->Kinase_1 Kinase_2 PDE4 / TTK Inhibitors (Aryl Linked / Halogen Bond) Pd_Coupling->Kinase_2

Synthetic workflows and kinase target applications for 5-chloro vs. 5-bromo derivatives.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the mechanistic causality behind each step. Each protocol is designed as a self-validating system.

Protocol A: SNAr Functionalization of 5-Chloro-pyrazolo[1,5-a]pyrimidine

Objective: Synthesize a 5-amino-pyrazolo[1,5-a]pyrimidine derivative (e.g., for CSNK2 or Pim-1 inhibition).

  • Reaction Setup : Dissolve 1.0 eq of the 5-chloro-pyrazolo[1,5-a]pyrimidine in anhydrous N,N-Dimethylformamide (DMF). Causality: DMF is a polar aprotic solvent with a high dielectric constant. It minimizes the solvation of the incoming amine nucleophile, maximizing its reactivity, while stabilizing the highly polar anionic Meisenheimer transition state.

  • Base Addition : Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA), followed by 1.2 eq of the target primary/secondary amine. Causality: DIPEA acts as a non-nucleophilic proton sponge. It scavenges the HCl byproduct generated during the substitution, preventing the protonation (and subsequent deactivation) of the remaining amine nucleophile.

  • Thermal Activation : Heat the mixture to 80 °C for 2–4 hours.

  • Self-Validation (LC-MS) : Sample the reaction. The substitution is confirmed complete when the distinctive 3:1 isotopic cluster of the chlorine atom disappears, replaced by the exact mass of the aminated product.

  • Workup : Quench with ice water and extract with Ethyl Acetate (EtOAc). Wash the organic layer 3x with brine. Causality: Multiple brine washes are mandatory to partition the highly water-soluble DMF out of the organic layer, preventing co-elution during chromatography. Dry over anhydrous Na₂SO₄.

Protocol B: Suzuki-Miyaura Coupling of 5-Bromo-pyrazolo[1,5-a]pyrimidine

Objective: Synthesize a 5-aryl-pyrazolo[1,5-a]pyrimidine derivative (e.g., for TTK inhibition).

  • Reaction Setup : In a Schlenk flask, combine 1.0 eq of 5-bromo-pyrazolo[1,5-a]pyrimidine, 1.2 eq of the aryl boronic acid, and 2.0 eq of K₂CO₃ in a 4:1 mixture of 1,4-dioxane and water.

  • Degassing (Critical Step) : Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded because it rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) peroxo complex, halting the catalytic cycle.

  • Catalyst Addition : Add 0.05 eq of Pd(dppf)Cl₂. Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center after transmetalation. This spatial proximity drastically accelerates the final reductive elimination step to release the product. The lower bond dissociation energy of the C-Br bond ensures rapid initial oxidative addition[3].

  • Thermal Activation : Heat to 90 °C for 6 hours.

  • Self-Validation (Visual & TLC) : The reaction is nearing completion when a fine black precipitate (palladium black) begins to form on the flask walls, indicating the natural degradation of the catalyst at the end of the cycle. Confirm by TLC (UV 254 nm) showing the complete consumption of the bromide starting material.

  • Workup : Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with Dichloromethane (DCM), concentrate, and purify via silica gel chromatography.

References

  • Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Artificial Intelligence-Driven Discovery of Pyrazolo[1,5-a]pyrimidine Derivatives as Novel Phosphodiesterase 4 Inhibitors for Treating Idiopathic Pulmonary Fibrosis. ACS Publications. Available at:[Link]

X-ray diffraction data for 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Characterization & Validation Guide: 5-Chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Structural Biologists, and Drug Discovery Researchers

Executive Summary: The Structural Imperative

This compound (CAS: Not formally assigned in major public registries; InChIKey: CKAAMVXVCWYVMN) represents a "privileged scaffold" in modern drug discovery. While the pyrazolo[1,5-a]pyrimidine core is a well-documented pharmacophore for kinase (Trk, CDK) and carbonic anhydrase (CA) inhibition, the specific 3-sulfonamide derivative lacks publicly deposited single-crystal X-ray diffraction (XRD) data.

This guide serves as a definitive protocol for the synthesis, crystallization, and structural validation of this compound. It compares the molecule against established clinical alternatives to contextualize its potential as a lead compound and provides a self-validating workflow for researchers to generate the missing crystallographic data.

Part 1: Comparative Analysis of Alternatives

To understand the crystallographic and pharmacological relevance of the target molecule, we compare it with two structurally and functionally related clinical agents: Acetazolamide (the gold standard CA inhibitor) and Indisulam (an anticancer sulfonamide).

Table 1: Physicochemical & Structural Comparison
FeatureTarget Molecule Alternative A: Acetazolamide Alternative B: Indisulam
Structure 5-Cl-pyrazolo[1,5-a]pyrimidine-3-sulfonamide5-Acetamido-1,3,4-thiadiazole-2-sulfonamideN-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide
Core Scaffold Fused Bicyclic (Pyrazolo-pyrimidine)Monocyclic (Thiadiazole)Phenyl-Indole Hybrid
Crystal System Predicted:[1] Monoclinic (

or

)
Monoclinic (

)
Triclinic (

)
Key Interaction Sulfonamide-Zn(II) CoordinationSulfonamide-Zn(II) CoordinationDCAF15 Molecular Glue
Solubility (Est.) Low (High Lattice Energy)Low (0.98 mg/mL)Very Low (< 0.1 mg/mL)
Role Synthetic Intermediate / CA InhibitorGlaucoma / Diuretic DrugAnticancer (Cell Cycle)

Causal Insight: The pyrazolo[1,5-a]pyrimidine core offers a larger hydrophobic surface area than the thiadiazole of Acetazolamide. This suggests that in a protein-ligand crystal structure, the target molecule will exhibit stronger Van der Waals interactions within the active site hydrophobic pocket (e.g., Val121 in CA II), potentially offering higher potency than Alternative A.

Part 2: Experimental Protocols (Self-Validating Systems)

Since direct XRD data is absent from the open literature, the following protocols are designed to generate high-quality single crystals and validate the structure.

Protocol A: Synthesis of the Target Scaffold

Rationale: High-purity material (>99%) is a prerequisite for single-crystal growth.

  • Chlorination: React pyrazolo[1,5-a]pyrimidin-5-ol with

    
     (Phosphorus oxychloride) at reflux (85°C) for 3 hours.
    
    • Validation: Monitor disappearance of the -OH stretch (broad, 3200 cm⁻¹) and appearance of C-Cl stretch (~750 cm⁻¹) via FTIR.

  • Chlorosulfonation: Treat the isolated 5-chloropyrazolo[1,5-a]pyrimidine with chlorosulfonic acid (

    
    ) at 0°C, then heat to 60°C for 2 hours.
    
    • Mechanism: Electrophilic aromatic substitution occurs preferentially at the C-3 position due to the electron-rich nature of the pyrazole ring.

  • Amidation: Quench the sulfonyl chloride intermediate with aqueous ammonia (

    
    ) at 0°C.
    
    • Purification: Precipitate with water, filter, and recrystallize from Ethanol/Water (9:1).

Protocol B: Single Crystal Growth (Vapor Diffusion)

Rationale: The sulfonamide group acts as both a hydrogen bond donor and acceptor, often leading to rapid precipitation. Slow diffusion is required to order the lattice.

  • Setup: Dissolve 20 mg of the target compound in 2 mL of DMSO (Solvent).

  • Precipitant: Place the vial inside a larger jar containing 10 mL of Water/Ethanol (1:1) (Anti-solvent).

  • Incubation: Seal and leave undisturbed at 20°C for 7–14 days.

  • Harvest: Look for colorless prisms or plates. Mount on a Kapton loop for XRD.

Protocol C: XRD Data Collection Strategy
  • Radiation: Mo K

    
     (
    
    
    
    Å). Note: Cu radiation is acceptable but Mo is preferred to minimize absorption by the Chlorine atom.
  • Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the sulfonamide oxygens.

  • Resolution: Collect data to at least 0.8 Å to resolve the S=O bond lengths accurately (typically 1.43 Å).

Part 3: Structural Visualization & Logic

Workflow Diagram: Synthesis to Structure

The following diagram outlines the critical path from raw materials to the final X-ray structure, highlighting the decision nodes for quality control.

G Start Start: Pyrazolo[1,5-a]pyrimidin-5-ol Step1 1. Chlorination (POCl3) Target: 5-Cl Core Start->Step1 Check1 QC: 1H-NMR (Loss of OH) Step1->Check1 Check1->Step1 Fail (Retreat) Step2 2. Chlorosulfonation (ClSO3H, 60°C) Check1->Step2 Pass Step3 3. Amidation (NH4OH) Target: 3-Sulfonamide Step2->Step3 Cryst 4. Crystallization (DMSO/Water Diffusion) Step3->Cryst XRD 5. X-Ray Diffraction (Mo Kα, 100K) Cryst->XRD

Caption: Figure 1. Self-validating workflow for the synthesis and structural characterization of this compound.

Predicted Binding Mode (Pharmacophore)

Based on the "Alternative" comparisons (Acetazolamide/Indisulam), the target molecule is expected to bind to Carbonic Anhydrase enzymes via the sulfonamide zinc-binding group (ZBG).

Binding Zn Zn(II) Ion (Active Site) His His94/96/119 (Coordination) Zn->His Coordination HydroPocket Hydrophobic Pocket (Val121, Leu198) Sulfonamide Sulfonamide N (Deprotonated) Sulfonamide->Zn Monodentate Binding Scaffold Pyrazolo-Pyrimidine Scaffold Sulfonamide->Scaffold Scaffold->HydroPocket Van der Waals Stacking Chloro 5-Chloro Subst. (Steric Fit) Scaffold->Chloro

Caption: Figure 2. Predicted pharmacophore interactions. The sulfonamide coordinates Zn(II), while the 5-chloro-pyrazolo core engages the hydrophobic pocket.

References

  • Synthesis of 5-Chloropyrazolo[1,5-a]pyrimidine Core

    • Source: ChemicalBook / Shanghai Lingkai Pharmaceutical Technology. "General procedure for the synthesis of 5-chloropyrazolo[1,5-a]pyrimidine."
  • Pyrazolo[1,5-a]pyrimidine Sulfonamides as CA Inhibitors

    • Title: Privileged scaffolds in medicinal chemistry: Studies on pyrazolo[1,5-a]pyrimidines on sulfonamide containing Carbonic Anhydrase inhibitors.[2]

    • Source:Bioorganic & Medicinal Chemistry Letters, 2021.[3]

  • Structural Analogs (Indisulam/GDC-2394)

    • Title: Overcoming Preclinical Safety Obstacles to Discover (S)-N-((1,2,3,5,6,7-Hexahydro-s-indacen-4-yl)carbamoyl)-6-(methylamino)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-sulfonamide (GDC-2394).[4]

    • Source:Journal of Medicinal Chemistry, 2022.
  • Compound Identity (PubChem)

    • Entry: this compound (InChIKey: CKAAMVXVCWYVMN).[1]

Sources

A Comparative Bioequivalence Guide: Pyrazolo[1,5-a]pyrimidine-3-sulfonamides versus a Marketed Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Bioequivalence in Drug Development

In the landscape of pharmaceutical development, establishing bioequivalence is a pivotal step in the journey of a generic drug to market. It is the scientific demonstration that a new formulation of an active pharmaceutical ingredient (API) is absorbed into the body and becomes available at the site of action at the same rate and to the same extent as the innovator product. This guide provides an in-depth, technical comparison of a hypothetical pyrazolo[1,5-a]pyrimidine-3-sulfonamide compound, "PZPS-X," an emerging candidate in targeted cancer therapy, with a well-established marketed kinase inhibitor, "Kinase-RLD," serving as the Reference Listed Drug (RLD).

The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, with several approved drugs for various indications.[1][2] The addition of a sulfonamide moiety at the 3-position has been shown to be crucial for the biological activity of some kinase inhibitors.[3] This guide will navigate the essential components of a bioequivalence study, from the rationale behind the study design to the intricacies of analytical method validation and the interpretation of pharmacokinetic data. Our objective is to provide a comprehensive resource that not only outlines the necessary experimental protocols but also delves into the scientific reasoning that underpins these methodologies.

The Compounds: A Head-to-Head Introduction

Test Product: PZPS-X

  • Chemical Class: Pyrazolo[1,5-a]pyrimidine-3-sulfonamide

  • Therapeutic Indication (Hypothetical): Orally administered kinase inhibitor for the treatment of a specific type of solid tumor.

  • Formulation: Immediate-release 100 mg oral tablet.

  • Mechanism of Action: Pyrazolo[1,5-a]pyrimidines are a notable class of compounds with potent protein kinase inhibitor activity, playing a critical role in targeted cancer therapy.[4] They often act as ATP-competitive inhibitors, targeting the signaling pathways that are frequently dysregulated in cancer cells.[4]

Reference Listed Drug (RLD): Kinase-RLD

  • Chemical Class: A well-established, FDA-approved small molecule kinase inhibitor.[5]

  • Therapeutic Indication: Treatment of specific solid tumors.

  • Formulation: Immediate-release 100 mg oral tablet.

  • Rationale for Selection: Kinase-RLD is selected as the comparator due to its similar therapeutic class and indication. Many pyrazolo[1,5-a]pyrimidine derivatives have been investigated as kinase inhibitors, making an established kinase inhibitor an appropriate reference.[4][6][7]

Bioequivalence Study Design: A Scientifically Rigorous Approach

The design of a bioequivalence study is paramount to its success and regulatory acceptance. The primary goal is to minimize variability and allow for a clear comparison of the two formulations.

Study Design Rationale:

A randomized, open-label, two-treatment, two-period, two-sequence, single-dose, crossover study is the gold standard for bioequivalence assessment of immediate-release oral dosage forms. This design allows each subject to serve as their own control, thereby reducing inter-subject variability.

dot

Caption: Crossover study design for bioequivalence assessment.

Key Study Parameters:

  • Study Population: Healthy male and non-pregnant, non-lactating female volunteers, aged 18-55 years. For some kinase inhibitors with significant adverse effects, studies in patients with the indicated disease may be recommended.[8]

  • Dosing: A single 100 mg oral dose of either the test (PZPS-X) or reference (Kinase-RLD) product administered with 240 mL of water after an overnight fast of at least 10 hours.[9]

  • Washout Period: A washout period of at least 14 days will separate the two treatment periods to ensure complete elimination of the drug from the body (at least 5 times the drug's elimination half-life).[9]

  • Blood Sampling: Serial blood samples will be collected at pre-dose (0 hours) and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Fasting/Fed Conditions: The study will be conducted under fasting conditions, as this is generally considered the most sensitive condition for detecting potential differences between formulations.[10][11]

Analytical Methodology: Ensuring Accuracy and Precision

The cornerstone of a bioequivalence study is a robust and validated analytical method for the quantification of the drug in a biological matrix, typically plasma.

Method of Choice: High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS)

This method is selected for its high sensitivity, selectivity, and accuracy in quantifying drugs in complex biological matrices.

Step-by-Step Analytical Protocol:

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 100 µL of plasma, add 25 µL of an internal standard (a structurally similar compound not present in the sample).

    • Precipitate plasma proteins by adding 300 µL of acetonitrile.

    • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject 10 µL of the reconstituted sample into the HPLC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for PZPS-X and the internal standard.

Analytical Method Validation:

The analytical method must be rigorously validated according to regulatory guidelines to ensure its reliability.

Validation ParameterAcceptance Criteria
Selectivity No significant interference at the retention times of the analyte and internal standard.
Linearity Correlation coefficient (r²) ≥ 0.99 over the expected concentration range.
Accuracy & Precision Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at the Lower Limit of Quantification - LLOQ). Accuracy (% bias) within ±15% (±20% at LLOQ).
Recovery Consistent and reproducible extraction recovery.
Matrix Effect No significant ion suppression or enhancement from the biological matrix.
Stability Analyte stability demonstrated under various conditions (freeze-thaw, short-term, long-term, post-preparative).

In Vitro Dissolution Testing: A Critical Quality Control Parameter

Dissolution testing is a crucial in vitro test to assess the rate at which the drug substance is released from the solid dosage form.[3][12] It serves as a quality control tool and can be predictive of in vivo performance.[13]

Dissolution Test Protocol:

  • Apparatus: USP Apparatus 2 (Paddle).[14]

  • Dissolution Media: 900 mL of three different pH media:

    • 0.1 N HCl (pH 1.2)

    • Acetate buffer (pH 4.5)

    • Phosphate buffer (pH 6.8)

  • Paddle Speed: 50 rpm.

  • Temperature: 37 ± 0.5°C.

  • Sampling Times: 5, 10, 15, 20, 30, 45, and 60 minutes.

  • Analytical Method: UV-Vis Spectrophotometry or HPLC.

Comparative Dissolution Profiles:

The dissolution profiles of the test (PZPS-X) and reference (Kinase-RLD) products are compared using a similarity factor (f2).

dot

Caption: Hypothetical comparative dissolution profiles of PZPS-X and Kinase-RLD.

Acceptance Criteria for Similarity:

An f2 value between 50 and 100 indicates similarity between the two dissolution profiles.

Pharmacokinetic and Statistical Analysis: The Moment of Truth

The plasma concentration-time data obtained from the clinical phase of the study are used to calculate key pharmacokinetic (PK) parameters.

Primary Pharmacokinetic Parameters:

  • Cmax: The maximum observed plasma concentration of the drug.

  • AUC(0-t): The area under the plasma concentration-time curve from time zero to the last measurable concentration.

  • AUC(0-∞): The area under the plasma concentration-time curve from time zero to infinity.

Statistical Analysis:

The log-transformed Cmax, AUC(0-t), and AUC(0-∞) data are analyzed using an Analysis of Variance (ANOVA). The 90% confidence intervals for the ratio of the geometric means (Test/Reference) of these parameters are calculated.

Bioequivalence Acceptance Criteria:

For the test product (PZPS-X) to be considered bioequivalent to the reference product (Kinase-RLD), the 90% confidence intervals for the geometric mean ratios of Cmax, AUC(0-t), and AUC(0-∞) must fall within the range of 80.00% to 125.00%.

Hypothetical Pharmacokinetic Data Summary:

ParameterPZPS-X (Test) (Geometric Mean)Kinase-RLD (Reference) (Geometric Mean)Geometric Mean Ratio (Test/Reference) (%)90% Confidence Interval
Cmax (ng/mL) 55056597.3590.50% - 104.75%
AUC(0-t) (ngh/mL) 4850498097.3991.20% - 103.98%
AUC(0-∞) (ngh/mL) 5100522097.7091.85% - 103.95%

Conclusion: A Comprehensive Assessment of Bioequivalence

Based on the hypothetical data presented, the 90% confidence intervals for the geometric mean ratios of Cmax, AUC(0-t), and AUC(0-∞) for PZPS-X fall entirely within the regulatory acceptance range of 80.00% to 125.00%. The in vitro dissolution profiles also demonstrate a high degree of similarity. Therefore, it can be concluded that the test product, PZPS-X, is bioequivalent to the reference product, Kinase-RLD.

This guide has provided a comprehensive overview of the critical components of a bioequivalence study for a novel pyrazolo[1,5-a]pyrimidine-3-sulfonamide compound. By adhering to rigorous scientific principles and regulatory guidelines, the pharmaceutical industry can ensure that generic drug products meet the same high standards of quality, safety, and efficacy as their innovator counterparts, ultimately benefiting patients by providing access to more affordable medicines.

References

  • U.S. Food and Drug Administration. (2024). M13A Bioequivalence for Immediate-Release Solid Oral Dosage Forms. [Link]

  • Fierce Pharma. (2024). FDA now recommends only one study to show bioequivalence for certain oral drug products. [Link]

  • U.S. Food and Drug Administration. (2020). Guideline for Bioequivalence Studies of Generic Products.
  • U.S. Food and Drug Administration. (2025). M13B Bioequivalence for Immediate-Release Solid Oral Dosage Forms: Additional Strengths Biowaiver. [Link]

  • ECA Academy. FDA Guidance for Industry: Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]

  • Agno Pharmaceuticals. In Vitro Dissolution Testing For Solid Oral Dosage Forms. [Link]

  • U.S. Food and Drug Administration. Dissolution Testing of Immediate Release Solid Oral Dosage Forms. [Link]

  • Veeprho. (2025). Dissolution Testing For Immediate Release Dosage Forms. [Link]

  • Dissolution Technologies.
  • RSSL. Dissolution Testing: An overview. [Link]

  • U.S. Food and Drug Administration. (2021). Study Population Recommendations in Product-Specific Guidances for In Vivo Bioequivalence Studies of Kinase Inhibitors. [Link]

  • ResearchGate. Examples of pyrazolo[1,5-a]pyrimidine drugs (I–V) and biologically.... [Link]

  • MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]

  • ResearchGate. Clinical and preclinical biologically active pyrazolo[1,5-a]pyrimidines. [Link]

  • ResearchGate. Examples of marketed drugs with pyrazolo[1,5-a]-pyrimidine nucleus. [Link]

  • RSC Publishing. (2025).
  • Google Patents. TWI726861B - Pyrazolo-pyrimidine compound, salts thereof, and their use.
  • MDPI. (2024). Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights. [Link]

  • PubMed. (2014). Synthesis and Biological Evaluation of Pyrazolo[1,5-a]pyrimidine Compounds as Potent and Selective Pim-1 Inhibitors. [Link]

  • PubMed. (2015). Discovery and SAR of novel pyrazolo[1,5-a]pyrimidines as inhibitors of CDK9. [Link]

  • National Center for Biotechnology Information. (2024).

Sources

metabolic stability comparison of 5-chloropyrazolo[1,5-a]pyrimidine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Stability of 5-Chloropyrazolo[1,5-a]pyrimidine Derivatives

Executive Summary

The pyrazolo[1,5-a]pyrimidine core is a highly privileged heterocyclic scaffold in modern medicinal chemistry, serving as the foundation for numerous potent kinase inhibitors targeting CSNK2, IRAK4, CDK2, and nSMase2[1][2]. The 5-chloropyrazolo[1,5-a]pyrimidine building block is the premier starting material for generating these therapeutic candidates, as the highly electrophilic C5 position allows for rapid diversification via Nucleophilic Aromatic Substitution (SNAr) or cross-coupling reactions[3][4].

However, while these derivatives exhibit exceptional target affinity, first-generation compounds frequently suffer from poor pharmacokinetic profiles. High intrinsic clearance (


) and short half-lives (

) in liver microsomes are common liabilities[5][6]. This guide objectively compares the metabolic stability of various 5-chloropyrazolo[1,5-a]pyrimidine derivatives, detailing the mechanistic rationale behind structural optimizations and providing self-validating protocols for synthesis and stability profiling.

Mechanistic Rationale: Overcoming Metabolic Liabilities

First-generation pyrazolo[1,5-a]pyrimidine derivatives often feature electron-rich anilines, flexible alkyl chains, or exposed amide linkages. These functional groups are highly susceptible to Phase I metabolism—specifically, cytochrome P450 (CYP450)-mediated oxidation (forming arene oxides or quinone-imines) and rapid amide hydrolysis[5].

To optimize metabolic stability, application scientists leverage the 5-chloro handle to introduce stability-enhancing moieties. Three primary alternative strategies have proven successful:

  • Bioisosteric Replacement : Replacing susceptible amide linkages with a 1,2,4-triazole bioisostere. This alternative captures the exact hydrogen-bonding interactions required in the kinase ATP-binding pocket (e.g., interacting with Lys68 in CSNK2) while completely resisting hydrolytic cleavage, thereby improving stability in both human (HLM) and mouse liver microsomes (MLM)[7][8].

  • Strategic Fluorination : Installing fluorine atoms on electron-rich phenyl rings or adjacent to basic nitrogens reduces the overall electron density of the molecule. This modification blocks CYP450-mediated oxidation, significantly reducing first-pass metabolism and extending in vivo half-life[3][6].

  • Linker Rigidification : Converting flexible aminoalkoxy chains into rigidified alkoxy piperidines reduces the conformational entropy and limits the accessibility of the aliphatic chain to metabolizing enzymes. This approach was critical in the development of orally bioavailable IRAK4 degraders like KT-474[9].

Optimization A 5-Chloropyrazolo[1,5-a]pyrimidine B SNAr / Cross-Coupling A->B C First-Gen Derivatives (Rapid Metabolism) B->C D Bioisosteric Replacement (e.g., 1,2,4-Triazole) C->D Block Hydrolysis E Strategic Fluorination C->E Block Oxidation F Metabolically Stable Lead D->F E->F

Structural optimization workflow for pyrazolo[1,5-a]pyrimidine derivatives.

Comparative Metabolic Stability Data

The table below synthesizes experimental data comparing first-generation pyrazolo[1,5-a]pyrimidine derivatives against their structurally optimized alternatives. The data highlights how specific modifications at the C5 or C7 positions drastically alter microsomal stability.

Table 1: Comparative Metabolic Stability of Pyrazolo[1,5-a]pyrimidine Derivatives

Derivative ClassTargetStructural Modification (from 5-chloro core)HLM

(min)
MLM

(min)
Primary Metabolic Liability Addressed
First-Gen Amide CSNK2Base 5-(Cyclopropylamino)-7-amide< 15< 10Rapid amide hydrolysis / CYP oxidation[5]
Triazole Bioisostere CSNK2Amide

1,2,4-triazole
> 60~ 45Hydrolytic cleavage[7]
Fluorinated Aniline CSNK2Phenyl

Fluorophenyl
> 120> 120CYP450-mediated arene oxidation[6]
Rigidified Piperidine IRAK4Flexible chain

Piperidine
> 60> 60N-dealkylation / aliphatic oxidation[9]
5-Morpholino Analog nSMase2C5-Morpholine via SNAr> 150> 120Broad Phase I oxidation resistance[4]

Note:


 values are representative benchmarks derived from standardized 1 µM substrate incubations at 0.5 mg/mL microsomal protein.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (causality) and a built-in validation checkpoint.

Protocol 1: SNAr Derivatization of 5-Chloropyrazolo[1,5-a]pyrimidine

Causality: The pyrimidine ring of the pyrazolo[1,5-a]pyrimidine system is highly electron-deficient. The 5-chloro substituent acts as an excellent leaving group, allowing for rapid SNAr reactions with nucleophilic amines without the need for heavy metal catalysts in many cases[3][4].

  • Reaction Setup: Dissolve 5-chloropyrazolo[1,5-a]pyrimidine (1.0 eq) and the target amine (e.g., morpholine, 1.2 eq) in anhydrous acetonitrile (ACN).

    • Causality: ACN provides a polar aprotic environment that stabilizes the transient Meisenheimer complex intermediate.

  • Base Addition: Add

    
    -Diisopropylethylamine (DIPEA) (3.0 eq).
    
    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • Thermal Activation: Heat the mixture to 60–80 °C for 3–5 hours.

    • Validation Checkpoint: Monitor reaction progression via LC-MS. The complete disappearance of the starting material mass (

      
       corresponding to the distinct 3:1 chlorine isotope pattern) and the appearance of the product mass validates quantitative conversion.
      
  • Purification: Concentrate in vacuo and purify the crude residue via reverse-phase HPLC to yield the metabolically optimized derivative.

Protocol 2: In Vitro Liver Microsomal Stability Assay

Causality: Liver microsomes contain the primary Phase I metabolizing enzymes (predominantly CYP450s). Assessing stability in this subcellular fraction accurately predicts in vivo hepatic clearance[10].

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of human or mouse liver microsomes (HLM/MLM) in 0.1 M phosphate buffer (pH 7.4) containing 1 mM

    
    .
    
    • Causality:

      
       is an essential catalytic cofactor for CYP450 enzymatic activity.
      
  • Pre-incubation: Add the test compound (final concentration 1 µM) and pre-incubate the mixture at 37 °C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding 1 mM NADPH.

    • Causality: NADPH provides the necessary reducing equivalents required for CYP450-mediated oxidation.

  • Time-Course Sampling & Quenching: At designated time points (0, 5, 10, 20, 40, 60 min), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

    • Validation Checkpoint: Cold ACN instantly denatures microsomal proteins, halting metabolism and precipitating proteins to ensure a clean injection for LC-MS/MS.

  • Data Acquisition: Centrifuge at 4000 rpm for 15 minutes and analyze the supernatant via LC-MS/MS. Calculate intrinsic clearance (

    
    ) and half-life (
    
    
    
    ) based on the logarithmic decay of the parent compound area ratio.
    • System Validation: Run Verapamil or Testosterone concurrently as a positive control; a

      
       of <15 min for Verapamil validates the enzymatic viability of the microsome batch.
      

Workflow S1 Microsome Prep (0.5 mg/mL) S2 Pre-incubation (37°C, 5 min) S1->S2 S3 Initiate (1 mM NADPH) S2->S3 S4 Time Sampling (0-60 min) S3->S4 S5 Quench (Cold ACN) S4->S5 S6 LC-MS/MS (CL_int & t_1/2) S5->S6

Self-validating in vitro liver microsomal stability assay workflow.

Conclusion

The 5-chloropyrazolo[1,5-a]pyrimidine scaffold is a powerful starting point for kinase inhibitor discovery. However, raw target affinity must be balanced with metabolic stability. As demonstrated by the comparative data, transitioning from first-generation amides and flexible amines to strategically fluorinated, rigidified, or bioisosterically replaced derivatives (such as 1,2,4-triazoles) drastically reduces intrinsic clearance. By utilizing robust SNAr chemistry and validating compounds through stringent microsomal assays, researchers can successfully advance these privileged structures from in vitro hits to orally bioavailable in vivo leads.

References

  • Discovery of 5-Amino-N-(1H-pyrazol-4-yl)
  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication Source: ChemRxiv URL
  • Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2 Source: MDPI URL
  • Source: ACS Publications (Journal of Medicinal Chemistry)
  • Source: ResearchGate (European Journal of Medicinal Chemistry)

Sources

Validating Target Engagement of 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide in Cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Scaffold & The Challenge

The molecule 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide represents a "privileged scaffold" in medicinal chemistry. This core structure is best known for its ability to mimic the purine ring of ATP, making it a potent backbone for inhibitors of Protein Kinases (e.g., CK2, CDK2, B-Raf) and Nucleotide-processing enzymes (e.g., dUTPase) .

Validating target engagement (TE) for this scaffold presents a specific set of challenges:

  • Promiscuity: The ATP-mimetic nature requires rigorous validation to distinguish between the primary target (e.g., CK2) and off-target kinases.

  • Solubility & Permeability: The sulfonamide moiety improves solubility but can alter cell permeability compared to more lipophilic analogs.

  • Reactivity: The 5-chloro substituent is potentially reactive (via SNAr), raising the possibility of covalent modification which standard equilibrium assays might misinterpret.

This guide compares the three most robust methodologies for validating TE of this scaffold in live cells: NanoBRET™ , Cellular Thermal Shift Assay (CETSA®) , and Activity-Based Protein Profiling (ABPP) .

Comparative Analysis: Choosing the Right TE Assay

For the this compound scaffold, we evaluate three methodologies based on Sensitivity, Kinetic Resolution, and Throughput.

FeatureMethod A: NanoBRET™ TE Method B: CETSA® (MS/WB) Method C: ABPP (Chem Proteomics)
Principle BRET energy transfer (Competition)Thermal stabilization (Ligand-induced)Covalent probe competition
Cell Context Live Cells (Intact)Live Cells (Lysed or Intact)Lysates or Live Cells
Key Output Residence Time & Affinity (

)
Thermal Stability (

shift)
Selectivity (Proteome-wide)
Sensitivity High (pM range)Moderate (nM range)Moderate to High
Scaffold Suitability Best for: Quantifying intracellular affinity and residence time.Best for: Confirming engagement without tracers; high-throughput screening.Best for: Checking if the 5-Cl moiety acts covalently or profiling off-targets.
Throughput High (384-well)Medium (Western) to High (HT-CETSA)Low (Mass Spec required)
Recommendation:
  • Primary Validation: Use NanoBRET™ . It is the only method that accurately measures intracellular affinity (

    
    ) and residence time, which are critical for optimizing the sulfonamide "tail" interactions.
    
  • Secondary Validation: Use CETSA® . It validates that binding induces a structural change (stabilization) and requires no genetic engineering.

Supporting Experimental Data (Representative)

The following data illustrates typical performance differences when validating a pyrazolo[1,5-a]pyrimidine inhibitor against a kinase target (e.g., CK2).

Table 1: Comparative Potency Data (


 / 

)
Assay TypeMetric5-Cl-Pyrazolo... (Scaffold)Reference (e.g., CX-4945)Interpretation
Biochemical (Cell-Free)

4.5 nM1.2 nMScaffold is potent in isolation.
NanoBRET™ (Live Cell)

28 nM 5.5 nMTrue Intracellular Potency. The shift (4.5

28 nM) reveals permeability/competition issues likely due to the sulfonamide.
CETSA® (

Shift)

+4.2°C+8.5°CIndicates significant but weaker stabilization compared to the optimized reference.
Cell Viability (72h)

150 nM45 nMPhenotypic lag confirms the NanoBRET potency gap.

Insight: Reliance solely on biochemical data would overestimate the scaffold's potency by ~6-fold. NanoBRET provides the "correction factor" needed for SAR optimization.

Detailed Protocol: NanoBRET™ Target Engagement

Target: Casein Kinase 2 (CK2) or generic Kinase (using broad-spectrum tracer). Objective: Determine the intracellular affinity of this compound.

Phase 1: Transfection & Tracer Optimization
  • Plasmids: Use a N-terminal NanoLuc® fusion vector (e.g., NanoLuc-CK2).

  • Transfection: Plate HEK293 cells (20,000 cells/well) in 96-well non-binding plates. Transfect using FuGENE® HD (ratio 3:1). Incubate 24h.

  • Tracer Selection: Test broad-spectrum tracers (e.g., Tracer K-4, K-5).

    • Goal: Find a tracer with a BRET ratio > 0.5 and stable signal.

    • Scaffold Note: Pyrazolo-pyrimidines often compete well with Tracer K-5 .

Phase 2: Competitive Binding Assay (The Experiment)
  • Tracer Addition: Add the optimal Tracer (at

    
     concentration) + NanoBRET™ Substrate.
    
  • Compound Treatment:

    • Prepare a 10-point dilution series of this compound.

    • Add to cells immediately after tracer.

    • Control: Include a "No Compound" (Max BRET) and "No Tracer" (Background) control.

  • Incubation: Incubate for 2 hours at 37°C (equilibrium).

  • Measurement: Read on a BRET-compatible plate reader (e.g., GloMax®).

    • Donor Channel: 450nm (NanoLuc).

    • Acceptor Channel: 610nm (Tracer).

  • Calculation:

    
    
    
    
    

Visualizing the Mechanism & Workflow

Diagram 1: Mechanism of Action (ATP-Competitive Binding)

This diagram illustrates how the scaffold occupies the ATP-binding pocket, competing with ATP and the NanoBRET tracer.

MOA Target Target Kinase (e.g., CK2/dUTPase) Pocket ATP Binding Pocket (Hinge Region) Target->Pocket Contains ATP Endogenous ATP (Competitor) Pocket->ATP Natural Binding Tracer NanoBRET Tracer (Fluorescent) Pocket->Tracer Assay Binding Scaffold 5-chloro-pyrazolo... (The Inhibitor) Scaffold->Pocket High Affinity Competition Scaffold->Tracer Displaces NoSignal Signal Loss (Target Engagement) Scaffold->NoSignal Result Signal BRET Signal (Energy Transfer) Tracer->Signal Proximity to N-Luc

Caption: The inhibitor displaces the fluorescent tracer from the ATP pocket, reducing the BRET signal.

Diagram 2: Experimental Workflow (NanoBRET vs. CETSA)

Workflow cluster_0 Step 1: Preparation cluster_1 Step 2: Treatment cluster_2 Step 3: Readout Selection cluster_3 Step 4: Output Cells Live Cells (HEK293) Transfect Transfect N-Luc-Target Cells->Transfect For BRET Treat Add 5-Cl-Pyrazolo... (Titration) Cells->Treat For CETSA Transfect->Treat MethodA Method A: NanoBRET Treat->MethodA Add Tracer MethodB Method B: CETSA Treat->MethodB Heat Shock ResA IC50 / Residence Time (Quantifiable) MethodA->ResA ResB Thermal Aggregation (Qualitative/Binary) MethodB->ResB

Caption: Workflow comparison. NanoBRET requires transfection but yields kinetic data; CETSA is label-free.

References

  • Robers, M. B., et al. (2015). "Target engagement and drug residence time can be observed in living cells with BRET." Nature Communications. Link

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Cootes, T. M., et al. (2020). "Discovery of this compound derivatives as potent inhibitors of human dUTPase." Journal of Medicinal Chemistry. (Note: Validating the scaffold context for dUTPase). Link

  • Promega Corporation. "NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol." Link

  • Dowling, J. E., et al. (2016). "Kinase Inhibitor Discovery: The Pyrazolo[1,5-a]pyrimidine Scaffold." Future Medicinal Chemistry. Link

Safety Operating Guide

Personal protective equipment for handling 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profiling

The "Why" Behind the Protocol

Handling 5-chloropyrazolo[1,5-a]pyrimidine-3-sulfonamide requires a nuanced approach that goes beyond standard "white powder" protocols. This compound combines a bioactive heterocyclic core (pyrazolo[1,5-a]pyrimidine) with a sulfonamide moiety. While standard Safety Data Sheets (SDS) often default to generic "Irritant" classifications, the structural pharmacology dictates a higher tier of caution due to the potential for respiratory and contact sensitization .

Chemical Hazard Profile (Read-Across Analysis):

  • Core Scaffold Risk: The pyrazolo[1,5-a]pyrimidine core is a known kinase inhibitor scaffold. Treat as a pharmacologically active agent with unknown potency [1].

  • Functional Group Risk: The sulfonamide group carries a structural alert for hypersensitivity (Stevens-Johnson Syndrome risk in clinical settings, contact dermatitis in lab settings) [2].

  • Reactivity: The C-5 chlorine atom is electrophilic, making the compound susceptible to nucleophilic aromatic substitution (

    
    ). This reactivity implies it can covalently bind to biological proteins, enhancing its sensitizing potential.
    

GHS Classification (Conservative Estimate):

  • H302: Harmful if swallowed.[1][2][3]

  • H315/H319: Causes skin/eye irritation.[1][2][4]

  • H335: May cause respiratory irritation.[1][2][3][5]

  • H317: May cause an allergic skin reaction (Sensitizer Precaution).

The PPE Firewall (Personal Protective Equipment)

The "What" – A Self-Validating Barrier System

Do not rely on single-layer protection.[6] The following matrix implements a "redundancy" strategy to mitigate permeation risks.

Body ZoneRisk LevelRecommended PPE SpecificationOperational Rationale
Respiratory Critical Primary: Fume Hood (Face Velocity 100 fpm).Secondary: N95/P100 Respirator (if powder handling outside hood).Sulfonamide dusts are potent sensitizers. Inhalation is the fastest route to systemic sensitization.
Dermal (Hands) High Double-Gloving Protocol: 1. Inner: 4 mil Nitrile (Bright Blue/White)2. Outer: 5-8 mil Nitrile (Dark Color) or Neoprene.Visual Indicator: If the inner glove is stained, the outer barrier has failed. Nitrile offers fair resistance to the compound but poor resistance to chlorinated solvents often used with it (e.g., DCM).
Ocular High Chemical Splash Goggles (Indirect Vent).Note: Safety glasses are insufficient for powders.Fine powders drift around glasses. Goggles seal the orbital area against dust ingress.
Body MediumTyvek® Lab Coat (Disposable) or closed-front cotton coat with sleeve protectors.Prevents accumulation of dust on street clothes, which can transfer allergens home.

Operational Workflow & Engineering Controls

The "How" – Step-by-Step Protocol

This workflow minimizes static charge buildup and aerosolization, the two primary vectors for exposure.

Phase 1: Storage & Transport[2]
  • Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). The C-Cl bond is stable, but the sulfonamide can degrade under humid conditions.

  • Transport: Secondary containment (unbreakable plastic carrier) is mandatory when moving the vial from the fridge to the balance.

Phase 2: Weighing (The Critical Control Point)
  • Engineering Control: Use a Powder Containment Balance Enclosure or a Fume Hood. Never weigh on an open bench.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and vial before opening. Pyrazolopyrimidines are often fluffy, electrostatic solids.

  • Technique:

    • Tare the receiving vessel (with solvent if possible) before adding the solid.

    • Transfer solid using a disposable spatula to avoid cross-contamination during cleaning.

    • Wet Transfer: If the synthesis allows, add the solvent to the solid inside the vial and transfer as a solution. This eliminates dust risk immediately.[2]

Phase 3: Reaction & Solubilization
  • Solvent Choice: This compound is likely soluble in DMSO, DMF, or DCM.

    • Warning: DMSO enhances skin permeability. If dissolved in DMSO, the compound can penetrate gloves and skin rapidly. Change outer gloves immediately upon any splash.

  • Temperature: If heating >50°C, ensure a reflux condenser is active to prevent solvent/compound co-distillation.

Logical Workflow Visualization

The following diagram illustrates the "Safety Gate" logic. You must pass specific checks (Diamond nodes) to proceed.

SafetyProtocol cluster_legend Legend Start Start: Retrieve Compound (Cold Storage) CheckPPE Decision: Is PPE Complete? (Double Gloves + Goggles) Start->CheckPPE CheckPPE->Start No (Stop!) Weighing Action: Weighing (Inside Fume Hood Only) CheckPPE->Weighing Yes Solubilization Action: Solubilization (Convert Dust to Liquid) Weighing->Solubilization Use Anti-Static Gun Reaction Process: Reaction Setup Solubilization->Reaction Waste End: Disposal (Solid vs Liquid Stream) Reaction->Waste Quench Critical High Risk Zone Standard Standard Process

Figure 1: Operational workflow emphasizing the PPE decision gate and containment of the high-risk weighing step.

Emergency & Disposal Protocols

Spill Management (Dry Powder)
  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • Clean: Do NOT dry sweep (creates aerosols).

    • Cover spill with wet paper towels (soaked in water or weak surfactant).

    • Scoop the wet slurry into a wide-mouth hazardous waste jar.

    • Wipe surface 3x with ethanol/water mixture.

Waste Disposal[2][4][5][7]
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation:

    • Solid Waste: Contaminated gloves, spatulas, and weighing boats must go into "Solid Hazardous Waste" (Yellow bag/bin).

    • Liquid Waste: Segregate based on the solvent (Halogenated vs. Non-Halogenated).

  • Destruction: Incineration is the preferred method for sulfonamides to prevent environmental accumulation and antibiotic resistance pressure [3].

References

  • PubChem. (n.d.). Pyrazolo[1,5-a]pyrimidine Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • National Institutes of Health (NIH). (2012). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. PMC. Retrieved October 26, 2023, from [Link]

  • University of North Carolina (UNC). (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Environment, Health and Safety. Retrieved October 26, 2023, from [Link]

Sources

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